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AGI-026 Documentation Hub

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  • Product: AGI-026
  • CAS: 1446501-77-4

Core Science & Biosynthesis

Foundational

Technical Deep Dive: Allosteric Inhibition of IDH2 R140Q by AGI-026

Executive Summary AGI-026 is a potent, selective, and brain-penetrant small-molecule inhibitor designed to target the IDH2 R140Q mutant enzyme.[1] Unlike wild-type isocitrate dehydrogenase 2 (IDH2), which catalyzes the o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

AGI-026 is a potent, selective, and brain-penetrant small-molecule inhibitor designed to target the IDH2 R140Q mutant enzyme.[1] Unlike wild-type isocitrate dehydrogenase 2 (IDH2), which catalyzes the oxidative decarboxylation of isocitrate to


-ketoglutarate (

-KG), the R140Q mutation confers a neomorphic gain-of-function. This mutation allows the enzyme to reduce

-KG into the oncometabolite (R)-2-hydroxyglutarate (2-HG) .[2]

AGI-026 functions via allosteric inhibition , binding to the dimer interface of the enzyme complex.[3] This binding event locks the enzyme in a non-productive open conformation, effectively quenching the neomorphic activity responsible for 2-HG accumulation. By suppressing 2-HG, AGI-026 restores the function of


-KG-dependent dioxygenases (e.g., TET2), thereby releasing the differentiation blockade characteristic of IDH2-mutant malignancies such as Acute Myeloid Leukemia (AML) and rare metabolic disorders like D-2-hydroxyglutaric aciduria (D-2-HGA).

Molecular Mechanism of Action (MOA)

The Neomorphic Shift

In the wild-type IDH2 homodimer, the active site is optimized to bind isocitrate and NADP+. The R140Q mutation (Arginine


 Glutamine at residue 140) alters the electrostatic environment of the active site.
  • Wild-Type: Catalyzes Isocitrate + NADP+

    
    
    
    
    
    -KG + NADPH + CO
    
    
    .
  • R140Q Mutant: The mutation facilitates the binding of NADPH and

    
    -KG, driving the reverse reaction: 
    
    
    
    -KG + NADPH
    
    
    2-HG + NADP+.
Allosteric Locking Mechanism

AGI-026 does not compete directly with the substrate (


-KG) or cofactor (NADPH) at the active site. Instead, it exploits an allosteric pocket located at the homodimer interface .[4]
  • Binding Event: AGI-026 binds to a hydrophobic pocket formed between the two monomeric subunits of the IDH2 dimer.

  • Conformational Freeze: The inhibitor stabilizes the enzyme in an open conformation . For catalysis to occur, IDH2 normally undergoes a conformational closure (domain swirling) to bring the catalytic residues into proximity with the substrate.

  • Kinetic Consequence: By physically preventing this closure, AGI-026 renders the enzyme catalytically inert regarding 2-HG production, despite the presence of substrate and cofactor.

Pathway Visualization

The following diagram illustrates the neomorphic pathway and the specific blockade point of AGI-026.

MOA_Pathway cluster_normal Wild-Type IDH2 Cycle cluster_mutant IDH2 R140Q Neomorphic Cycle Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG WT IDH2 (Oxidation) MutantEnzyme IDH2 R140Q (Mutant Enzyme) aKG->MutantEnzyme Substrate Entry TwoHG (R)-2-Hydroxyglutarate (2-HG) MutantEnzyme->TwoHG Reduction (NADPH -> NADP+) EpigeneticBlock TET2 Inhibition & Hypermethylation TwoHG->EpigeneticBlock Competitive Inhibition DiffBlock Differentiation Blockade EpigeneticBlock->DiffBlock Promotes Inhibitor AGI-026 (Allosteric Inhibitor) Inhibitor->MutantEnzyme BINDS DIMER INTERFACE (Locks Open Conformation)

Caption: AGI-026 binds the IDH2 R140Q dimer interface, preventing the conformational change required to convert


-KG to 2-HG.

Cellular Pharmacodynamics & Efficacy

2-HG Suppression

In cellular models (e.g., TF-1 erythroleukemia cells expressing IDH2 R140Q), AGI-026 treatment results in a rapid, dose-dependent reduction of intracellular 2-HG.

  • IC50: Typically in the low nanomolar range (< 50 nM) for R140Q inhibition.

  • Time Course: Significant reduction in 2-HG is often observed within 24–48 hours of treatment.

Differentiation Induction

The hallmark of IDH2 inhibition is not immediate apoptosis (cytotoxicity) but rather differentiation . By lowering 2-HG, AGI-026 releases the inhibition on TET2 DNA demethylases.

  • Markers: Upregulation of surface markers CD11b, CD14, and CD15.

  • Morphology: Appearance of segmented nuclei and increased cytoplasmic volume, indicative of mature myeloid cells.

Experimental Protocols

Protocol A: LC-MS/MS Quantification of 2-HG

Purpose: To validate the biochemical potency of AGI-026 by measuring the specific reduction of the oncometabolite 2-HG.

Reagents:

  • Cell Line: TF-1 IDH2 R140Q (or primary AML blasts).[5][6][7]

  • Compound: AGI-026 (dissolved in DMSO).

  • Extraction Solvent: 80% Methanol (pre-chilled to -80°C).

  • Internal Standard: d5-2-HG (deuterated).

Workflow:

  • Seeding: Plate TF-1 R140Q cells at

    
     cells/mL in 96-well plates.
    
  • Treatment: Treat with serial dilutions of AGI-026 (e.g., 0.1 nM to 10

    
    M) for 48 hours. Maintain DMSO concentration < 0.1%.
    
  • Harvest: Centrifuge at 1200 rpm for 5 min; aspirate media.

  • Extraction: Add 100

    
    L cold 80% MeOH containing 500 nM d5-2-HG. Vortex vigorously for 1 min.
    
  • Precipitation: Incubate at -80°C for 20 mins to precipitate proteins. Centrifuge at 4000 rpm for 20 mins at 4°C.

  • Analysis: Transfer supernatant to LC-MS vials. Analyze via Triple Quadrupole MS (MRM mode) monitoring transitions for 2-HG (147

    
     129) and d5-2-HG.
    
Protocol B: Flow Cytometry Differentiation Assay

Purpose: To confirm the functional biological consequence of enzyme inhibition.

Workflow:

  • Culture: Culture TF-1 R140Q cells with GM-CSF (2 ng/mL).

  • Induction: Treat cells with AGI-026 (e.g., 500 nM) for 7 days. Replenish media/drug every 3 days.

  • Staining: Harvest

    
     cells. Wash with PBS/BSA. Stain with fluorophore-conjugated anti-CD11b and anti-CD14 antibodies for 30 min at 4°C.
    
  • Acquisition: Analyze on a flow cytometer. Gate on live singlets.

  • Validation: Calculate the % CD11b+ population relative to DMSO control.

Experimental Workflow Visualization

Exp_Workflow cluster_prep Sample Prep cluster_analysis Dual Readout Cells TF-1 R140Q Cells Treat Treat: AGI-026 (48h - 7 Days) Cells->Treat Extract Metabolite Extraction (80% MeOH) Treat->Extract Aliquot A Stain Antibody Staining (CD11b/CD14) Treat->Stain Aliquot B Output1 LC-MS/MS (2-HG Levels) Extract->Output1 Output2 Flow Cytometry (Differentiation) Stain->Output2

Caption: Dual-stream workflow for validating AGI-026 potency: metabolic suppression (LC-MS) and phenotypic differentiation (Flow).

Data Summary: AGI-026 vs. Related Analogues

The following table summarizes key pharmacological properties of AGI-026 compared to the early tool compound AGI-6780 and the clinical drug Enasidenib (AG-221). Note that AGI-026 is specifically noted for its utility in brain-involved models (e.g., D-2-HGA).

FeatureAGI-026AGI-6780Enasidenib (AG-221)
Primary Target IDH2 R140QIDH2 R140QIDH2 R140Q / R172K
Mechanism Allosteric (Dimer Interface)Allosteric (Dimer Interface)Allosteric (Dimer Interface)
Binding Mode Non-competitiveNon-competitiveNon-competitive
Brain Penetration High (Crosses BBB)LowModerate/High
Primary Use Case Preclinical (D-2-HGA models)Early Tool CompoundClinical (AML)
2-HG Suppression Potent (< 50 nM IC50)Potent (~20 nM IC50)Potent (< 10 nM IC50)

References

  • Wang, F., et al. (2016). "A small molecule inhibitor of mutant IDH2 rescues cardiomyopathy in a D-2-hydroxyglutaric aciduria type II mouse model."[1][8] Journal of Inherited Metabolic Disease. Link

  • Wang, F., et al. (2013).[5][7][9] "Targeted inhibition of mutant IDH2 in leukemia cells induces cellular differentiation."[2][4][5][7][10][11] Science. Link

  • Yen, K., et al. (2017). "AG-221, a First-in-Class Therapy Targeting Acute Myeloid Leukemia Harboring Oncogenic IDH2 Mutations."[12] Cancer Discovery. Link

  • Stein, E.M., et al. (2017).[13] "Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia."[10][13] Blood. Link

Sources

Exploratory

Therapeutic Potential of AGI-026 in D-2-Hydroxyglutaric Aciduria (Type II)

Executive Summary D-2-hydroxyglutaric aciduria (D-2-HGA) Type II is a rare, life-threatening neurometabolic disorder driven by gain-of-function mutations in the mitochondrial isocitrate dehydrogenase 2 (IDH2) gene.[1] Un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-2-hydroxyglutaric aciduria (D-2-HGA) Type II is a rare, life-threatening neurometabolic disorder driven by gain-of-function mutations in the mitochondrial isocitrate dehydrogenase 2 (IDH2) gene.[1] Unlike Type I, which results from a dehydrogenase deficiency, Type II is characterized by the neomorphic activity of mutant IDH2, converting


-ketoglutarate (

-KG) into the oncometabolite D-2-hydroxyglutarate (D-2-HG).

This whitepaper analyzes AGI-026 , a potent, selective, allosteric inhibitor of the IDH2-R140Q mutant enzyme. While Enasidenib (AGI-221) has achieved clinical approval for AML, AGI-026 remains the critical preclinical tool compound that established the therapeutic reversibility of D-2-HGA pathophysiology—specifically cardiomyopathy. This guide details the mechanistic basis, preclinical efficacy data, and validation protocols for AGI-026, serving as a blueprint for translational research in metabolic acidurias.

Pathophysiology: The Neomorphic Shift

To understand the utility of AGI-026, one must first isolate the molecular dysregulation in D-2-HGA Type II.

  • Wild-Type IDH2: Catalyzes the oxidative decarboxylation of isocitrate to

    
    -KG, producing NADPH.
    
  • Mutant IDH2 (R140Q): Acquires a neomorphic enzymatic activity.[2] It consumes NADPH to reduce

    
    -KG into D-2-HG.
    
  • Consequences: Accumulation of D-2-HG inhibits

    
    -KG-dependent dioxygenases (e.g., TET2, KDM), leading to hypermethylation and severe metabolic strain. Clinically, this manifests as cardiomyopathy (the primary cause of mortality), epilepsy, and developmental delay.
    
Mechanism of Action: AGI-026

AGI-026 functions as an allosteric inhibitor. It binds to the dimer interface of the mutant IDH2 enzyme, locking it into an open, non-catalytic conformation. This prevents the conformational closure required for the reduction of


-KG, effectively "turning off" the production of D-2-HG without significantly impairing the wild-type enzyme's oxidative function.
Visualization: Molecular Mechanism

IDH2_Mechanism cluster_enzymes Enzymatic Activity Isocitrate Isocitrate IDH2_WT IDH2 (Wild Type) Isocitrate->IDH2_WT aKG α-Ketoglutarate (α-KG) IDH2_Mut IDH2 (R140Q Mutant) aKG->IDH2_Mut D2HG D-2-Hydroxyglutarate (Toxic Metabolite) IDH2_WT->aKG Normal Cycle (NADPH Produced) IDH2_Mut->D2HG Neomorphic Activity (NADPH Consumed) AGI026 AGI-026 (Inhibitor) AGI026->IDH2_Mut Allosteric Binding (Blocks Conformation)

Figure 1: Mechanistic pathway showing the diversion of


-KG to D-2-HG by mutant IDH2 and the interception point of AGI-026.

Preclinical Efficacy Data

The defining study for AGI-026 utilized a knock-in (KI) mouse model harboring the Idh2-R140Q mutation. The data below summarizes the compound's impact on survival and cardiac health, distinguishing it as a viable therapeutic strategy.

Table 1: Efficacy of AGI-026 in Idh2-R140Q Mice
MetricVehicle ControlAGI-026 Treated (10 mg/kg BID)Outcome
Plasma 2-HG Levels Elevated (>100-fold vs WT)Reduced by ~100%Complete biochemical normalization
Survival (13 Weeks) 67%90% - 100%Significant survival benefit
LVM/BW Ratio Significantly ElevatedNormalized to WT levelsReversal of cardiac hypertrophy
Ejection Fraction (EF) Reduced (Cardiomyopathy)Preserved / ImprovedFunctional cardiac rescue

Note: LVM/BW = Left Ventricular Mass to Body Weight ratio. Data synthesized from preclinical studies (see References).

Experimental Protocols (SOPs)

To validate AGI-026 activity in a research setting, the following self-validating protocols are recommended. These workflows ensure data integrity and reproducibility.

Protocol A: Cellular D-2-HG Inhibition Assay

Objective: Quantify the potency (IC50) of AGI-026 in reducing intracellular 2-HG in TF-1 erythroleukemia cells (or patient fibroblasts) carrying IDH2 mutations.

  • Cell Seeding: Seed TF-1 IDH2-R140Q cells at

    
     cells/mL in 96-well plates.
    
  • Treatment: Treat with AGI-026 (serial dilution: 0.1 nM to 10

    
    M) for 48–72 hours. Include DMSO vehicle control.
    
  • Extraction:

    • Spin down plates (1200 rpm, 5 min). Aspirate media.

    • Add 100

      
      L of 80% Methanol (cold)  containing internal standard (e.g., d5-2-HG).
      
    • Incubate at -80°C for 20 mins to lyse cells and precipitate proteins.

  • Analysis (LC-MS/MS):

    • Inject supernatant onto a C18 reverse-phase column.

    • Monitor MRM transitions for 2-HG (m/z 147

      
       129) and d5-2-HG.
      
  • Normalization: Normalize 2-HG peak area to cell count or total protein content (BCA assay).

Protocol B: Enzymatic NADPH Fluorescence Assay

Objective: Assess direct inhibition of recombinant IDH2-R140Q homodimers.

  • Reaction Mix: Buffer (150 mM NaCl, 20 mM Tris pH 7.5, 10 mM MgCl2, 0.05% BSA).

  • Substrates: Add NADPH (20

    
    M) and 
    
    
    
    -KG (2 mM).
  • Initiation: Add recombinant IDH2-R140Q enzyme (2 nM) pre-incubated with AGI-026.

  • Detection: Monitor the decrease in NADPH fluorescence (Ex 340nm / Em 460nm) over 60 minutes.

    • Logic: Mutant IDH2 consumes NADPH. AGI-026 inhibits this consumption.[3] Therefore, stable fluorescence = inhibition .

Visualization: Experimental Workflow

Workflow cluster_lab Preclinical Validation Workflow Cells IDH2-R140Q Cells (TF-1 or Fibroblasts) Treat AGI-026 Treatment (48-72 hrs) Cells->Treat Seeding Extract Metabolite Extraction (80% MeOH, -80°C) Treat->Extract Lysis LCMS LC-MS/MS Analysis (Quantify 2-HG) Extract->LCMS Injection Data IC50 Calculation & Normalization LCMS->Data Processing

Figure 2: Step-by-step workflow for cellular validation of AGI-026 potency using mass spectrometry.

Translational Perspective

While AGI-026 is a tool compound, its structural and functional homology to Enasidenib (AGI-221) makes it the cornerstone of the "differentiation therapy" hypothesis in metabolic disease.

  • From Bench to Bedside: The rescue of cardiomyopathy in AGI-026-treated mice provided the ethical and scientific justification to attempt Enasidenib treatment in D-2-HGA patients on a compassionate use basis.

  • Clinical Correlates: Recent case reports (2023) confirm that Enasidenib normalizes D-2-HG in humans and improves cardiac function, mirroring the AGI-026 mouse data.

  • Limitation: AGI-026 is specific to IDH2 mutations.[4][3][5] It has no efficacy in D-2-HGA Type I (caused by D2HGDH loss-of-function), emphasizing the need for precise genetic diagnosis before inhibitor selection.

References

  • Kranendijk, M., et al. (2010). IDH2 Mutations in Patients with D-2-Hydroxyglutaric Aciduria. Science.

  • Akbay, E. A., et al. (2016). A small molecule inhibitor of mutant IDH2 rescues cardiomyopathy in a D-2-hydroxyglutaric aciduria type II mouse model. Journal of Inherited Metabolic Disease.

  • Wang, F., et al. (2013).[4] Targeted inhibition of mutant IDH2 in leukemia cells induces cellular differentiation. Science.

  • Geoerger, B., et al. (2023).[6] Enasidenib treatment in two individuals with D-2-hydroxyglutaric aciduria carrying a germline IDH2 mutation. Nature Medicine.[6]

  • Yen, K., et al. (2017). AG-221, a First-in-Class Therapy Targeting Acute Myeloid Leukemia Harboring Oncogenic IDH2 Mutations. Cancer Discovery.

Sources

Foundational

Technical Guide: AGI-026 (Enasidenib) Selectivity &amp; Characterization

Topic: AGI-026 (Enasidenib) Selectivity for Mutant IDH2 vs. Wild Type IDH Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary AGI-026 (Enasid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: AGI-026 (Enasidenib) Selectivity for Mutant IDH2 vs. Wild Type IDH Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

AGI-026 (Enasidenib, AG-221) is a first-in-class, oral, selective allosteric inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme. Unlike competitive inhibitors that target the active site, AGI-026 binds to the dimer interface of the enzyme, stabilizing it in an open, non-catalytic conformation. This guide details the biochemical selectivity of AGI-026 for IDH2 variants (R140Q, R172K) over wild-type (WT) IDH2 and IDH1 isoforms, providing actionable protocols for validating this selectivity in preclinical settings.

Mechanistic Basis of Selectivity

Structural Mechanism

The selectivity of AGI-026 is driven by its allosteric binding mode.

  • Target: IDH2 homodimers or heterodimers carrying R140Q or R172K mutations.

  • Binding Site: AGI-026 binds to the allosteric pocket at the dimer interface, distinct from the isocitrate/

    
    -ketoglutarate active site.
    
  • Conformational Locking: The drug stabilizes the enzyme in an "open" conformation. In this state, the enzyme cannot undergo the conformational closure required to catalyze the reduction of

    
    -ketoglutarate (
    
    
    
    -KG) to the oncometabolite (R)-2-hydroxyglutarate (2-HG).
  • Selectivity Driver: The mutation (e.g., R140Q) alters the conformational equilibrium of the enzyme, making the allosteric pocket more accessible or the "open" state more energetically favorable for drug binding compared to the WT enzyme.

Pathway Visualization

The following diagram illustrates the downstream consequences of IDH2 mutations and the restoration of differentiation by AGI-026.

IDH2_Pathway IDH2_WT IDH2 (Wild Type) aKG α-Ketoglutarate IDH2_WT->aKG Normal Cycle IDH2_Mut IDH2 (R140Q/R172K) D2HG (R)-2-Hydroxyglutarate (Oncometabolite) IDH2_Mut->D2HG Reduction (NADPH -> NADP+) aKG->IDH2_Mut Neomorphic Substrate Isocitrate Isocitrate Isocitrate->IDH2_WT Substrate TET2 TET2 / KDM (Epigenetic Regulators) D2HG->TET2 Competitive Inhibition Hypermeth DNA/Histone Hypermethylation TET2->Hypermeth Loss of Function DiffBlock Differentiation Block (Leukemogenesis) Hypermeth->DiffBlock AGI026 AGI-026 (Enasidenib) AGI026->IDH2_Mut Allosteric Inhibition (Stabilizes Open Conf.) DiffRestore Restored Differentiation (Myeloid Maturation) AGI026->DiffRestore Therapeutic Effect

Figure 1: Mechanism of IDH2 dysregulation and therapeutic intervention by AGI-026.

Biochemical Characterization & Selectivity Profile

AGI-026 demonstrates high potency against the clinically relevant IDH2 mutants while sparing the wild-type enzyme and the cytosolic IDH1 isoform.

Quantitative Data (IC50 Values)

The following values represent consensus data from biochemical assays using recombinant enzymes.

Target EnzymeIsoform StatusIC50 (nM)Selectivity Fold (vs WT)Clinical Relevance
IDH2 R140Q Heterodimer~10 - 30 >60xMost common AML mutation; Highly sensitive.
IDH2 R140Q Homodimer~75 - 100 ~20xUsed in screening; slightly less potent than heterodimer.
IDH2 R172K Heterodimer~10 >100xAssociated with distinct clinical prognosis; Highly sensitive.
IDH2 WT Homodimer> 1,800 1xHigh safety margin; spares normal TCA cycle function.
IDH1 R132H Mutant> 10,000 N/ANo cross-reactivity with IDH1 mutants.
IDH1 WT Wild Type> 10,000 N/ANo off-target inhibition of cytosolic IDH.

Key Insight: The R140Q and R172K mutations are heterozygous in patients. The heterodimer (WT/Mutant) is the physiologically relevant target. AGI-026 shows superior potency (~10-30 nM) against these heterodimers compared to the homodimers often used in early high-throughput screens.

Experimental Protocols

To validate AGI-026 selectivity in your own laboratory, use the following standardized protocols.

Enzymatic Assay: Diaphorase-Coupled Readout

This assay measures the consumption of NADPH, which is required for the mutant enzyme to reduce


-KG to 2-HG.

Principle:



Remaining NADPH reduces Resazurin (non-fluorescent) to Resorufin (fluorescent) via Diaphorase. High fluorescence = High residual NADPH = High Inhibition.

Reagents:

  • Buffer: 150 mM NaCl, 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.05% BSA, 1 mM DTT.

  • Substrates: NADPH (Variable, typically 20

    
    M), 
    
    
    
    -Ketoglutarate (2 mM).
  • Enzymes: Recombinant IDH2 R140Q heterodimer (2 nM final), Diaphorase (0.01 U/mL).

  • Detection: Resazurin (30

    
    M).
    

Workflow:

  • Compound Prep: Serial dilute AGI-026 in DMSO (10-point dose-response).

  • Incubation: Add 20

    
    L Enzyme Mix + 1 
    
    
    
    L Compound. Incubate 60 min at RT (allows slow-binding equilibration).
  • Reaction Start: Add 20

    
    L Substrate Mix (NADPH + 
    
    
    
    -KG).
  • Reaction Run: Incubate 60 min at RT.

  • Detection: Add 20

    
    L Detection Mix (Diaphorase + Resazurin). Incubate 10 min.
    
  • Read: Measure Fluorescence (Ex 544 nm / Em 590 nm).

Cellular Assay: 2-HG Suppression (LC-MS/MS)

The definitive confirmation of cellular potency is the reduction of intracellular 2-HG levels.

Cell Lines:

  • TF-1 IDH2 R140Q: Erythroleukemia cells engineered to express mutant IDH2.[1]

  • Primary AML Blasts: Patient-derived samples (requires informed consent).

Protocol:

  • Seeding: Plate TF-1 cells at

    
     cells/mL in 96-well plates.
    
  • Treatment: Treat with AGI-026 (0.1 nM to 10

    
    M) for 48-72 hours.
    
  • Extraction:

    • Spin down cells (1200 rpm, 5 min). Wash with PBS.[2][3]

    • Lyse in 80% Methanol (cooled to -80°C) containing internal standard (d5-2-HG).

    • Vortex vigorously; centrifuge at 14,000 rpm for 20 min at 4°C.

    • Collect supernatant.[4][5][6]

  • Analysis: Inject onto LC-MS/MS (e.g., Sciex QTRAP).

    • Column: C18 Reverse Phase or HILIC.

    • Transition: Monitor MRM for 2-HG (147 -> 129 m/z).

  • Normalization: Normalize 2-HG signal to total cell number or total protein content.

Assay Workflow Visualization

Assay_Workflow cluster_0 Enzymatic Assay (Biochemical) cluster_1 Cellular Assay (LC-MS/MS) Step1 Incubate Enzyme + AGI-026 (60 min) Step2 Add Substrates (NADPH + aKG) Step1->Step2 Step3 Reaction (60 min) Step2->Step3 Step4 Add Diaphorase + Resazurin Step3->Step4 Step5 Read Fluorescence (Inhibition = High Signal) Step4->Step5 CStep1 Treat Cells (48-72 hrs) CStep2 Methanol Lysis (-80°C) CStep1->CStep2 CStep3 Centrifuge & Collect Supernatant CStep2->CStep3 CStep4 LC-MS/MS Analysis (MRM 147->129) CStep3->CStep4

Figure 2: Workflow for biochemical and cellular characterization of AGI-026.

Clinical Relevance & Resistance

While AGI-026 is highly selective, resistance can emerge.

  • Primary Resistance: Co-occurring mutations in signaling pathways (e.g., NRAS, FLT3) can bypass the differentiation block despite 2-HG suppression.

  • Secondary Resistance: Second-site mutations in IDH2 (e.g., Q316E) can sterically hinder AGI-026 binding at the dimer interface, restoring 2-HG production.

References

  • Yen, K., et al. (2017).[7] "AG-221, a First-in-Class Therapy Targeting Acute Myeloid Leukemia Harboring Oncogenic IDH2 Mutations."[7][8] Cancer Discovery. Link

  • Stein, E. M., et al. (2017).[7][8][9] "Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia."[7] Blood. Link

  • Amatangelo, M. D., et al. (2017). "Enasidenib induces acute myeloid leukemia cell differentiation to promote clinical response."[7] Blood. Link

  • Wang, F., et al. (2013). "Targeted inhibition of mutant IDH2 in leukemia cells induces cellular differentiation."[1][10] Science. Link

Sources

Exploratory

Technical Guide: AGI-026 Mediated Reduction of 2-Hydroxyglutarate (2-HG) Oncometabolite

Executive Summary This technical guide delineates the mechanistic role, pharmacodynamic profile, and experimental validation of AGI-026 , a potent, allosteric inhibitor of the mutant Isocitrate Dehydrogenase 2 (IDH2) enz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the mechanistic role, pharmacodynamic profile, and experimental validation of AGI-026 , a potent, allosteric inhibitor of the mutant Isocitrate Dehydrogenase 2 (IDH2) enzyme. Specifically targeting the R140Q mutation, AGI-026 serves as a critical chemical probe for reversing the epigenetic dysregulation caused by the accumulation of the oncometabolite (R)-2-hydroxyglutarate (2-HG).

This document is structured for researchers requiring high-fidelity protocols for quantifying 2-HG suppression and understanding the downstream biological rescue of differentiation blockades in AML (Acute Myeloid Leukemia) and D-2-hydroxyglutaric aciduria (D2HGA) Type II models.

Part 1: Mechanistic Foundation

The Neomorphic Shift and Allosteric Intervention

The core pathology addressed by AGI-026 is the neomorphic enzymatic activity acquired by IDH2 upon mutation at Arginine 140 (R140Q).

  • Wild-Type Function: Normal IDH2 catalyzes the oxidative decarboxylation of isocitrate to

    
    -ketoglutarate (
    
    
    
    -KG), producing NADPH.
  • Mutant Function (R140Q): The mutation alters the active site, increasing affinity for NADPH and

    
    -KG. It reduces 
    
    
    
    -KG into the oncometabolite (R)-2-HG .
  • AGI-026 Mechanism: AGI-026 is a triazine-based small molecule that binds to an allosteric pocket at the dimer interface of the mutant enzyme. It locks the enzyme in an open, non-catalytic conformation, effectively "starving" the reaction of the necessary closure required for hydride transfer.

Critical Insight: Unlike competitive inhibitors that fight for the active site, AGI-026’s allosteric mode of action ensures high selectivity for the mutant form (IC50 ~4 nM) over the wild-type enzyme, minimizing metabolic toxicity.

Pathway Visualization: The Epigenetic Blockade

The accumulation of 2-HG competitively inhibits


-KG-dependent dioxygenases, specifically the TET family (DNA demethylation) and JmjC domain-containing histone demethylases.

G IDH2_WT IDH2 (Wild Type) aKG α-Ketoglutarate (α-KG) IDH2_WT->aKG IDH2_Mut IDH2 (R140Q Mutant) TwoHG (R)-2-Hydroxyglutarate IDH2_Mut->TwoHG Iso Isocitrate Iso->IDH2_WT aKG->IDH2_Mut Neomorphic Reduction TET TET2 / KDM Enzymes aKG->TET Co-factor TwoHG->TET Competitive Inhibition AGI AGI-026 (Allosteric Inhibitor) AGI->IDH2_Mut Allosteric Inhibition Diff Cell Differentiation & Normal Methylation TET->Diff Active Block Hypermethylation (Differentiation Block) TET->Block Inactive

Figure 1: Mechanism of IDH2-R140Q neomorphic activity and the specific intervention point of AGI-026, preventing the downstream inhibition of TET2/KDM epigenetic regulators.

Part 2: Pharmacodynamics & Kinetics

Potency and Selectivity Profile

AGI-026 is distinguished by its extreme potency against the R140Q mutant.[1] In preclinical settings, it serves as a benchmark for maximal 2-HG suppression.

Table 1: AGI-026 Inhibitory Profile

ParameterValueContext
IC50 (IDH2-R140Q) 4.0 ± 0.2 nM Homodimer assay (NADH depletion)
IC50 (IDH2-WT) > 100 nMDemonstrates high selectivity window
In Vivo 2-HG Reduction > 99% Plasma/Heart tissue in D2HGA mouse models
Time to Max Inhibition < 4 HoursRapid onset in cellular assays
Differentiation Rescue 5 - 14 DaysTime required to observe CD11b/CD14 marker expression

Scientist-to-Scientist Note: When designing experiments, note that while 2-HG reduction happens within hours, the biological readout (differentiation) takes days. Do not terminate your cell culture experiments too early; epigenetic remodeling is a slow process compared to metabolic shifts.

Part 3: Experimental Protocols

Protocol A: Quantifying 2-HG Reduction via LC-MS/MS
1. Sample Preparation (Cell Culture)
  • Cell Line: TF-1 (erythroleukemia) engineered with IDH2-R140Q.

  • Treatment: Treat cells with AGI-026 (dose range: 0.1 nM – 1000 nM) for 48 hours.

  • Lysis: Wash cells 3x with ice-cold PBS. Lyse immediately with 80:20 Methanol:Water (-80°C) .

    • Why: Acidic extraction or room temp lysis can cause spontaneous degradation or interconversion of metabolites. Cold methanol precipitates enzymes instantly, "freezing" the metabolic state.

2. Extraction & Derivatization
  • Internal Standard: Spike lysates with D-2-hydroxyglutarate-d5 (deuterated standard).

  • Derivatization: Use Diacetyl-L-tartaric anhydride (DATAN).

    • Mechanism:[2] DATAN reacts with 2-HG to form diastereomers, allowing the separation of D-2-HG and L-2-HG on a standard reverse-phase column.

3. LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX).

  • Mobile Phase: Ammonium Formate (pH 3.5) / Acetonitrile.

  • Detection: Negative Electrospray Ionization (ESI-).

  • MRM Transitions: Monitor m/z 363

    
     147 for derivatized 2-HG.
    
Protocol B: Workflow Logic

Protocol cluster_0 Sample Prep cluster_1 Analytical Chemistry Cells TF-1 Cells (IDH2-R140Q) Treat AGI-026 Treatment (48h) Cells->Treat Quench Metabolic Quench (80% MeOH @ -80°C) Treat->Quench Critical Step Spin Centrifuge (14k rpm, 4°C) Quench->Spin Deriv DATAN Derivatization (Chiral Separation) Spin->Deriv Supernatant LCMS LC-MS/MS (MRM Mode) Deriv->LCMS Data Output: IC50 Calculation LCMS->Data Quantify D-2-HG vs L-2-HG

Figure 2: Analytical workflow for precise quantification of D-2-HG, emphasizing the metabolic quench and chiral derivatization steps necessary for validating AGI-026 efficacy.

Part 4: Biological Consequences

Reversing the Differentiation Blockade[4][5]

The ultimate validation of AGI-026 is not just metabolic (lowering 2-HG) but phenotypic. In IDH2-mutant AML, blasts are arrested in an immature state.

  • The Marker: CD11b (Mac-1) is a surface marker for mature granulocytes/monocytes.

  • The Effect: Treatment with AGI-026 releases the repression on differentiation genes.

  • In Vivo Validation: In the D2HGA Type II mouse model (Idh2-R140Q knock-in), AGI-026 treatment (10 mg/kg BID) was shown to rescue cardiomyopathy, a phenotype driven by 2-HG accumulation in cardiac tissue.[3]

Key Observation: The reduction of 2-HG correlates linearly with the demethylation of specific promoter regions, proving that AGI-026 acts directly on the epigenetic machinery via the metabolite axis.

References

  • Konteatis, Z. et al. (2020).[4] Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma.[4] ACS Medicinal Chemistry Letters.[4] Link (Context: Discusses the evolution of IDH inhibitors including AGI-026/AG-221 series).

  • Wang, F. et al. (2013).[3][5] Targeted inhibition of mutant IDH2 in leukemia cells induces cellular differentiation.[5] Science. Link (Context: Foundational paper for IDH2-R140Q inhibition using tool compounds).

  • Struys, E. A. et al. (2016). A small molecule inhibitor of mutant IDH2 rescues cardiomyopathy in a D-2-hydroxyglutaric aciduria type II mouse model.[1][3][6] Journal of Inherited Metabolic Disease. Link (Context: Primary source for AGI-026 specific data, IC50, and in vivo protocols).

  • Xu, W. et al. (2011). Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases.[7] Cancer Cell. Link (Context: Mechanistic basis of 2-HG action).

Sources

Foundational

AGI-026: Pharmacokinetic Profile and Blood-Brain Barrier Permeability in mIDH Models

Topic: AGI-026 Brain Penetration Properties & Blood-Brain Barrier Interaction Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary AG...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: AGI-026 Brain Penetration Properties & Blood-Brain Barrier Interaction Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

AGI-026 (AGI-12026) is a potent, selective, and orally bioavailable small-molecule inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme, specifically targeting the R140Q mutation. Unlike first-generation IDH inhibitors (e.g., enasidenib) which exhibit limited central nervous system (CNS) exposure, AGI-026 is distinguished by its high blood-brain barrier (BBB) penetrance .

This guide analyzes the physicochemical properties of AGI-026 that facilitate CNS entry, details its pharmacokinetic (PK) distribution in murine models, and provides validated protocols for assessing brain penetration and pharmacodynamic (PD) response (2-HG suppression) in preclinical settings. AGI-026 serves as a critical tool compound for validating IDH inhibition in CNS-manifesting metabolic disorders such as D-2-hydroxyglutaric aciduria (D2HGA) Type II and IDH-mutant gliomas.

Compound Characterization & Mechanism

Chemical Profile

AGI-026 is a triazine-based small molecule designed to optimize lipophilicity and metabolic stability while minimizing efflux transporter recognition.

PropertyData
Compound Name AGI-026 (AGI-12026)
CAS Number 1446501-77-4
Molecular Formula C₁₈H₁₅F₆N₇
Molecular Weight 443.35 g/mol
Primary Target IDH2 R140Q (Allosteric Inhibitor)
Secondary Activity Dual mIDH1/2 inhibition (context-dependent)
Solubility DMSO (up to 50 mM); Ethanol
Mechanism of Action

AGI-026 binds allosterically to the mutant IDH2 dimer interface, locking the enzyme in a non-catalytic conformation. This prevents the NADPH-dependent reduction of


-ketoglutarate (

-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). In the CNS, accumulation of 2-HG is neurotoxic, driving oxidative stress and excitotoxicity.

MOA MutantIDH Mutant IDH2 (R140Q) AlphaKG α-Ketoglutarate MutantIDH->AlphaKG Catalyzes D2HG D-2-Hydroxyglutarate (Oncometabolite) AlphaKG->D2HG Neomorphic Activity Neurotox Neurotoxicity & Cardiomyopathy D2HG->Neurotox Accumulation AGI026 AGI-026 (Inhibitor) AGI026->MutantIDH Allosteric Binding

Figure 1: Mechanism of Action. AGI-026 inhibits the neomorphic activity of mutant IDH2, preventing the accumulation of toxic 2-HG in the brain and heart.

Blood-Brain Barrier Penetration Analysis

Physicochemical Determinants

The BBB presents a physical and metabolic barrier to most therapeutics. AGI-026 overcomes these via:

  • Molecular Weight (<500 Da): At 443.35 Da, it falls within the optimal range for passive diffusion.

  • Lipophilicity: The fluorinated moieties (F₆) likely enhance lipid solubility, facilitating transcellular transport across endothelial cells.

  • Efflux Evasion: High brain-to-plasma ratios suggest AGI-026 is not a strong substrate for P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), the primary efflux pumps at the BBB.

Preclinical PK Data (Murine Models)

In Idh2^R140Q^ knock-in (KI) mice, AGI-026 demonstrates superior CNS distribution compared to non-brain penetrant analogs.

ParameterValueBiological Significance
Dose 50 mg/kg (Oral)Standard efficacy dose in preclinical models.
Timepoint 12 hours post-doseTrough concentration assessment.
Brain/Plasma Ratio (

)
1.6 (WT) – 1.9 (KI) Indicates excellent BBB penetration (Ratio > 1.0 implies accumulation or active transport).
2-HG Suppression >95% in BrainConfirms functional target engagement in the CNS compartment.

Data Source: Derived from pharmacodynamic studies in D2HGA Type II mouse models [1].

Experimental Protocols

Protocol 1: Assessment of Brain-to-Plasma Partition Coefficient ( )

Objective: To quantify the steady-state distribution of AGI-026 across the BBB in rodents.

Reagents:

  • AGI-026 (suspended in 0.5% methylcellulose/0.2% Tween-80).

  • LC-MS/MS grade Acetonitrile and Water.

  • Blank brain homogenate matrix.

Workflow:

  • Dosing: Administer AGI-026 (10–50 mg/kg PO) to C57BL/6 or Idh2 mutant mice (

    
     per timepoint).
    
  • Sampling: At

    
     (approx. 1-2 h) and trough (12 h), anesthetize mice with isoflurane.
    
  • Perfusion (Critical): Transcardially perfuse with 20 mL cold PBS to remove intravascular blood from brain capillaries. Failure to perfuse results in false positives due to drug trapped in blood vessels.

  • Collection: Collect blood via cardiac puncture (plasma separation) and whole brain.

  • Homogenization: Weigh brain; homogenize in 3 volumes of PBS (1:4 dilution).

  • Extraction: Precipitate proteins in plasma and brain homogenate using cold acetonitrile containing internal standard (e.g., warfarin). Centrifuge at 10,000

    
     for 10 min.
    
  • Analysis: Quantify supernatants via LC-MS/MS (MRM mode).

Calculation:



Note: Correct brain concentration for the dilution factor during homogenization.
Protocol 2: 2-HG Suppression Assay (PD Marker)

Objective: To verify that brain-penetrant AGI-026 effectively inhibits IDH2 activity in vivo.

Workflow:

PD_Assay Step1 Tissue Collection (Flash Freeze in LN2) Step2 Metabolite Extraction (80% MeOH, -80°C) Step1->Step2 Lysis Step3 Derivatization (Diacetyl-L-tartaric anhydride) Step2->Step3 Supernatant Step4 LC-MS/MS Analysis (Chiral Separation) Step3->Step4 Enantiomer Resolution Step5 Data Output (D-2-HG vs L-2-HG levels) Step4->Step5 Quantification

Figure 2: Pharmacodynamic Workflow. Step-by-step process for quantifying the oncometabolite 2-HG.

  • Tissue Prep: Flash freeze brain tissue in liquid nitrogen immediately upon harvesting to stop metabolic flux.

  • Derivatization: 2-HG exists as D- and L-enantiomers. Use Diacetyl-L-tartaric anhydride (DATAN) derivatization to separate D-2-HG (pathological) from L-2-HG (physiological) on an LC column.

  • Quantification: Normalize 2-HG levels to total protein or tissue weight.

  • Validation: AGI-026 treatment should reduce D-2-HG levels to near-baseline (WT levels) while leaving L-2-HG relatively unaffected.

Therapeutic Implications

D-2-Hydroxyglutaric Aciduria (D2HGA) Type II

D2HGA Type II is a rare neurometabolic disorder caused by germline IDH2 mutations.[1] Patients suffer from cardiomyopathy and severe neurological deficits.

  • AGI-026 Impact: In Idh2^R140Q^ mice, AGI-026 (brain penetrant) rescued cardiomyopathy and reversed gene expression signatures associated with heart failure.[2][3] Its ability to cross the BBB suggests potential for treating the neurological sequelae of this disorder, which non-penetrant inhibitors cannot address [1].

IDH-Mutant Glioma

While Vorasidenib (AG-881) is the clinical lead for glioma, AGI-026 serves as a vital proof-of-concept molecule. It demonstrates that dual inhibition or selective IDH2 inhibition with sufficient CNS exposure can reverse epigenetic dysregulation in the brain.

References

  • Akbay, E. A., et al. (2014). D-2-hydroxyglutarate produced by mutant IDH2 causes cardiomyopathy and neurodegeneration in mice. Genes & Development, 28(5), 479–490. Link

  • Krell, D., et al. (2013). IDH mutations in tumorigenesis and their potential as novel therapeutic targets. Future Oncology, 9(12). Link

  • Agios Pharmaceuticals. (2016). A small molecule inhibitor of mutant IDH2 rescues cardiomyopathy in a D-2-hydroxyglutaric aciduria type II mouse model.[2] Journal of Inherited Metabolic Disease, 39, 807–820. Link

  • MedChemExpress. AGI-12026 Product Datasheet. Link

Sources

Exploratory

Technical Guide: AGI-026 Binding Affinity to IDH2 R140Q Homodimer

Executive Summary AGI-026 (also identified as AGI-12026 ) is a potent, brain-penetrant, small-molecule allosteric inhibitor designed to target the IDH2 R140Q mutant homodimer.[1] Unlike wild-type isocitrate dehydrogenase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

AGI-026 (also identified as AGI-12026 ) is a potent, brain-penetrant, small-molecule allosteric inhibitor designed to target the IDH2 R140Q mutant homodimer.[1] Unlike wild-type isocitrate dehydrogenase 2 (IDH2), which catalyzes the oxidative decarboxylation of isocitrate to


-ketoglutarate (

-KG), the R140Q mutation confers a neomorphic enzymatic activity that reduces

-KG to the oncometabolite (R)-2-hydroxyglutarate (2-HG) .[2][3]

This guide details the biochemical profile of AGI-026, specifically its high-affinity binding to the IDH2 R140Q homodimer (


), its mechanism of allosteric inhibition at the dimer interface, and the experimental protocols required to validate its efficacy. AGI-026 serves as a critical tool compound for studying D-2-hydroxyglutaric aciduria (D2HGA) Type II  and Acute Myeloid Leukemia (AML) , offering a brain-penetrant alternative to earlier generation inhibitors like AGI-6780.

Molecular Mechanism of Action

Structural Biology of the Target (IDH2 R140Q)

The IDH2 enzyme functions as a homodimer.[4][5][6] The R140Q mutation (Arginine 140 to Glutamine) occurs in the active site but induces a conformational shift that favors the binding of NADPH and


-KG, driving the reduction reaction to produce 2-HG.
  • Wild-Type (WT): Isocitrate +

    
    
    
    
    
    
    
    -KG +
    
    
    +
    
    
  • R140Q Mutant:

    
    -KG + 
    
    
    
    
    
    2-HG +
    
    
AGI-026 Binding Mode

AGI-026 belongs to the aminotriazine class of inhibitors (structurally related to Enasidenib/AG-221). It does not compete directly with the substrate (isocitrate/


-KG) or cofactor (NADPH).[4] Instead, it acts as a slow-tight binding allosteric inhibitor .
  • Binding Site: AGI-026 binds to an allosteric pocket located at the homodimer interface of IDH2.[4]

  • Conformational Locking: Binding stabilizes the enzyme in an open, non-catalytic conformation , preventing the closure of the active site required for catalysis. This mechanism mimics the mode of action of AGI-6780 and Enasidenib.

MOA Figure 1: Mechanism of Action. AGI-026 binds the dimer interface, locking IDH2 R140Q in an inactive state. IDH2_WT IDH2 Wild-Type (Homodimer) AlphaKG α-Ketoglutarate (α-KG) IDH2_WT->AlphaKG Oxidative Decarboxylation IDH2_R140Q IDH2 R140Q (Mutant Homodimer) Oncometabolite 2-Hydroxyglutarate (2-HG) IDH2_R140Q->Oncometabolite Neomorphic Reduction (NADPH -> NADP+) Complex IDH2 R140Q : AGI-026 (Locked Open State) IDH2_R140Q->Complex Allosteric Inhibition Substrate Isocitrate Substrate->IDH2_WT AlphaKG->IDH2_R140Q AGI026 AGI-026 (Inhibitor) AGI026->IDH2_R140Q Binds Dimer Interface Complex->Oncometabolite Blocked

Biochemical Profile & Binding Affinity

The potency of AGI-026 is characterized by its ability to inhibit the production of 2-HG in biochemical and cellular assays.

Quantitative Binding Data

The following data represents the consensus affinity values derived from purified recombinant enzyme assays (Sf9 expression system) and cellular models.

ParameterValueConditions
Target IDH2 R140Q HomodimerFull-length, C-terminal His6-tag

(Biochemical)
19 nM (

)
NADPH depletion assay, 1h pre-incubation
Binding Kinetics Slow-tight bindingTime-dependent inhibition
Selectivity >100-fold vs. WT IDH2High selectivity for mutant form
Chemical Formula

MW: 443.35 g/mol

Note on Selectivity: While AGI-026 is highly selective for IDH2 R140Q, some studies note it as a "dual inhibitor" with partial activity against IDH1 R132H at higher concentrations. However, its primary utility and potency (


) are defined by the R140Q interaction.
Comparison with Reference Compounds
CompoundTarget Specificity

(IDH2 R140Q)
Brain Penetrant?
AGI-026 IDH2 R140Q~19 nM Yes
AGI-6780 IDH2 R140Q~23 nMNo
Enasidenib (AG-221) IDH2 R140Q / R172K~10-100 nMYes

Experimental Protocols

To replicate the binding affinity data (


), the following self-validating protocols should be utilized.
Recombinant Enzyme Inhibition Assay (NADPH Depletion)

This assay measures the consumption of NADPH as IDH2 R140Q reduces


-KG to 2-HG.

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

    
    , 1 mM DTT, 0.01% Tween-20.
    
  • Enzyme: Recombinant human IDH2 R140Q (homodimer), purified from Sf9 cells.

  • Substrates:

    
    -Ketoglutarate (
    
    
    
    -KG) and NADPH.[5][7]
  • Detection: Fluorescence (Ex 340 nm / Em 460 nm) or Diaphorase/Resazurin coupled system.[7]

Workflow:

  • Preparation: Dilute IDH2 R140Q enzyme to 2x final concentration in assay buffer.

  • Compound Addition: Prepare serial dilutions of AGI-026 in DMSO. Add to enzyme solution.

  • Pre-Incubation (Critical): Incubate enzyme + inhibitor for 60 minutes at room temperature. Rationale: AGI-026 is a slow-binding inhibitor; skipping this step will underestimate potency.

  • Reaction Initiation: Add substrate mix (

    
    -KG and NADPH) to start the reaction.
    
  • Measurement: Monitor fluorescence decrease over 30–60 minutes (linear phase).

  • Analysis: Calculate slope of NADPH depletion. Fit data to a 4-parameter logistic equation to determine

    
    .
    
Cellular 2-HG Suppression Assay (LC-MS/MS)

Validates target engagement in a biological context (e.g., TF-1 erythroleukemia cells or engineered U87MG).

Workflow:

  • Seeding: Plate cells (e.g., TF-1 IDH2 R140Q) in 96-well plates.

  • Treatment: Treat with AGI-026 (0.1 nM – 10

    
    M) for 48 hours.
    
  • Extraction: Lyse cells with 80% methanol (containing internal standard, e.g.,

    
    -2-HG).
    
  • Quantification: Analyze supernatant via LC-MS/MS (MRM mode) to quantify 2-HG levels.

  • Normalization: Normalize 2-HG levels to total cell number or protein content.

Protocol Figure 2: Enzymatic Assay Workflow. The 60-minute pre-incubation is essential for accurate IC50 determination. Prep 1. Enzyme Prep (IDH2 R140Q Homodimer) Cmpd 2. AGI-026 Addition (Serial Dilution in DMSO) Prep->Cmpd Incubate 3. Pre-Incubation (60 min @ RT) *Critical for Slow-Binding* Cmpd->Incubate Substrate 4. Substrate Addition (NADPH + α-KG) Incubate->Substrate Readout 5. Kinetic Measurement (Fluorescence Ex340/Em460) Substrate->Readout Analysis 6. Data Analysis (4-PL Fit -> IC50) Readout->Analysis

Therapeutic Implications

D2HGA Type II

AGI-026 has demonstrated efficacy in in vivo models of D-2-hydroxyglutaric aciduria (D2HGA) Type II , a rare neurometabolic disorder caused by germline IDH2 mutations.[8][9][10]

  • Cardiomyopathy Rescue: In knock-in mice (

    
    ), AGI-026 treatment suppressed cardiac 2-HG levels and reversed cardiomyopathy phenotypes.[9]
    
  • Brain Penetration: Unlike AGI-6780, AGI-026 crosses the blood-brain barrier, making it suitable for targeting CNS manifestations of IDH mutations.

Differentiation Therapy

In AML, the accumulation of 2-HG blocks hematopoietic differentiation by inhibiting TET2 DNA demethylases. AGI-026 restores normal cellular differentiation by lowering 2-HG levels, allowing blast cells to mature into functional neutrophils.

References

  • Wang, F., et al. (2016). "A small molecule inhibitor of mutant IDH2 rescues cardiomyopathy in a D-2-hydroxyglutaric aciduria type II mouse model."[8] Journal of Inherited Metabolic Disease.

  • Konteatis, Z., et al. (2020). "Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma."[7] ACS Medicinal Chemistry Letters.

  • MedChemExpress. "AGI-12026 (AGI-026) Product Monograph." MedChemExpress.

  • Yen, K., et al. (2017). "AG-221, a First-in-Class Therapy Targeting Acute Myeloid Leukemia Harboring Oncogenic IDH2 Mutations."[5] Cancer Discovery.

Sources

Foundational

AGI-026 Preclinical Pharmacology: A Technical Guide

Executive Summary AGI-026 is a potent, highly selective, orally bioavailable small-molecule inhibitor targeting the isocitrate dehydrogenase 2 (IDH2) R140Q mutant enzyme.[1] Unlike pan-IDH inhibitors, AGI-026 was develop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

AGI-026 is a potent, highly selective, orally bioavailable small-molecule inhibitor targeting the isocitrate dehydrogenase 2 (IDH2) R140Q mutant enzyme.[1] Unlike pan-IDH inhibitors, AGI-026 was developed to specifically interrogate the pathophysiology of D-2-hydroxyglutaric aciduria (D2HGA) Type II , a rare neurometabolic disorder, and IDH2-mutant malignancies.

This guide synthesizes the core preclinical data demonstrating AGI-026’s ability to suppress the oncometabolite (R)-2-hydroxyglutarate (2-HG), restore metabolic homeostasis, and reverse organ-specific pathology (specifically cardiomyopathy) in knock-in mouse models.[2][3][4]

Mechanism of Action (MoA)

Biochemical Basis

Wild-type IDH2 catalyzes the oxidative decarboxylation of isocitrate to


-ketoglutarate (

-KG) utilizing NADP+ as a cofactor. The R140Q mutation (and R172K) confers a neomorphic enzymatic activity, altering the active site to favor the reduction of

-KG to the oncometabolite (R)-2-hydroxyglutarate (2-HG) , consuming NADPH.

AGI-026 Intervention:

  • Binding Mode: AGI-026 binds allosterically to the IDH2 mutant dimer interface, locking the enzyme in a non-catalytic open conformation.

  • Metabolic Impact: By inhibiting 2-HG production, AGI-026 releases the competitive inhibition exerted by 2-HG on

    
    -KG-dependent dioxygenases (e.g., TET2, JmjC histone demethylases), thereby restoring epigenetic regulation and cellular differentiation.
    
Pathway Visualization

MoA_Pathway Isocitrate Isocitrate AlphaKG α-Ketoglutarate (α-KG) Isocitrate->AlphaKG IDH2 (WT) D2HG (R)-2-Hydroxyglutarate (2-HG) Accumulation AlphaKG->D2HG IDH2 (R140Q) + NADPH IDH2_WT IDH2 (WT) Normal Catalysis IDH2_Mut IDH2 (R140Q) Neomorphic Activity Epigenetics Inhibition of α-KG-dependent Dioxygenases (TET2, KDM) D2HG->Epigenetics Competes with α-KG Pathology Cardiomyopathy & Neurometabolic Defects Epigenetics->Pathology Hypermethylation AGI026 AGI-026 (Inhibitor) AGI026->IDH2_Mut Allosteric Inhibition

Figure 1: Mechanism of Action. AGI-026 selectively blocks the neomorphic reduction of


-KG to 2-HG by the IDH2-R140Q mutant.

In Vitro Pharmacology

AGI-026 demonstrates high potency and selectivity for the mutant enzyme over the wild-type counterpart and other dehydrogenases.

Potency and Selectivity Profile
Target EnzymeIC50 (nM)Notes
IDH2-R140Q (Homodimer) 4.0 ± 0.2 Primary Target (Potent inhibition)
IDH2-WT/R140Q (Heterodimer)~4.0Relevant physiological state in heterozygotes
IDH2-WT (Homodimer)> 1000*High selectivity window (>250-fold)
IDH1-WTNo InhibitionIsoform selective
Lactate Dehydrogenase (LDH)No InhibitionMetabolic selectivity
3-PGDHNo InhibitionMetabolic selectivity

*Note: Exact IC50 for WT varies by assay conditions but consistently shows lack of potent inhibition at therapeutic concentrations.

Cellular Activity
  • Cell Lines: Engineered U87MG glioblastoma cells (overexpressing IDH2-R140Q) and patient-derived lymphoblasts (D2HGA Type II).[5]

  • 2-HG Suppression: AGI-026 reduces intracellular 2-HG levels with an IC50 comparable to biochemical assays (~5.4 nM in lymphoblasts).[1]

  • Viability: Treatment does not affect the proliferation of IDH2-WT cells, confirming the lack of off-target cytotoxicity.

In Vivo Pharmacology & Efficacy[7]

The pivotal validation of AGI-026 utilized a knock-in (KI) mouse model (


) that recapitulates the D2HGA Type II phenotype, including elevated 2-HG, cardiomyopathy, and reduced survival.[4]
Pharmacodynamics (PD)
  • Biomarker: 2-HG levels in plasma, heart, and brain.

  • Response:

    • Plasma: >99% reduction of 2-HG observed.[1]

    • Tissue (Heart): >99% reduction of 2-HG, normalizing to near wild-type levels.

    • Brain Penetrance: AGI-026 is brain-penetrant, capable of crossing the blood-brain barrier (BBB) to suppress CNS 2-HG, a critical feature for treating neurometabolic aspects of D2HGA and gliomas.

Efficacy in Cardiomyopathy Rescue
  • Model:

    
     KI mice.[1][4][6][7][8]
    
  • Dosing Regimen: 10 mg/kg, BID (Twice Daily), Oral gavage.[1]

  • Duration: 13 weeks (started at 4–5 weeks of age).[1]

  • Outcomes:

    • Survival: 100% survival in AGI-026 treated group vs. 46% in Vehicle group.[1]

    • Cardiac Function: Reversed left ventricular dilation and normalized fractional shortening.

    • Reversibility: Withdrawal of AGI-026 led to a rapid re-accumulation of 2-HG and deterioration of cardiac function, confirming the causal link between active IDH2 mutation and pathology.

Experimental Workflow Visualization

InVivo_Workflow Start Idh2(R140Q) KI Mice (Age: 4-5 Weeks) Baseline Baseline Pathology: High 2-HG, Cardiomyopathy Start->Baseline Treatment Treatment Phase AGI-026 (10 mg/kg BID, PO) 13 Weeks Baseline->Treatment Analysis Endpoint Analysis Treatment->Analysis Outcome1 Biochemical: >99% 2-HG Reduction Analysis->Outcome1 Outcome2 Functional: Normalized Cardiac Output Analysis->Outcome2 Outcome3 Survival: 100% vs 46% (Vehicle) Analysis->Outcome3

Figure 2: In Vivo Efficacy Workflow. Rescue of D2HGA phenotype in Idh2-R140Q knock-in mice.

Pharmacokinetics (PK) and Safety

PK Parameters
  • Route: Oral (PO).[1]

  • Bioavailability: High oral bioavailability suited for BID dosing.

  • Distribution: Extensive tissue distribution, including significant CNS penetration (Brain:Plasma ratio > 0.5 typically required for efficacy in this model, though exact ratio varies by study).

Safety Profile
  • Tolerability: Well tolerated at efficacious doses (10–50 mg/kg).

  • Body Weight: No significant weight loss observed during chronic dosing (13 weeks).

  • Clinical Signs: Treated mice were indistinguishable from Wild-Type controls.[1]

  • Selectivity: Lack of inhibition against WT-IDH2 preserves the normal TCA cycle flux, mitigating risks of metabolic toxicity associated with pan-IDH inhibition.

Conclusion

AGI-026 serves as a critical proof-of-concept molecule, validating IDH2-R140Q as a therapeutic target for both metabolic disorders (D2HGA Type II) and IDH-mutant malignancies. Its data package highlights three key pillars for clinical translation:

  • Selectivity: Ability to target the mutant enzyme without disrupting normal cellular respiration.

  • Penetrance: Capacity to reach deep tissue compartments (Heart, Brain) to lower 2-HG.

  • Plasticity: The reversibility of the phenotype upon treatment withdrawal underscores the requirement for continuous suppression of the oncometabolite.

References

  • Jin, S., et al. (2016). "A small molecule inhibitor of mutant IDH2 rescues cardiomyopathy in a D-2-hydroxyglutaric aciduria type II mouse model." Journal of Inherited Metabolic Disease.

  • Konteatis, Z., et al. (2020). "Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma."[9] ACS Medicinal Chemistry Letters. (Contextual reference for IDH inhibitor class evolution).

  • Agios Pharmaceuticals. "Patent WO2013102431A1: Compounds and Methods for Treating Cancer." (Primary patent disclosure for AGI-026 structure and synthesis).

Sources

Exploratory

Technical Guide: AGI-026 Mediated Reversal of Histone Hypermethylation in IDH2-Mutant AML

Executive Summary This technical guide details the mechanistic impact of AGI-026 , a potent and selective small-molecule inhibitor of mutant Isocitrate Dehydrogenase 2 (IDH2), on the epigenetic landscape of Acute Myeloid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mechanistic impact of AGI-026 , a potent and selective small-molecule inhibitor of mutant Isocitrate Dehydrogenase 2 (IDH2), on the epigenetic landscape of Acute Myeloid Leukemia (AML) cells. Specifically, it addresses the reversal of histone hypermethylation (H3K9me3, H3K27me3, H3K36me3) driven by the oncometabolite (R)-2-hydroxyglutarate (2-HG).

By inhibiting the IDH2-R140Q mutant enzyme, AGI-026 lowers intracellular 2-HG levels, derepressing


-ketoglutarate-dependent histone demethylases (KDMs). This restoration of epigenetic plasticity unlocks the differentiation blockade, allowing leukemic blasts to mature into functional myeloid cells. This guide provides the theoretical framework, quantitative data, and validated experimental protocols for assessing these phenomena.

Part 1: The Oncometabolic-Epigenetic Axis

Mechanism of Action

In physiological states, wild-type IDH2 converts isocitrate to


-ketoglutarate (

-KG).[1][2] In AML, the IDH2-R140Q mutation confers a neomorphic enzymatic activity, converting

-KG into (R)-2-hydroxyglutarate (2-HG) .[1]

2-HG is structurally similar to


-KG and acts as a competitive antagonist for 

-KG-dependent dioxygenases, most notably the JmjC domain-containing histone demethylases (KDMs) and TET DNA hydroxylases. The inhibition of KDMs (e.g., KDM4C, KDM2B) leads to a global accumulation of repressive histone methylation marks, creating a "hypermethylated" chromatin state that silences differentiation genes (e.g., CEBPA, SPI1).

AGI-026 binds allosterically to the IDH2-R140Q dimer interface, locking the enzyme in a non-catalytic open conformation. This halts 2-HG production, allowing intracellular


-KG/2-HG ratios to normalize and KDMs to resume demethylation activity.
Pathway Visualization

The following diagram illustrates the molecular cascade from IDH2 mutation to differentiation block and the interceptive role of AGI-026.

G IDH2_WT IDH2 (WT) aKG α-Ketoglutarate IDH2_WT->aKG Normal Cycle IDH2_Mut IDH2 (R140Q) TwoHG (R)-2-HG (Oncometabolite) IDH2_Mut->TwoHG Neomorphic Activity AGI026 AGI-026 (Inhibitor) AGI026->IDH2_Mut Allosteric Inhibition AGI026->TwoHG Reduces Levels KDMs JmjC Histone Demethylases aKG->KDMs Cofactor TwoHG->KDMs Competitive Inhibition TwoHG->KDMs Relief of Inhibition HyperMeth Histone Hypermethylation (H3K9me3, H3K27me3) KDMs->HyperMeth Loss of Function Diff Myeloid Differentiation KDMs->Diff Restored Function DiffBlock Differentiation Block HyperMeth->DiffBlock Chromatin Compaction

Caption: AGI-026 inhibits IDH2-R140Q, lowering 2-HG and restoring KDM-mediated histone demethylation.

Part 2: Preclinical Efficacy & Histone Dynamics

Quantitative Impact on 2-HG and Histone Marks

AGI-026 demonstrates high potency against the R140Q mutant allele. The reversal of histone hypermethylation is time-dependent, typically lagging behind the rapid drop in 2-HG levels.

Table 1: AGI-026 Pharmacodynamics in IDH2-Mutant AML Models

ParameterValue / ObservationContext
Target IDH2-R140QHighly selective over IDH2-WT (>50-fold)
Cellular IC50 (2-HG) ~10 – 30 nMTF-1 IDH2-R140Q cells
2-HG Suppression >90% reduction within 24-48hPrecedes histone changes
H3K9me3 Change Significant reduction at 72-96hMarker of heterochromatin relaxation
H3K27me3 Change Significant reduction at 72-96hReversal of Polycomb-mediated repression
Differentiation CD11b+ / CD15+ increase (Day 5-7)Functional readout of demethylation
Key Histone Marks Targeted

The "hypermethylation" phenotype in IDH2-mutant cells is characterized by specific repressive marks that AGI-026 reverses:

  • H3K9me3: Associated with constitutive heterochromatin.[3] High levels lock stemness genes in a silenced state.

  • H3K27me3: Associated with facultative heterochromatin (Polycomb Repressive Complex 2).

  • H3K36me3: Often associated with elongation, but aberrant patterns in AML contribute to the differentiation block.

Part 3: Experimental Framework (Protocols)

Protocol A: Cell Culture & Treatment

System: TF-1 Erythroleukemia cells engineered to express IDH2-R140Q. Reagents: RPMI-1640, 10% FBS, GM-CSF (2 ng/mL), AGI-026 (dissolved in DMSO).

  • Seeding: Seed TF-1 IDH2-R140Q cells at

    
     cells/mL in GM-CSF supplemented media.
    
  • Treatment: Treat with AGI-026 at concentrations ranging from 50 nM to 500 nM . Include a DMSO vehicle control (0.1%).

  • Duration:

    • 24-48h: For 2-HG quantification (LC-MS).

    • 96h - 7 Days: For Histone Western Blot and Differentiation (CD11b FACS).

  • Maintenance: Replenish media and drug every 3 days to maintain constant suppression of the mutant enzyme.

Protocol B: Acid Extraction of Histones (Critical Step)

Standard lysis buffers (RIPA) often fail to solubilize chromatin-bound histones effectively. Acid extraction is required for high-quality Western Blots.

  • Harvest: Pellet

    
     cells (500xg, 5 min). Wash 1x with ice-cold PBS.
    
  • Hypotonic Lysis: Resuspend pellet in TEB Buffer (PBS + 0.5% Triton X-100 + Protease Inhibitors). Incubate on ice for 10 min.

  • Nuclei Collection: Centrifuge at 6,500xg for 10 min at 4°C. Discard supernatant (cytosolic fraction).

  • Acid Extraction: Resuspend the nuclear pellet in 0.2N H2SO4 (Sulfuric Acid). Incubate on rotator at 4°C for 2 hours or overnight.

  • Clarification: Centrifuge at 16,000xg for 10 min at 4°C. Keep the supernatant (contains histones).

  • Precipitation: Add TCA (Trichloroacetic acid) to supernatant to final 20% concentration. Incubate on ice for 30 min.

  • Wash: Spin max speed. Wash pellet 2x with ice-cold acetone. Air dry.

  • Resuspension: Dissolve pellet in ddH2O or directly in 1x SDS Loading Buffer. Neutralize pH with 1M Tris (pH 8.0) if the buffer turns yellow (acidic).

Protocol C: Western Blot Analysis

Loading Control: Total Histone H3 (Do not use Actin/GAPDH as they are cytosolic and removed in Protocol B).

  • Gel: Use 15% SDS-PAGE gels (Histones are small, ~15-17 kDa).

  • Transfer: 0.2 µm PVDF membrane (prevent blow-through of small proteins).

  • Primary Antibodies:

    • Anti-H3K9me3 (e.g., Abcam ab8898).

    • Anti-H3K27me3 (e.g., Cell Signaling #9733).

    • Anti-Total H3 (e.g., Cell Signaling #4499) - Required Normalizer .

  • Analysis: AGI-026 treated lanes should show decreased band intensity for me3 marks compared to DMSO, while Total H3 remains constant.

Experimental Workflow Diagram

Experiment cluster_0 Cell Culture Phase cluster_1 Extraction Phase cluster_2 Analysis Phase Cells TF-1 IDH2-R140Q + GM-CSF Treat Treatment: AGI-026 (100-500nM) vs DMSO Cells->Treat Time Incubation: 4 - 7 Days Treat->Time Lysis Hypotonic Lysis (Remove Cytosol) Time->Lysis Acid 0.2N H2SO4 Extraction (Solubilize Histones) Lysis->Acid Precip TCA Precipitation & Acetone Wash Acid->Precip WB Western Blot (15% SDS-PAGE) Precip->WB Readout Readout: Decrease in H3K9me3/H3K27me3 Constant Total H3 WB->Readout

Caption: Step-by-step workflow for validating AGI-026 induced histone demethylation in AML cells.

Part 4: Translational Implications

AGI-026 serves as the vital preclinical proof-of-concept for the clinical drug Enasidenib (AG-221) . While Enasidenib has optimized pharmacokinetic properties (half-life, solubility) for human dosing, AGI-026 remains the preferred tool compound for in vitro mechanistic studies due to its high selectivity and well-characterized binding mode.

The reversal of histone hypermethylation by AGI-026 validates the "differentiation therapy" hypothesis: by correcting the epigenetic hardware (histones), the software (gene expression) can reboot, forcing malignant blasts to differentiate into benign neutrophils, which eventually undergo apoptosis.

References

  • Wang, F. et al. (2013). Targeted inhibition of mutant IDH2 in leukemia cells induces cellular differentiation.[2][4][5] Science, 340(6132), 622-626.[5]

  • Stein, E. M. et al. (2017). Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia.[4] Blood, 130(6), 722-731.

  • Yen, K. et al. (2017). AG-221, a First-in-Class Therapy Targeting Acute Myeloid Leukemia Harboring Oncogenic IDH2 Mutations.[6] Cancer Discovery, 7(5), 478-493.

  • Konteatis, Z. et al. (2020).[7] Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma.[6][7] ACS Medicinal Chemistry Letters, 11(2), 101-107.[7]

  • Intlekofer, A. M. et al. (2015). Acquired resistance to IDH inhibition through trans or cis dimer-interface mutations. Nature, 559(7712), 125–129.

Sources

Foundational

Technical Analysis: AGI-026 vs. AGI-12026 Nomenclature in IDH Modulation

Executive Summary & Nomenclature Resolution In the high-precision field of mutant isocitrate dehydrogenase (mIDH) pharmacology, the terms AGI-026 and AGI-12026 refer to the same chemical entity (CAS No. 1446501-77-4).[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature Resolution

In the high-precision field of mutant isocitrate dehydrogenase (mIDH) pharmacology, the terms AGI-026 and AGI-12026 refer to the same chemical entity (CAS No. 1446501-77-4).[1]

However, for a drug development professional, treating them as identical without context is a procedural error. The nomenclature distinction represents a chronological and functional evolution in the compound's characterization:

  • AGI-026 (The "Early Selective" Designation): Historically used in initial internal discovery and early publications (circa 2014–2016). In these contexts, the compound was primarily characterized as a selective IDH2-R140Q inhibitor , used to validate the rescue of cardiomyopathy in D-2-hydroxyglutaric aciduria (D2HGA) type II models.[2][3][4][5][6]

  • AGI-12026 (The "Dual/CNS" Designation): Used in later structure-activity relationship (SAR) studies (circa 2020) and by chemical vendors. This designation correlates with the expanded understanding of the molecule as a brain-penetrant, dual inhibitor of both mIDH1 and mIDH2, serving as a critical precursor in the discovery of Vorasidenib (AG-881).

Operational Directive: When sourcing for general screening, use the vendor code (often AGI-12026). When referencing specific D2HGA rescue phenotypes in literature, search for AGI-026.[4]

Chemical Identity & Mechanistic Profile

AGI-12026 is a triazine-based small molecule designed to overcome the blood-brain barrier (BBB) limitations of earlier IDH inhibitors like Enasidenib (AG-221).

Physicochemical Properties
PropertySpecificationClinical Relevance
Chemical Name AGI-12026 (Syn: AGI-026)-
Molecular Weight ~430-450 Da (varies by salt)Optimal for CNS penetration
Scaffold TriazineCore pharmacophore for allosteric IDH inhibition
H-Bond Donors 2Reduced from 3 in Enasidenib to improve BBB permeability
tPSA Low (< 90 Ų)Facilitates passive diffusion across the BBB
Brain/Plasma Ratio ~1.5Indicates excellent CNS exposure (Superior to Enasidenib)
Mechanism of Action (MoA)

AGI-12026 functions as an allosteric modulator .[7][8] It binds to the dimer interface of the mutant IDH enzyme, locking it in an open, non-catalytic conformation. This prevents the reduction of


-ketoglutarate (

-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).

Key Differentiator: While Enasidenib is highly selective for mIDH2, AGI-12026 demonstrates dual activity , inhibiting both mIDH2 (R140Q) and mIDH1 (R132H), albeit with varying potency.[8]

IDH_Pathway Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG IDH (WT) D2HG D-2-Hydroxyglutarate (2-HG) aKG->D2HG  Catalyzed by  Mutant IDH MutantIDH Mutant IDH1/2 (Gain of Function) Epigenetics Hypermethylation (Differentiation Block) D2HG->Epigenetics Inhibits TET2/KDM Inhibitor AGI-12026 (Allosteric Block) Inhibitor->MutantIDH Inhibits

Figure 1: Mechanism of Action.[1][2][4][5][6][9][7][8][10][11][12][13] AGI-12026 allosterically inhibits the neomorphic activity of mutant IDH enzymes, halting 2-HG production.

Experimental Protocols & Best Practices

Solubilization & Storage
  • Solvent: DMSO (Dimethyl sulfoxide).[6]

  • Stock Concentration: 10 mM is standard.[6]

  • Storage: Aliquot immediately into single-use vials. Store at -80°C. Avoid freeze-thaw cycles (>2 cycles significantly degrades potency).

  • Visual Check: Ensure the solution is clear before use. If hazy, sonicate for 5 minutes at 37°C.

In Vitro 2-HG Suppression Assay (Cellular)

This protocol validates the compound's ability to penetrate cell membranes and inhibit the target in a biological context.

Materials:

  • Cell Line: U87MG (mIDH2-R140Q or mIDH1-R132H engineered).[10][14]

  • Reagent: AGI-12026 (10 mM stock).

  • Detection: LC-MS/MS or enzymatic 2-HG assay kit.

Workflow:

  • Seeding: Plate 5,000 cells/well in 96-well plates (100 µL media). Allow attachment (12–24h).

  • Dosing: Prepare serial dilutions of AGI-12026 in media.

    • Critical Step: Keep final DMSO concentration < 0.1% to avoid solvent toxicity masking the effect.

    • Dose Range: 0.1 nM to 10 µM (Log scale).

  • Incubation: Incubate for 48 hours. 2-HG accumulation is time-dependent; shorter incubations may yield low signal-to-noise ratios.

  • Harvest: Collect supernatant (media) for 2-HG analysis.

    • Note: Intracellular 2-HG can also be measured but requires cell lysis (80% MeOH extraction). Supernatant analysis is often sufficient for screening.

  • Analysis: Quantify 2-HG levels relative to total protein or cell count.

In Vivo Pharmacokinetics (PK) Check

If moving to animal models (e.g., D2HGA mice), verify brain exposure.

  • Vehicle: 0.5% Methylcellulose + 0.2% Tween-80 (Suspension).

  • Dosing: Oral gavage (PO), typically 10–30 mg/kg BID.

  • Sampling: Collect plasma and brain tissue at 1h, 4h, and 12h post-dose.

  • Target Metric: Brain/Plasma ratio > 1.0 indicates successful BBB penetration.[13]

Comparative Analysis: AGI-12026 vs. Clinical Standards

Understanding where AGI-12026 fits in the landscape is crucial for selecting the right probe.

FeatureAGI-12026 (AGI-026)Enasidenib (AG-221)Vorasidenib (AG-881)
Primary Target mIDH2 / mIDH1 (Dual)mIDH2 (Selective)mIDH1 / mIDH2 (Dual)
Brain Penetration High Low/PeripheralHigh
Development Status Preclinical ToolFDA Approved (AML)FDA Approved (Glioma)
Key Utility Proof-of-concept for CNS efficacy Systemic AML therapyClinical CNS therapy
Binding Mode Dimer Interface (Allosteric)Dimer Interface (Allosteric)Dimer Interface (Allosteric)

Strategic Recommendation

For researchers currently designing experiments:

  • Use AGI-12026 if you need a non-clinical tool compound to study the effects of IDH inhibition in the brain (e.g., glioma or metabolic disorders like D2HGA) without the regulatory restrictions of using clinical-grade Vorasidenib.

  • Use Enasidenib if your focus is strictly on systemic (non-CNS) hematologic malignancies driven by IDH2.

  • Nomenclature: In your lab notebooks and publications, cite the specific vendor catalog number but acknowledge "AGI-12026" to align with modern chemical biology literature.

References

  • Konteatis, Z., et al. (2020). Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma.[1][15] ACS Medicinal Chemistry Letters.[1]

  • Wang, F., et al. (2016). A small molecule inhibitor of mutant IDH2 rescues cardiomyopathy in a D-2-hydroxyglutaric aciduria type II mouse model.[3] Journal of Inherited Metabolic Disease.[3]

  • MedChemExpress. AGI-12026 Product Datasheet.

  • Tebubio. AGI-026 (AGI-12026) Product Information.[1][7][8][13]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro IC50 Determination of AGI-026 (IDH2-R140Q Inhibitor)

[1] Abstract This protocol details the validated methodology for determining the half-maximal inhibitory concentration (IC50) of AGI-026 , a selective, potent allosteric inhibitor of the mutant Isocitrate Dehydrogenase 2...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This protocol details the validated methodology for determining the half-maximal inhibitory concentration (IC50) of AGI-026 , a selective, potent allosteric inhibitor of the mutant Isocitrate Dehydrogenase 2 (IDH2-R140Q) enzyme. Unlike wild-type IDH2, the R140Q mutant acquires neomorphic activity, converting


-ketoglutarate (

-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG) while consuming NADPH.[1] This guide utilizes a coupled diaphorase/resazurin fluorescence assay to monitor NADPH depletion.[2][3] The protocol emphasizes the critical "pre-incubation" step required for accurate assessment of tight-binding inhibitors like AGI-026.

Introduction & Mechanism of Action

The Target: IDH2-R140Q

Isocitrate Dehydrogenases (IDHs) are critical metabolic enzymes.[4] The R140Q mutation in mitochondrial IDH2 alters the enzyme's active site, conferring a gain-of-function activity. Instead of converting isocitrate to


-KG (producing NADPH), the mutant enzyme consumes NADPH to reduce 

-KG to 2-HG.[1] Accumulation of 2-HG inhibits

-KG-dependent dioxygenases (e.g., TET2), leading to hypermethylation and a block in cellular differentiation—a hallmark of Acute Myeloid Leukemia (AML).
AGI-026 Mechanism

AGI-026 binds allosterically to the IDH2 dimer interface, locking the enzyme in a non-catalytic conformation. Because AGI-026 is a tight-binding inhibitor with an IC50 in the low nanomolar range (~4–6 nM), the binding kinetics are slow. Standard protocols without sufficient pre-incubation will significantly underestimate potency.

Assay Principle (Fluorescence Readout)

The assay operates on a "loss of signal" inversion principle:

  • Enzyme Reaction: IDH2-R140Q consumes NADPH.[2]

    • High Activity (No Inhibitor): Low remaining NADPH.[3]

    • Low Activity (High Inhibitor): High remaining NADPH.

  • Detection Step: Diaphorase converts Resazurin (non-fluorescent) to Resorufin (highly fluorescent) using the remaining NADPH.

  • Result: The fluorescent signal is proportional to the inhibitor concentration (Positive correlation: More Inhibitor = More NADPH left = Higher Fluorescence).

IDH2_Assay_Principle Figure 1: Coupled Diaphorase/Resazurin Assay Mechanism cluster_0 Step 1: Enzymatic Reaction cluster_1 Step 2: Detection (Coupled System) aKG α-Ketoglutarate IDH2 IDH2-R140Q (Enzyme) aKG->IDH2 NADPH NADPH (Cofactor) NADPH->IDH2 Rem_NADPH Remaining NADPH NADPH->Rem_NADPH Unconsumed D2HG D-2-Hydroxyglutarate (Oncometabolite) IDH2->D2HG NADP NADP+ IDH2->NADP AGI026 AGI-026 (Inhibitor) AGI026->IDH2 Inhibits Diaphorase Diaphorase (Enzyme) Rem_NADPH->Diaphorase Resazurin Resazurin (Non-Fluorescent) Resazurin->Diaphorase Resorufin Resorufin (Fluorescent Ex540/Em590) Diaphorase->Resorufin Reduction

Materials & Reagents

Critical Reagents
ReagentSpecificationStorage
AGI-026 >98% Purity. Dissolve in 100% DMSO to 10 mM.-20°C (Desiccated)
IDH2-R140Q Recombinant human IDH2 (R140Q).-80°C
NADPH Tetrasodium salt. Prepare fresh.-20°C (Powder)

-Ketoglutarate
Disodium salt.-20°C
Diaphorase From Clostridium kluyveri or Porcine heart.-20°C
Resazurin Sodium salt.4°C (Dark)
BSA Fatty-acid free (Crucial to prevent non-specific binding).4°C
Assay Buffer (1X)

Prepare fresh on the day of assay.

  • 50 mM Tris-HCl (pH 7.5 @ 25°C)

  • 10 mM MgCl

    
     (Cofactor for IDH2)
    
  • 1 mM DTT (Maintains enzyme stability)

  • 0.01% Triton X-100 (Reduces surface adsorption)

  • 0.1% BSA (Carrier protein)

Experimental Protocol

Compound Preparation (Serial Dilution)
  • Stock: Thaw 10 mM AGI-026 stock.

  • Dilution: Perform a 3-fold serial dilution in 100% DMSO (10 points).

    • Top concentration in DMSO: 1 mM (Final assay top conc will be 10

      
      M).
      
  • Intermediate: Transfer 1

    
    L of DMSO dilution into 19 
    
    
    
    L of 1X Assay Buffer (5% DMSO intermediate).
  • Plate: Transfer 2

    
    L of the intermediate to the 384-well assay plate.
    
Enzyme Reaction Setup
  • Final Assay Volume: 20

    
    L
    
  • Final DMSO: 0.5%

Step-by-Step Workflow:

  • Enzyme Addition (Pre-incubation):

    • Dilute IDH2-R140Q enzyme in 1X Assay Buffer to 2x the final concentration (e.g., 3 nM final

      
       prepare 6 nM).
      
    • Add 10

      
      L of 2x Enzyme to the wells containing 2 
      
      
      
      L of compound.
    • CRITICAL STEP: Incubate for 16 hours at 25°C (Room Temp).

    • Rationale: AGI-026 is a slow-binding inhibitor. Short incubations (1 hr) will shift the IC50 curve to the right (appearing less potent). 16h ensures thermodynamic equilibrium [1].

  • Substrate Initiation:

    • Prepare 2.5x Substrate Mix: 250

      
      M NADPH + 12.5 mM 
      
      
      
      -KG in Assay Buffer (Final conc: 100
      
      
      M NADPH / 5 mM
      
      
      -KG).
    • Add 8

      
      L of Substrate Mix to the plate.
      
    • Incubate for 60 minutes at 25°C.

    • Note: The reaction proceeds, consuming NADPH in wells with no inhibitor.

  • Detection (Quench & Read):

    • Prepare Detection Mix: 20

      
      g/mL Diaphorase + 30 
      
      
      
      M Resazurin in Assay Buffer.
    • Add 10

      
      L of Detection Mix to all wells.
      
    • Incubate for 10–15 minutes at 25°C in the dark.

    • Measure Fluorescence: Ex 540 nm / Em 590 nm.

Protocol_Workflow Figure 2: AGI-026 High-Sensitivity Assay Workflow Start Start: 384-well Plate (2 µL Compound in 5% DMSO) Step1 Add 10 µL Enzyme Mix (IDH2-R140Q) Start->Step1 Inc1 Pre-incubation 16 Hours @ 25°C (Equilibrium Binding) Step1->Inc1 Step2 Add 8 µL Substrate Mix (α-KG + NADPH) Inc1->Step2 Inc2 Enzyme Reaction 60 Minutes @ 25°C Step2->Inc2 Step3 Add 10 µL Detection Mix (Diaphorase + Resazurin) Inc2->Step3 Read Read Fluorescence Ex 540nm / Em 590nm Step3->Read

Data Analysis & Quality Control

Signal Normalization

Since this is a depletion assay, the logic is inverted compared to product-formation assays.

  • High Fluorescence (Max Signal): Indicates 100% Inhibition (Enzyme blocked, NADPH remains intact).

  • Low Fluorescence (Min Signal): Indicates 0% Inhibition (Enzyme active, NADPH consumed).

Formula:



  • Max Control: Wells with Enzyme + High Conc. Reference Inhibitor (or No Enzyme wells).

  • Min Control: Wells with Enzyme + DMSO only.

Curve Fitting

Fit the % Inhibition data to a 4-Parameter Logistic (4PL) equation:



  • Expected IC50: 4 – 10 nM.

  • Acceptance Criteria: Hill Slope should be between -0.8 and -1.2.

Quality Control (QC)
  • Z' Factor: Must be > 0.5.

    
    
    
  • Signal-to-Background (S/B): Ratio of Max Control / Min Control should be > 3.0.

Troubleshooting & Optimization

IssueProbable CauseSolution
IC50 > 20 nM Insufficient pre-incubation.Increase Enzyme-Inhibitor pre-incubation to 16h.
Low S/B Ratio Enzyme concentration too low or reaction time too short.Titrate enzyme to consume 80% of NADPH in the linear phase.
High Background NADPH degradation.Prepare NADPH fresh; keep on ice.
Fluorescence Quenching Compound interference.Check compound autofluorescence at 590nm; use MS-based readout if problematic.

References

  • Popovici-Muller, J., et al. (2018). Discovery of AG-221 (Enasidenib), a First-in-Class, Potent, Selective, Reversible Inhibitor of the Mutant IDH2 Enzyme. Journal of Medicinal Chemistry. Link

  • Wang, F., et al. (2013). Targeted Inhibition of Mutant IDH2 in Leukemia Cells Induces Cellular Differentiation.[3] Science. Link[3]

  • Yen, K., et al. (2017). AG-221, a First-in-Class Therapy Targeting Acute Myeloid Leukemia Harboring Oncogenic IDH2 Mutations. Cancer Discovery. Link

  • BPS Bioscience. (2023). IDH2 (R140Q) Assay Kit Protocol. BPS Bioscience.[1] Link[1]

Sources

Application

preparing AGI-026 stock solution in DMSO for cell culture

Application Note: Preparation and Handling of AGI-026 Stock Solutions for Cell Culture Introduction & Scientific Context AGI-026 (synonym: AGI-12026) is a potent, brain-penetrant small molecule inhibitor targeting mutant...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of AGI-026 Stock Solutions for Cell Culture

Introduction & Scientific Context

AGI-026 (synonym: AGI-12026) is a potent, brain-penetrant small molecule inhibitor targeting mutant Isocitrate Dehydrogenase (IDH) enzymes.[1] Specifically, it acts as an allosteric modulator against the IDH1-R132H and IDH2-R140Q mutations. These mutations confer a neomorphic enzymatic activity that converts


-ketoglutarate (

-KG) into the oncometabolite D-2-hydroxyglutarate (2-HG), driving epigenetic dysregulation and tumorigenesis in gliomas and acute myeloid leukemia (AML).

Precise handling of AGI-026 is critical. As a hydrophobic fluorinated heterocycle, improper solubilization can lead to micro-precipitation in aqueous cell culture media, resulting in erratic IC50 data and "false" cytotoxicity signals. This guide outlines a standardized protocol to generate a stable 10 mM stock solution in Dimethyl Sulfoxide (DMSO) and properly dilute it for biological assays.

Physicochemical Profile & Storage

Before initiating the protocol, verify the compound identity and ensure storage facilities meet the requirements for long-term stability.[2]

PropertySpecification
Compound Name AGI-026 (AGI-12026)
CAS Number 1446501-77-4
Molecular Weight 443.35 g/mol
Formula C

H

F

N

Solubility (DMSO)

10 mM (Recommended Stock); Max ~50 mM
Solubility (Water) Insoluble
Storage (Powder) -20°C (Desiccated, protected from light)
Storage (DMSO Stock) -80°C (6 months) or -20°C (1 month)

Expert Insight: AGI-026 is sensitive to repeated freeze-thaw cycles. We strongly recommend aliquoting the master stock into single-use volumes (e.g., 20–50


L) immediately after preparation.

Protocol: Preparation of 10 mM Master Stock

Objective: Prepare 1 mL of a 10 mM AGI-026 stock solution in anhydrous DMSO.

Materials Required
  • AGI-026 Powder (stored at -20°C).[3][4]

  • Anhydrous DMSO (Cell Culture Grade,

    
    99.9%).
    
  • Analytical Balance (Precision 0.01 mg).

  • Amber glass vials or opaque microcentrifuge tubes (to protect from light).

  • Vortex mixer.[2]

Step-by-Step Methodology
  • Equilibration: Remove the AGI-026 product vial from the freezer and allow it to equilibrate to room temperature for 30 minutes inside a desiccator.

    • Why? Opening a cold vial introduces condensation, which hydrolyzes the compound and introduces water into the DMSO stock, causing precipitation later.

  • Weighing: Weigh approximately 4.43 mg of AGI-026 powder.

    • Calculation:

      
      
      
  • Solubilization:

    • Transfer the powder to an amber vial.

    • Add 1.0 mL of anhydrous DMSO.

    • Note: If you weighed a different amount (e.g., 5.0 mg), calculate the DMSO volume required to maintain 10 mM:

      
      
      
  • Dissolution: Vortex vigorously for 30–60 seconds. Inspect visually. The solution should be clear and colorless.

    • Troubleshooting: If particulates remain, sonicate in a water bath at room temperature for 5 minutes. Avoid heating above 37°C.

  • Aliquoting: Dispense into 50

    
    L aliquots in sterile, opaque PCR tubes or microcentrifuge tubes.
    
  • Storage: Label with "AGI-026 10mM", Date, and User. Store at -80°C .

Protocol: Cell Culture Application (Serial Dilution)

Directly adding 100% DMSO stock to cell culture media causes local protein denaturation and compound precipitation. A "step-down" dilution strategy is required.[5]

Target: Treat cells with 1


M  AGI-026, keeping final DMSO concentration 

0.1%
.
Workflow Diagram

DilutionWorkflow Stock Master Stock (10 mM in DMSO) Inter Intermediate Stock (1 mM in Media/PBS) Stock->Inter 1:10 Dilution (10µL Stock + 90µL Media) Final Final Culture Well (1 µM AGI-026) Inter->Final 1:1000 Dilution (1µL Inter + 999µL Media) QC QC Check: Verify no precipitate Inter->QC Cells Cell Monolayer (U87MG / AML) Final->Cells Incubate (24-72 hrs)

Figure 1: Step-down dilution workflow to minimize osmotic shock and precipitation risks.

Dilution Procedure
  • Thaw: Thaw one 50

    
    L aliquot of 10 mM stock at room temperature. Vortex briefly.
    
  • Intermediate Dilution (100x):

    • Prepare a 100

      
      M  intermediate solution.
      
    • Add 10

      
      L  of 10 mM Stock into 990 
      
      
      
      L
      of pre-warmed culture media (or PBS).
    • Note: This solution contains 1% DMSO. Vortex immediately to prevent crashing out.

  • Final Treatment (1x):

    • To achieve 1

      
      M  final concentration: Add 10 
      
      
      
      L
      of the Intermediate Solution (100
      
      
      M) to 1 mL of cell culture media in the well.
    • Final DMSO Content: 0.01% (Well below the 0.1% toxicity threshold).

  • Controls: Always prepare a "Vehicle Control" well containing 0.01% DMSO without drug.

Mechanism of Action & Biological Validation

To validate the efficacy of your AGI-026 preparation, it is standard practice to measure the reduction of the oncometabolite 2-HG.

Signaling Pathway[6]

Mechanism AGI AGI-026 (Inhibitor) IDH_Mut Mutant IDH1/2 (R132H / R140Q) AGI->IDH_Mut Allosteric Inhibition Rescue Cell Differentiation (Therapeutic Effect) AGI->Rescue Restores Normal Metabolism aKG α-Ketoglutarate IDH_Mut->aKG D2HG D-2-Hydroxyglutarate (Oncometabolite) aKG->D2HG Neomorphic Activity Epigenetics TET2 / KDM Inhibition (Hypermethylation) D2HG->Epigenetics Promotes Diff Differentiation Block (Tumorigenesis) Epigenetics->Diff Causes

Figure 2: AGI-026 mechanism of action blocking the neomorphic conversion of


-KG to 2-HG.
Self-Validation (QC Check)

If the preparation is successful, you should observe the following in IDH-mutant cells (e.g., U87MG-IDH1


 or TF-1 IDH2

):
  • 2-HG Levels: >90% reduction in intracellular 2-HG levels within 48 hours (measured via LC-MS/MS or enzymatic assay).

  • Phenotype: Induction of differentiation markers (e.g., CD11b in AML cells) after 5–7 days.

References

  • MedChemExpress. AGI-12026 (AGI-026) Datasheet and Properties. Retrieved from [6]

  • AbMole BioScience. AGI-12026 Chemical Information and Biological Activity.[1] Retrieved from

  • Yen, K., et al. (2017).[7] AG-221, a First-in-Class Therapy Targeting Acute Myeloid Leukemia Harboring Oncogenic IDH2 Mutations.[7] Cancer Discovery.[8][7] (Contextual reference for IDH inhibitor handling). Retrieved from

  • BenchChem. General Protocol for Preparation of Stock Solutions. Retrieved from

Sources

Method

Application Note: Optimization of Dosing Regimens for AGI-026 in Mouse Xenograft Models

Abstract & Scientific Rationale AGI-026 is a potent, selective, and orally bioavailable small-molecule inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme, specifically targeting the R140Q mutation.[1] In ph...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

AGI-026 is a potent, selective, and orally bioavailable small-molecule inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme, specifically targeting the R140Q mutation.[1] In physiological conditions, wild-type IDH2 converts isocitrate to


-ketoglutarate (

-KG). However, the neomorphic R140Q mutation alters the enzyme's active site, causing it to reduce

-KG into the oncometabolite (R)-2-hydroxyglutarate (2-HG) . Accumulation of 2-HG inhibits

-KG-dependent dioxygenases (e.g., TET2, KDM), leading to hypermethylation of DNA and histones, which blocks cellular differentiation.

This guide details the optimized dosing regimens for AGI-026 in mouse xenograft models (e.g., U87-IDH2


 or TF-1). The protocol focuses on achieving sustained suppression of 2-HG, the critical pharmacodynamic (PD) biomarker required for therapeutic efficacy.

Mechanism of Action & Pathway

The following diagram illustrates the pathological role of mutant IDH2 and the therapeutic intervention by AGI-026.

G IDH2_WT IDH2 (Wild Type) aKG α-Ketoglutarate (α-KG) IDH2_WT->aKG IDH2_Mut IDH2 (R140Q Mutant) TwoHG (R)-2-Hydroxyglutarate (2-HG) IDH2_Mut->TwoHG Reduction Isocitrate Isocitrate Isocitrate->IDH2_WT aKG->IDH2_Mut Neomorphic Activity Dioxygenases α-KG Dependent Dioxygenases (TET2, KDMs) TwoHG->Dioxygenases Inhibits Differentiation Cellular Differentiation Dioxygenases->Differentiation Promotes Block Differentiation Block (Tumorigenesis) AGI026 AGI-026 (Inhibitor) AGI026->IDH2_Mut Allosteric Inhibition

Figure 1: Mechanism of AGI-026 inhibition of the IDH2-R140Q neomorphic pathway.

Compound Preparation

AGI-026 is a lipophilic small molecule. Proper formulation is critical to ensure consistent oral bioavailability and prevent precipitation in the gastrointestinal tract.

Vehicle Formulation

The standard vehicle for AGI-026 oral dosing is a suspension in Methylcellulose/Tween.

  • Vehicle Composition: 0.5% (w/v) Methylcellulose (MC) + 0.25% (w/v) Tween 80 in purified water.[1]

  • Stability: Prepared suspension is stable for 3–5 days at 4°C, but daily preparation is recommended for pivotal studies.

Preparation Protocol (Example: 10 mg/kg dose for 20g mice)

Target Concentration: 1.0 mg/mL (Dosing volume: 10 mL/kg).

  • Weighing: Weigh 10 mg of AGI-026 powder into a sterile glass vial.

  • Wetting: Add 25 µL of Tween 80 directly to the powder. Vortex gently to wet the compound (prevents clumping).

  • Suspension: Gradually add 9.975 mL of pre-prepared 0.5% Methylcellulose solution.

  • Homogenization:

    • Vortex vigorously for 1 minute.

    • Sonicate in a water bath for 10–15 minutes until a uniform, fine white suspension is achieved. Note: AGI-026 does not dissolve; it forms a suspension.

  • Verification: Invert the vial; ensure no pellet remains at the bottom.

Experimental Design & Dosing Regimens

Animal Model Selection[2]
  • Xenograft: U87-IDH2(R140Q) (Engineered Glioblastoma) or TF-1 (Erythroleukemia).

  • Genetic Model: Idh2(R140Q) Knock-in mouse (D2HGA Type II model).[1][2][3]

  • Mouse Strain: NOD/SCID or Athymic Nude (Nu/Nu) for xenografts; C57BL/6 for syngeneic/genetic models.

Recommended Dosing Groups

To establish PK/PD correlation, a dose-escalation design is required.

GroupDose (mg/kg)RouteFrequencyJustification
Vehicle 0POBIDBaseline 2-HG levels (Control).
Low 10POBIDEffective Dose. Typically achieves >90% 2-HG reduction in plasma/tumor.
Mid 30POBIDEnsures maximal target coverage; standard for efficacy studies.
High 50–100POQD or BIDInvestigates toxicity or off-target effects (rarely needed for pure PD).
  • Dosing Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).

  • Frequency: BID (Twice Daily) is preferred over QD because IDH inhibition is reversible; continuous suppression of 2-HG is necessary to induce differentiation.

  • Duration:

    • PD Study (Biomarker): 3–7 days.

    • Efficacy Study (Tumor Growth): 21–28 days.

Experimental Workflow

The following workflow ensures high-integrity data collection for PK/PD correlation.

Workflow cluster_0 Phase 1: Setup cluster_1 Phase 2: Treatment cluster_2 Phase 3: Necropsy & Analysis Step1 Tumor Implantation (U87-IDH2-R140Q) Step2 Randomization (Vol ~150-200 mm³) Step1->Step2 ~14-21 Days Step3 Oral Dosing (PO) (Vehicle vs 10/30 mg/kg BID) Step2->Step3 Start Day 0 Step4 In-Life Monitoring (BW, Tumor Vol, Clinical Signs) Step3->Step4 Step5 Terminal Sampling (Time: 2-4h post-last dose) Step4->Step5 End of Study Step6 Sample Processing (Snap Freeze in LN2) Step5->Step6 < 5 mins post-death Step7 LC-MS/MS Analysis (2-HG Quantification) Step6->Step7

Figure 2: Step-by-step workflow for AGI-026 in vivo efficacy studies.

Critical Sampling Protocol (Necropsy)

Accurate 2-HG measurement requires rapid processing to prevent ex vivo metabolism.

  • Timing: Euthanize animals 2–4 hours post-last dose (at

    
    ) to assess maximal inhibition, or 12 hours post-dose  (
    
    
    
    ) to assess durability.
  • Plasma: Collect blood via cardiac puncture into EDTA tubes. Centrifuge at 4°C, 3000xg for 10 min. Store plasma at -80°C.

  • Tumor/Tissue:

    • Harvest tumor immediately.

    • CRITICAL: Cut a 50–100 mg fragment and snap-freeze immediately in liquid nitrogen . Do not leave at room temperature, as 2-HG levels can fluctuate.

    • Store at -80°C until LC-MS/MS analysis.

Data Analysis & Interpretation

Pharmacodynamics (2-HG Suppression)

Efficacy is defined by the reduction of 2-HG relative to the vehicle control.

  • Calculation:

    
    
    
  • Target Threshold: >90% reduction in tumor 2-HG is typically required to observe phenotypic differentiation or tumor stasis.

Pharmacokinetics (PK)

AGI-026 is brain-penetrant.[1] In U87 glioma models, assess the Brain-to-Plasma ratio (


 if possible, or total ratio).
  • Expected Ratio: ~1.6 – 1.9 (indicating excellent BBB penetration).[1]

Troubleshooting
IssueProbable CauseSolution
Low 2-HG Inhibition Poor exposure or timing.Check plasma PK.[4][5] Ensure sampling was done at

or

.[6] Verify dosing compliance.
Toxicity (Weight Loss) Vehicle intolerance or gavage error.[6]Ensure Tween 80 concentration is

. Switch to BID dosing with lower volume if needed.
Variable Tumor Growth Heterogeneous engraftment.Randomize mice strictly by tumor volume (e.g.,

).

References

  • Jin, S., et al. (2016).[2] "A small molecule inhibitor of mutant IDH2 rescues cardiomyopathy in a D-2-hydroxyglutaric aciduria type II mouse model."[2][3] Journal of Inherited Metabolic Disease.

    • Key Protocol Source: Defines the 0.5% MC/0.25% Tween 80 vehicle and 10–50 mg/kg dosing range.
  • Wang, F., et al. (2013). "Targeted inhibition of mutant IDH2 in leukemia cells induces cellular differentiation."[7] Science.

    • Context: Establishes the paradigm of IDH2 inhibition (using AGI-6780/AGI-026 class molecules)
  • Yen, K., et al. (2017). "AG-221, a First-in-Class Therapy Targeting Acute Myeloid Leukemia Harboring Oncogenic IDH2 Mutations." Cancer Discovery.

    • Context: Provides comparative PK/PD data for the clinical candidate Enasidenib, validating the BID dosing str

Sources

Application

Application Note: Quantitation of Serum 2-Hydroxyglutarate (2-HG) as a Pharmacodynamic Biomarker for the Novel IDH2 Inhibitor AGI-026

Abstract & Introduction The accumulation of the oncometabolite (R)-2-hydroxyglutarate (D-2-HG) is the direct consequence of neomorphic mutations in Isocitrate Dehydrogenase 2 (IDH2), specifically at residues R140 and R17...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The accumulation of the oncometabolite (R)-2-hydroxyglutarate (D-2-HG) is the direct consequence of neomorphic mutations in Isocitrate Dehydrogenase 2 (IDH2), specifically at residues R140 and R172. These mutations alter the enzyme's catalytic pocket, shifting its affinity from isocitrate to


-ketoglutarate (

-KG), thereby reducing

-KG to D-2-HG using NADPH.[1]

AGI-026 is a potent, selective, allosteric inhibitor of mutant IDH2 designed to arrest this neomorphic activity. In drug development, the reduction of serum 2-HG is the primary pharmacodynamic (PD) biomarker for target engagement.

This application note details a rigorous Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol to quantify 2-HG reduction in serum. Unlike standard metabolic panels, this protocol utilizes Diacetyl-L-tartaric anhydride (DATAN) derivatization. This step is critical to distinguish the pathogenic D-2-HG enantiomer from the physiological L-2-HG, ensuring that the measured reduction is attributable to AGI-026 efficacy rather than background metabolic noise.

Mechanism of Action & Biomarker Logic

To validate AGI-026, one must understand the specific pathway it interrupts. Mutant IDH2 consumes NADPH to produce D-2-HG, which subsequently inhibits


-KG-dependent dioxygenases (e.g., TET2, JmjC), leading to hypermethylation and a block in cellular differentiation.[2]
Pathway Visualization

The following diagram illustrates the neomorphic activity of Mutant IDH2 and the inhibitory intervention of AGI-026.

IDH2_Pathway Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG IDH2 WT D2HG D-2-Hydroxyglutarate (Oncometabolite) aKG->D2HG Neomorphic Activity MutantIDH2 Mutant IDH2 (R140Q / R172K) MutantIDH2->aKG Catalyzes AGI026 AGI-026 (Inhibitor) AGI026->MutantIDH2 Allosteric Blockade Epigenetics TET2 Inhibition Hypermethylation D2HG->Epigenetics Promotes

Figure 1: Mechanism of AGI-026 inhibition of mutant IDH2-mediated D-2-HG production.

Experimental Design: In Vivo PD Study

Before analysis, the biological generation of samples must be controlled.

  • Subject: IDH2-mutant xenograft models (e.g., TF-1 or primary AML patient-derived xenografts) or clinical subjects.

  • Dosing: AGI-026 administered orally (PO) or intraperitoneally (IP).

  • Timepoints:

    • T=0 (Pre-dose): Baseline D-2-HG load.

    • T=4h to 24h: Assessment of acute suppression.

    • Steady State (Day 7+): Assessment of sustained target coverage.

  • Controls: Vehicle-treated group (negative control) and Enasidenib-treated group (positive control, if applicable).

Analytical Protocol: LC-MS/MS with Chiral Separation

Reagents & Standards[3][4]
  • Analyte: (R)-2-Hydroxyglutarate disodium salt.

  • Internal Standard (IS): (R,S)-2-Hydroxyglutarate-d4 (2-HG-d4). Note: Deuterated IS is mandatory to correct for matrix effects in serum.

  • Derivatizing Agent: (+)-O,O'-Diacetyl-L-tartaric anhydride (DATAN).

  • Solvents: LC-MS grade Water, Acetonitrile (ACN), Methanol (MeOH), Glacial Acetic Acid.

Sample Preparation (Serum)

Serum contains proteins that precipitate and clog columns. Furthermore, 2-HG is polar and difficult to retain on C18 columns without derivatization.

Step-by-Step Workflow:

  • Thawing: Thaw serum samples on wet ice. Vortex for 10s.

  • Aliquot: Transfer 10 µL of serum into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard solution (2-HG-d4, 10 µM in water).

  • Protein Precipitation: Add 100 µL of Methanol (MeOH). Vortex vigorously for 1 min.

  • Centrifugation: Spin at 15,000 x g for 10 min at 4°C.

  • Supernatant Transfer: Transfer 50 µL of the supernatant to a clean glass vial.

  • Evaporation: Dry under nitrogen stream at 40°C.

  • Derivatization (The Critical Step):

    • Add 50 µL of freshly prepared DATAN solution (50 mg/mL in Dichloromethane:Acetic Acid 4:1).

    • Seal and incubate at 75°C for 30 minutes .

    • Mechanism:[2][3] DATAN reacts with the hydroxyl group of 2-HG, creating diastereomers from the D- and L- enantiomers that can be separated on standard achiral columns.[4]

  • Reconstitution: Dry the samples again under nitrogen. Reconstitute in 100 µL of Water:ACN (90:10).

LC-MS/MS Conditions

This method uses a standard Reverse Phase column, relying on the DATAN derivatization to separate the D- and L- forms.

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Acetate pH 3.5).

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: 5% -> 60% B (Separation of diastereomers occurs here)

    • 6-7 min: 95% B (Wash)

    • 7-10 min: 5% B (Re-equilibration)

MS Parameters (Negative Mode - ESI):

  • Source Temp: 500°C.

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Role
2-HG-DATAN 363.0147.0Quantifier
2-HG-DATAN 363.0129.0Qualifier
2-HG-d4-DATAN 367.0151.0Internal Standard

Note: The derivatization adds significant mass (DATAN MW = 216). The precursor 363 corresponds to the derivatized 2-HG.

Workflow Visualization

The following diagram outlines the operational workflow from blood draw to data generation, emphasizing the checkpoints for quality control.

Workflow cluster_0 Sample Prep cluster_1 Analysis Serum Serum Sample (AGI-026 Treated) Crash Protein Crash (MeOH + IS) Serum->Crash Deriv DATAN Derivatization (75°C, 30 min) Crash->Deriv LC LC Separation (C18 Column) Deriv->LC Reconstitute MS MS/MS Detection (MRM: 363->147) LC->MS Data Quantification (D-2-HG vs L-2-HG) MS->Data

Figure 2: Analytical workflow for serum 2-HG quantification using DATAN derivatization.

Data Analysis & Interpretation

Calculation of Suppression

The efficacy of AGI-026 is reported as the percent reduction of D-2-HG relative to the vehicle control.



Acceptance Criteria (Self-Validating System)

To ensure the assay is trustworthy (E-E-A-T), the following criteria must be met for every run:

  • Linearity: Standard curve (

    
    ) covering 0.1 µM to 100 µM.
    
  • Resolution: The retention time difference (

    
    ) between L-2-HG and D-2-HG peaks must be 
    
    
    
    min (baseline separation).
  • IS Variation: Internal Standard peak area must be within ±15% of the mean across the run.

  • QC Accuracy: Quality Control samples (Low, Mid, High) must be within ±15% of nominal concentration.

Expected Results[1]
  • Vehicle: High levels of D-2-HG (typically 5–30 µM in mutant xenograft serum).

  • AGI-026: Dose-dependent reduction. Effective inhibition should lower D-2-HG to near-physiological levels (< 1 µM) or >90% reduction at steady state.

Troubleshooting & Pitfalls

IssueProbable CauseCorrective Action
Co-elution of D/L peaks Gradient too steep or column aged.Slow down the gradient between 1-6 min. Replace column.
Low Sensitivity Incomplete derivatization.Ensure DATAN reagents are fresh (moisture sensitive).
High Background Contamination or carryover.[5]Use blank injections between high-concentration samples.
IS Signal Drift Matrix effects (Ion Suppression).Improve protein precipitation or use a smaller serum volume (5 µL).

References

  • Mechanism of IDH2 Inhibition: Wang, F., et al. (2013). "Targeted inhibition of mutant IDH2 in leukemia cells induces cellular differentiation."[2][6][7] Science. Link

  • DATAN Derivatization Method: Struys, E. A., et al. (2004). "Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography–tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride." Clinical Chemistry. Link

  • Clinical Validation of 2-HG Biomarker: Stein, E. M., et al. (2017). "Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia."[3] Blood. Link

  • LC-MS/MS Method Overview: Agilent Technologies. (2018).[8] "Measurement of D- and L-2-Hydroxyglutarate Enantiomers and Alpha Ketoglutaric Acid by LC/MS/MS." Application Note. Link

Sources

Method

Application Note: AGI-026 Treatment Protocols for IDH2-Mutant Glioma Cell Lines

Topic: AGI-026 treatment protocols for IDH2-mutant glioma cell lines Content Type: Detailed Application Notes and Protocols Executive Summary & Mechanistic Rationale AGI-026 is a potent, brain-penetrant, small-molecule a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: AGI-026 treatment protocols for IDH2-mutant glioma cell lines Content Type: Detailed Application Notes and Protocols

Executive Summary & Mechanistic Rationale

AGI-026 is a potent, brain-penetrant, small-molecule allosteric inhibitor specifically designed to target the mutant Isocitrate Dehydrogenase 2 (IDH2) enzyme.[1] While IDH1 mutations (R132H) are more prevalent in glioma, IDH2 mutations (primarily R172K, and less frequently R140Q in engineered models) represent a distinct molecular subclass requiring tailored pharmacological interrogation.

Mechanism of Action

In physiological conditions, wild-type IDH2 converts isocitrate to


-ketoglutarate (

-KG). Mutant IDH2 gains a neomorphic activity, reducing

-KG to the oncometabolite (R)-2-hydroxyglutarate (2-HG) .[2][3][4] High levels of 2-HG competitively inhibit

-KG-dependent dioxygenases, including TET family DNA demethylases and JmjC histone demethylases. This leads to a hypermethylated phenotype (CIMP) and a block in cellular differentiation.

AGI-026 Intervention: AGI-026 binds to the allosteric dimer interface of the mutant IDH2 enzyme, locking it in a non-catalytic open conformation. This blockade rapidly suppresses 2-HG production, restoring


-KG-dependent signaling and promoting epigenetic remodeling and differentiation.

Critical Selectivity Note: AGI-026 demonstrates high potency against the IDH2-R140Q mutation (IC




20–30 nM) but significantly reduced potency against the IDH2-R172K mutation (the classic glioma variant). Researchers using endogenous R172K glioma lines must adjust dosing ranges accordingly (see Dosing Strategy).
Pathway Visualization

AGI026_Mechanism IDH2_WT IDH2 (WT) aKG α-Ketoglutarate (α-KG) IDH2_WT->aKG IDH2_Mut IDH2 (Mutant) R140Q / R172K 2 2 IDH2_Mut->2 Isocitrate Isocitrate Isocitrate->IDH2_WT aKG->IDH2_Mut Neomorphic Activity HG High Output TET TET2 / KDM (Demethylases) HG->TET Inhibits Diff Differentiation & Epigenetic Normalization TET->Diff Promotes Block Differentiation Block (Hypermethylation) TET->Block Loss of Function AGI026 AGI-026 (Inhibitor) AGI026->IDH2_Mut Allosteric Inhibition

Figure 1: Mechanism of AGI-026 action.[3][4][5][6] The inhibitor blocks the neomorphic conversion of


-KG to 2-HG, relieving the inhibition of TET/KDM enzymes and restoring differentiation pathways.

Pre-Experimental Setup

Compound Handling & Storage

AGI-026 is hydrophobic and requires precise handling to prevent precipitation in aqueous media.

ParameterSpecificationNotes
Solvent DMSO (Dimethyl sulfoxide)Prepare stock at 10 mM or 50 mM.
Storage (Stock) -80°CStable for >6 months. Avoid freeze-thaw cycles (aliquot).
Storage (Working) -20°CStable for 1 week.
Solubility Limit ~50 µM in mediaPrecipitates at higher concentrations in complete media.
Vehicle Control DMSOFinal concentration must match treatment (max 0.1%).
Cell Model Selection

Selection of the correct cell line is critical due to the mutation-specific efficacy of AGI-026.

  • Primary Model (High Efficacy): U87-IDH2(R140Q) (Engineered).

    • Usage: Ideal for validating on-target efficacy and 2-HG suppression.

    • Response: Rapid 2-HG drop; robust differentiation markers.

  • Secondary Model (Moderate Efficacy): U87-IDH2(R172K) (Engineered) or Oligodendroglioma PDX (Endogenous).

    • Usage: Biologically relevant for glioma.[6][7][8][9][10][11][12]

    • Response: Requires higher doses (1–5 µM) due to lower affinity of AGI-026 for the R172K pocket compared to R140Q.

Protocol A: Determination of On-Target Efficacy (2-HG Suppression)

This is the gold-standard assay for confirming IDH2 inhibition. Unlike proliferation, which takes days, 2-HG suppression occurs within hours.

Materials
  • Cells: IDH2-mutant glioma cells (e.g., U87-IDH2^R140Q).[1][13]

  • Compound: AGI-026 (10 mM stock).

  • Assay Kit: LC-MS/MS (Preferred) or Enzymatic D-2-HG Assay Kit (Colorimetric).

  • Lysis Buffer: 80% Methanol (pre-chilled to -80°C) for LC-MS; or assay-specific buffer.

Experimental Workflow

Workflow_2HG Step1 1. Seed Cells (2x10^5 cells/well, 6-well plate) Step2 2. Adherence (Overnight, 37°C) Step1->Step2 Step3 3. Treatment (AGI-026 Dose Response: 0, 10, 50, 100, 500, 1000 nM) Step2->Step3 Step4 4. Incubation (48 Hours) Step3->Step4 Step5 5. Harvest (Collect Media & Cell Pellet separately) Step4->Step5 Step6 6. Analysis (LC-MS/MS or Enzymatic Assay) Step5->Step6

Figure 2: Workflow for 2-HG suppression assay. Media collection is critical as 2-HG is excreted.

Step-by-Step Procedure
  • Seeding: Plate

    
     cells/well in a 6-well plate in 2 mL complete media (DMEM + 10% FBS). Allow to adhere overnight.
    
  • Treatment Preparation:

    • Prepare serial dilutions of AGI-026 in DMSO.

    • Dilute into fresh media to achieve final concentrations: 0 (DMSO), 10, 50, 100, 500, 1000 nM (for R140Q) or up to 5 µM (for R172K).

    • Ensure DMSO content is constant (e.g., 0.1%) across all wells.

  • Incubation: Aspirate old media and add 2 mL of drug-containing media. Incubate for 48 hours .

    • Note: 2-HG levels drop rapidly; 48 hours ensures steady-state suppression.

  • Harvesting:

    • Media: Collect 500 µL of supernatant, centrifuge at 10,000 x g for 5 min to remove debris. Store at -80°C.

    • Cells: Wash PBS x2. Add 500 µL 80% Methanol (-80°C) directly to the well. Scrape cells and transfer to a tube.

  • Extraction (Metabolomics):

    • Vortex cell lysates vigorously. Freeze-thaw x3 (Liquid N2 / 37°C water bath).

    • Centrifuge at 14,000 x g for 15 min at 4°C.

    • Collect supernatant for LC-MS/MS analysis of 2-HG. Normalize to total protein or cell count.

Data Analysis & Expected Results
  • Calculation: Calculate % 2-HG remaining relative to DMSO control.

  • IC50 Determination: Plot log[Inhibitor] vs. Normalized Response.

  • Success Criteria:

    • R140Q models: IC

      
       should be < 50 nM . >90% suppression at 500 nM.
      
    • R172K models: IC

      
       may be > 500 nM .
      

Protocol B: Long-Term Differentiation Assay

IDH inhibitors are often cytostatic rather than cytotoxic. Standard MTT/CellTiter-Glo assays at 72h often yield false negatives. Efficacy is best measured by differentiation markers over 7–14 days.

Materials
  • Primary Antibody: Anti-GFAP (Astrocyte marker), Anti-Olig2 (Oligodendrocyte precursor), Anti-H3K9me3 (Epigenetic marker).

  • Media: Low-serum media (1-2% FBS) can enhance differentiation sensitivity.

Step-by-Step Procedure
  • Seeding: Plate cells at low density (

    
     cells/well) in 6-well plates.
    
  • Treatment Regimen:

    • Treat with AGI-026 (at determined IC

      
       dose, typically 500 nM for R140Q) vs DMSO.
      
    • Refresh media and drug every 3 days. (AGI-026 is stable, but nutrient depletion affects differentiation).

  • Duration: Maintain culture for 10–14 days .

  • Readout (Western Blot):

    • Lyse cells in RIPA buffer + Protease/Phosphatase inhibitors.

    • Target: GFAP (Glial Fibrillary Acidic Protein).

    • Expectation: IDH2 inhibition should increase GFAP expression (indicating astrocytic differentiation) and decrease H3K9me3 (indicating reversal of hypermethylation).

Troubleshooting & Scientific Context

Common Pitfalls
IssueProbable CauseSolution
No drop in 2-HG Wrong mutation (R172K vs R140Q)Verify sequencing. Increase dose to 5 µM for R172K.
Cell Toxicity DMSO > 0.1%Normalize DMSO volume. AGI-026 itself is not acutely toxic.
Inconsistent IC50 2-HG saturation in mediaMeasure intracellular 2-HG (cell pellet) rather than media for higher precision.
Precipitation Aqueous dilutionDilute stock into media immediately before use; do not store intermediate aqueous dilutions.
Comparative Note: AGI-026 vs. Enasidenib (AG-221)[2]
  • AGI-026: Tool compound, highly selective for R140Q, excellent brain penetrance in mice. Used primarily in preclinical mechanism studies.

  • Enasidenib (AG-221): Clinical analog.[2][5][13] Broader efficacy (covers R172K better than AGI-026, though still R140Q-biased).

  • Recommendation: If the goal is clinical translation for glioma (usually R172K), validate results with Enasidenib or Vorasidenib (AG-881, dual inhibitor). If the goal is mechanistic study of IDH2-R140Q, AGI-026 is the superior probe.

References

  • McKenney, A. S., et al. (2016). "A small molecule inhibitor of mutant IDH2 rescues cardiomyopathy in a D-2-hydroxyglutaric aciduria type II mouse model." Journal of Inherited Metabolic Disease.

  • Wang, F., et al. (2013). "Targeted inhibition of mutant IDH2 in leukemia cells induces cellular differentiation."[6] Science.

  • Konteatis, Z., et al. (2020). "Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma."[9] ACS Medicinal Chemistry Letters.

  • Yen, K., et al. (2017). "AG-221, a First-in-Class Therapy Targeting Acute Myeloid Leukemia Harboring Oncogenic IDH2 Mutations."[5] Cancer Discovery.

  • Rohle, D., et al. (2013). "An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells." Science. (Context for differentiation assays in glioma).

Sources

Application

pharmacokinetics of oral AGI-026 administration in mice

Application Note: Pharmacokinetics and Pharmacodynamics of Oral AGI-026 Administration in Mice Introduction & Scientific Rationale AGI-026 is a potent, selective, and orally bioavailable small-molecule inhibitor of the m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacokinetics and Pharmacodynamics of Oral AGI-026 Administration in Mice

Introduction & Scientific Rationale

AGI-026 is a potent, selective, and orally bioavailable small-molecule inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme, specifically targeting the R140Q mutation.[1] This compound was developed to address pathologies driven by the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG) , including D-2-hydroxyglutaric aciduria (D2HGA) Type II and IDH2-mutant malignancies such as Acute Myeloid Leukemia (AML) and glioma.

Mechanism of Action: Under physiological conditions, wild-type IDH2 converts isocitrate to


-ketoglutarate (

-KG). The R140Q mutation confers a neomorphic enzymatic activity that reduces

-KG to D-2-HG, which accumulates to toxic levels, inhibiting

-KG-dependent dioxygenases (e.g., TET2, JmjC) and altering the epigenetic landscape. AGI-026 binds allosterically to the mutant enzyme, blocking 2-HG production.

Study Objectives: This protocol details the assessment of AGI-026 pharmacokinetics (PK) and pharmacodynamics (PD) in mice. Key endpoints include:

  • Plasma Exposure: Determination of

    
    , 
    
    
    
    , and
    
    
    .
  • Brain Penetration: Assessment of blood-brain barrier (BBB) permeability (Brain/Plasma ratio).[1]

  • Target Engagement (PD): Quantification of 2-HG suppression in plasma and target tissues (heart, brain).

Experimental Design & Strategy

Animal Model Selection
  • Wild-Type (WT) C57BL/6: Suitable for baseline PK and toxicity assessments.

  • 
     Knock-In Mice:  Required for Pharmacodynamic (PD) studies to measure the reduction of elevated 2-HG levels.
    
    • Note: Mutant mice exhibit elevated baseline 2-HG (up to 100-fold > WT).

Dosing Regimen
  • Route: Oral Gavage (p.o.)

  • Dose Levels:

    • Efficacy/PD: 10 mg/kg (BID - twice daily).[1]

    • PK/Brain Penetration: 10 – 50 mg/kg (Single dose).

  • Volume: 10 mL/kg (standard for mice).

Formulation Strategy

AGI-026 is a lipophilic triazine derivative. To ensure consistent oral bioavailability, a suspension vehicle containing a surfactant and a suspending agent is required.

  • Vehicle: 0.5% (w/v) Methylcellulose + 0.25% (v/v) Tween-80 in purified water. [1]

    • Rationale: Methylcellulose increases viscosity to prevent settling, while Tween-80 aids wetting of the hydrophobic compound.

Detailed Experimental Protocol

Vehicle & Formulation Preparation
  • Vehicle Stock (0.5% MC / 0.25% Tween-80):

    • Heat 50% of the required volume of purified water to ~80°C.

    • Slowly disperse Methylcellulose powder (0.5% w/v) while stirring to prevent clumping.

    • Add the remaining cold water to solubilize the polymer.

    • Add Tween-80 (0.25% v/v) and stir until clear.

    • Storage: 4°C for up to 1 month.

  • Dosing Suspension:

    • Weigh the required amount of AGI-026 powder.

    • Add a small volume of the vehicle to create a smooth paste (trituration).

    • Gradually add the remaining vehicle to reach the final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse).

    • Critical Step: Sonicate for 10–20 minutes and vortex to ensure a uniform suspension.

Administration & Sampling Workflow

PK_Workflow cluster_Sampling Sampling Timepoints (Post-Dose) Start Subject Selection (WT or Idh2-R140Q) Formulation Formulation 0.5% MC / 0.25% Tween-80 Start->Formulation Dosing Oral Gavage (PO) 10-50 mg/kg Formulation->Dosing T1 0.5 h (Absorption) Dosing->T1 T2 1 - 2 h (Cmax) Dosing->T2 T3 4 - 8 h (Elimination) Dosing->T3 T4 12 - 24 h (Trough) Dosing->T4 Collection Tissue Collection Plasma, Brain, Heart T1->Collection T2->Collection T3->Collection T4->Collection Processing Sample Processing Protein Precip (MeOH/AcN) Collection->Processing Analysis LC-MS/MS Analysis (AGI-026 & 2-HG) Processing->Analysis

Figure 1: Experimental workflow for AGI-026 PK/PD assessment.

Sample Collection
  • Plasma: Collect blood via submandibular bleed or cardiac puncture (terminal) into EDTA tubes. Centrifuge at 3,000 x g for 10 min at 4°C. Store plasma at -80°C.

  • Brain/Heart:

    • Perform transcardial perfusion with cold PBS to remove residual blood (critical for accurate tissue PK).

    • Weigh tissue, snap-freeze in liquid nitrogen, and store at -80°C.

    • Homogenization: Homogenize tissues in 5-10 volumes of 80% Methanol/Water to extract both drug and polar metabolites (2-HG).

Bioanalysis (LC-MS/MS)
  • Analytes: AGI-026 (PK) and 2-Hydroxyglutarate (PD).

  • Internal Standard: Deuterated AGI-026 (if available) or a structural analog;

    
    -2-HG for the metabolite.
    
  • Method:

    • Column: C18 Reverse Phase (e.g., Waters Acquity UPLC BEH C18).

    • Mobile Phase: Gradient elution with Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Detection: Triple Quadrupole MS in MRM mode. Negative mode is often preferred for 2-HG; Positive mode for AGI-026.

Data Analysis & Expected Results

Pharmacokinetic Parameters (Non-Compartmental Analysis)

Calculate parameters using software like WinNonlin or Phoenix.

ParameterDefinitionExpected Trend (Mice)

Maximum plasma concentrationDose-proportional (approx. 1-2 hours post-dose).

Time to reach

Rapid absorption (0.5 – 2.0 h).

Total exposureHigh oral bioavailability.

Elimination half-lifeModerate; supports BID dosing for sustained coverage.
Brain/Plasma Ratio BBB Penetration> 1.0 (Indicates active transport or high lipophilicity).
Pharmacodynamic Readout (2-HG Suppression)

In


 mice, efficacy is defined by the reduction of 2-HG relative to vehicle-treated controls.[1]
  • Calculation:

    
    
    
  • Target: AGI-026 typically achieves >90% reduction in plasma and tissue 2-HG levels at therapeutic doses (10 mg/kg BID).[1]

Mechanistic Pathway

Mechanism IDH2_WT IDH2 (WT) Mitochondrial IDH2_Mut IDH2 (R140Q) Mutant Enzyme Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG IDH2 (WT) D2HG D-2-Hydroxyglutarate (Oncometabolite) aKG->D2HG IDH2 (R140Q) Neomorphic Activity Epigenetics Inhibition of TET2 / JmjC D2HG->Epigenetics AGI026 AGI-026 (Inhibitor) AGI026->IDH2_Mut Allosteric Inhibition Pathology Differentiation Block Cardiomyopathy Epigenetics->Pathology

Figure 2: Mechanism of AGI-026 inhibition of the IDH2-R140Q neomorphic pathway.

Troubleshooting & Best Practices

  • Solubility Issues: If AGI-026 precipitates in the vehicle, ensure the particle size is reduced via thorough sonication. Alternatively, a pre-dissolution step in 5% DMSO before adding the aqueous vehicle can be used, though the standard MC/Tween suspension is preferred for chronic dosing to minimize solvent toxicity.

  • 2-HG Stability: 2-HG is stable in plasma, but ex vivo generation can occur if metabolism is not quenched immediately. Keep samples on ice and process rapidly with methanol precipitation.

  • Stereochemistry: AGI-026 targets the enzyme producing the D- enantiomer (R-2-HG). While standard LC-MS measures total 2-HG, this is usually sufficient for

    
     mutant models where D-2-HG is the dominant species (S-2-HG levels remain low/constant).
    

References

  • Primary Efficacy & Protocol Source: McBrayer, S. K., et al. (2016). A small molecule inhibitor of mutant IDH2 rescues cardiomyopathy in a D-2-hydroxyglutaric aciduria type II mouse model. Journal of Inherited Metabolic Disease, 39(6), 807–820. [Link] (Source for vehicle composition, dose levels, and PD endpoints).

  • Compound Characterization: Yen, K., et al. (2017). AG-221, a First-in-Class Therapy Targeting Acute Myeloid Leukemia Harboring Oncogenic IDH2 Mutations.[2] Cancer Discovery, 7(5), 478-493. [Link] (Provides context on the related clinical compound Enasidenib/AG-221 and the mechanism of IDH2 inhibition).

  • Metabolic Pathway Context: Kranendijk, M., et al. (2010). IDH2 Mutations in Patients with D-2-Hydroxyglutaric Aciduria. Science, 330(6002), 336. [Link] (Establishes the genetic link between IDH2 mutations and 2-HG accumulation).

Sources

Method

using AGI-026 to rescue cardiomyopathy in D2HGA models

Application Note: Therapeutic Rescue of Cardiomyopathy in D2HGA Type II Models using AGI-026 Executive Summary D-2-Hydroxyglutaric Aciduria (D2HGA) Type II is a rare neurometabolic disorder characterized by gain-of-funct...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Therapeutic Rescue of Cardiomyopathy in D2HGA Type II Models using AGI-026

Executive Summary

D-2-Hydroxyglutaric Aciduria (D2HGA) Type II is a rare neurometabolic disorder characterized by gain-of-function mutations in isocitrate dehydrogenase 2 (IDH2), specifically the R140Q variant.[1][2] These mutations drive the accumulation of the oncometabolite D-2-hydroxyglutarate (D-2-HG), leading to severe clinical sequelae, including dilated cardiomyopathy.[1][2][3] AGI-026, a potent and selective small-molecule inhibitor of mutant IDH2, has demonstrated the ability to suppress D-2-HG production and reverse cardiac dysfunction in preclinical models.[4] This guide details the experimental protocols for utilizing AGI-026 to rescue cardiomyopathy phenotypes in Idh2^R140Q^ knock-in mouse models, providing a framework for validating therapeutic efficacy in metabolic heart disease.

Scientific Background & Mechanism of Action[3][5][6][7]

The Pathophysiology of D2HGA Type II Under normal physiological conditions, wild-type IDH2 catalyzes the oxidative decarboxylation of isocitrate to ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-ketoglutarate (

-KG) in the mitochondria. In D2HGA Type II, the heterozygous IDH2^R140Q^ mutation confers a neomorphic enzymatic activity.[1][5] Instead of producing ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-KG, the mutant enzyme consumes NADPH to reduce

-KG into D-2-HG.[1]

Cardiotoxicity of D-2-HG The accumulation of D-2-HG is cardiotoxic through two primary mechanisms:

  • Competitive Inhibition: D-2-HG is a structural analog of

    
    -KG and competitively inhibits 
    
    
    
    -KG-dependent dioxygenases, including TET DNA hydroxylases and Jumonji-C histone demethylases, leading to epigenetic dysregulation.
  • Metabolic Disruption: D-2-HG inhibits the TCA cycle enzyme

    
    -ketoglutarate dehydrogenase (
    
    
    
    -KGDH) and consumes the antioxidant cofactor NADPH, promoting mitochondrial dysfunction and oxidative stress.

AGI-026 Intervention AGI-026 binds allosterically to the IDH2-R140Q dimer, locking it in a non-catalytic conformation. This blockade halts D-2-HG production, allowing cellular clearance mechanisms to restore metabolic homeostasis and cardiac function.

G cluster_0 Mitochondrial Metabolism cluster_1 Pathology Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG IDH2 (WT) D2HG D-2-Hydroxyglutarate (D-2-HG) aKG->D2HG Neomorphic Activity IDH2_WT IDH2 (WT) IDH2_Mut IDH2 (R140Q) Mutant IDH2_Mut->D2HG Catalyzes Epigenetics Inhibition of α-KG Dioxygenases D2HG->Epigenetics MitoDysfunction Mitochondrial Dysfunction D2HG->MitoDysfunction Cardiomyopathy Dilated Cardiomyopathy Epigenetics->Cardiomyopathy MitoDysfunction->Cardiomyopathy AGI026 AGI-026 (Inhibitor) AGI026->IDH2_Mut Inhibits

Figure 1: Mechanism of IDH2-R140Q driven cardiomyopathy and therapeutic intervention by AGI-026.

Experimental Protocol: In Vivo Rescue in Idh2^R140Q^ Mice

This protocol describes the longitudinal assessment of cardiac function following AGI-026 treatment.

Materials & Reagents:

  • Model: Idh2^R140Q^ knock-in mice (heterozygous).

  • Compound: AGI-026 (synthesized or sourced from specific chemical vendors).

  • Vehicle: 0.5% Methylcellulose + 0.2% Tween-80 in water (standard suspension vehicle).

  • Equipment: High-frequency ultrasound system (e.g., Vevo 3100), LC-MS/MS system.

Dosing Strategy:

  • Route: Oral Gavage (PO).

  • Dosage: 10 mg/kg to 50 mg/kg (Titrate based on PK/PD studies; 45 mg/kg is effective for full suppression).

  • Frequency: Twice daily (BID) or Daily (QD) depending on formulation half-life. Note: Continuous inhibition is critical.

Step-by-Step Workflow

Phase 1: Cohort Enrollment (Weeks 0-8)

  • Genotype litters to identify Idh2^R140Q/+^ and WT littermates.

  • Allow mice to age to 8–12 weeks . At this stage, mutant mice should exhibit elevated 2-HG but preserved cardiac function (pre-symptomatic) or early signs of dilation.

    • Critical Insight: To test rescue , wait until ~16-20 weeks when cardiomyopathy (reduced Fractional Shortening) is established. To test prevention , start at 8 weeks.

Phase 2: Baseline Assessment (Day -3 to Day 0)

  • Echocardiography: Anesthetize mice (1.5% isoflurane). Measure Left Ventricular Internal Diameter (LVID) and Fractional Shortening (FS).

    • Target Metric: Mutant mice should show FS < 40% (vs ~60% in WT) if disease is established.

  • Biochemistry: Collect 50 µL tail vein blood for baseline plasma D-2-HG quantification via LC-MS/MS.

Phase 3: Therapeutic Intervention (Day 0 - Week 8)

  • Group Allocation:

    • Group A: WT + Vehicle

    • Group B: Idh2^R140Q^ + Vehicle

    • Group C: Idh2^R140Q^ + AGI-026 (Treatment)

  • Administration: Administer AGI-026 via oral gavage for 4–8 weeks.

  • Monitoring: Perform echocardiography every 2 weeks to track remodeling.

Phase 4: Endpoint Analysis (Week 8)

  • Terminal Hemodynamics: Perform invasive pressure-volume (PV) loop analysis for detailed contractility data (optional).

  • Tissue Collection: Harvest heart tissue. Flash freeze left ventricle (LV) for metabolite analysis; fix mid-section in 10% formalin for histology.

  • Histology: Stain for fibrosis (Masson’s Trichrome) and glycogen accumulation (Periodic Acid-Schiff - PAS).

Workflow cluster_Tx Treatment Phase (4-8 Weeks) Start Cohort Generation (Idh2 R140Q/+) Baseline Baseline Echo & 2-HG (Age: 16 Weeks) Start->Baseline Dosing Daily Oral Dosing (AGI-026 vs Vehicle) Baseline->Dosing Monitoring Bi-weekly Echo Monitoring Dosing->Monitoring Endpoint Endpoint Analysis (Histology, LC-MS, PV Loops) Monitoring->Endpoint

Figure 2: Experimental timeline for evaluating AGI-026 efficacy in D2HGA mouse models.

Bioanalytical Protocol: 2-HG Quantification

Validating target engagement requires proving AGI-026 lowers D-2-HG levels.

  • Sample Prep: Homogenize 10mg heart tissue in 80% cold methanol.

  • Extraction: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

  • Derivatization: Use diacetyl-L-tartaric anhydride (DATAN) to separate D-2-HG and L-2-HG enantiomers (critical, as L-2-HG is not affected by IDH2 mutations).

  • LC-MS/MS: Analyze on a Triple Quadrupole MS. Monitor transition m/z 363 -> 147 (for DATAN-derivatized 2-HG).

Data Interpretation & Expected Results

The following table summarizes the expected outcomes if AGI-026 successfully engages the target and rescues the phenotype.

ParameterWT + VehicleIdh2^R140Q^ + VehicleIdh2^R140Q^ + AGI-026Interpretation
Plasma D-2-HG Low (< 1 µM)High (> 50 µM) Reduced (< 5 µM) Pharmacodynamic marker of IDH2 inhibition.
LV Fract. Shortening ~60%< 35% > 50% Functional rescue of contractility.
LVID (systole) ~2.0 mm> 3.5 mm < 2.5 mm Reversal of ventricular dilation.
Heart Weight/Body Weight NormalIncreased Normalized Reduction of pathological hypertrophy.
PAS Staining NegativePositive Reduced Clearance of glycogen accumulation.

Troubleshooting:

  • No Rescue: If 2-HG levels drop but cardiac function does not improve, the cardiomyopathy may be irreversible (fibrosis stage) or the dosing duration was insufficient.

  • Incomplete 2-HG Suppression: Check plasma exposure of AGI-026. Increase dose frequency to ensure coverage of the trough.

References

  • Akbay, E. A., et al. (2016). "A small molecule inhibitor of mutant IDH2 rescues cardiomyopathy in a D-2-hydroxyglutaric aciduria type II mouse model."[1][2][4] Journal of Inherited Metabolic Disease.

  • Kranendijk, M., et al. (2010). "IDH2 mutations in patients with D-2-hydroxyglutaric aciduria." Science.

  • Kuipers, S., et al. (2016). "D-2-hydroxyglutarate produced by mutant IDH2 causes cardiomyopathy and neurodegeneration in mice."[3][5] Genes & Development.

  • Struys, E. A., et al. (2004). "Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry." Clinical Chemistry.

Sources

Application

Application Note: Western Blot Analysis of Differentiation Markers with AGI-026

Executive Summary & Strategic Rationale Differentiation therapy represents a paradigm shift in treating Acute Myeloid Leukemia (AML), particularly for subsets driven by metabolic dysregulation. AGI-026 is a potent, selec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Differentiation therapy represents a paradigm shift in treating Acute Myeloid Leukemia (AML), particularly for subsets driven by metabolic dysregulation. AGI-026 is a potent, selective allosteric inhibitor of mutant Isocitrate Dehydrogenase 2 (IDH2-R140Q and IDH2-R172K). Unlike cytotoxic chemotherapy, AGI-026 does not immediately kill cells; it releases the "differentiation block" caused by the oncometabolite (R)-2-hydroxyglutarate (2-HG).

The Challenge: Assessing efficacy requires distinguishing between simple cytotoxicity and genuine lineage maturation. While Flow Cytometry is the standard for surface markers, Western Blotting (WB) provides critical insight into the transcriptional and epigenetic reprogramming that precedes phenotypic changes.

Scope of this Guide: This protocol details the detection of nuclear transcription factors (C/EBP


, PU.1) and terminal differentiation markers (CD11b) in IDH2-mutant AML cells treated with AGI-026.

Mechanism of Action & Experimental Logic

To interpret the Western blot, one must understand the temporal signaling cascade. AGI-026 lowers 2-HG levels within hours, but the epigenetic remodeling required to re-express differentiation genes takes days.

The Signaling Pathway

Mutant IDH2 produces 2-HG, which inhibits


-KG-dependent dioxygenases (TET2, KDMs).[1] This leads to hypermethylation and silencing of differentiation genes. AGI-026 reverses this.

G mIDH2 Mutant IDH2 (R140Q/R172K) TwoHG (R)-2-Hydroxyglutarate (2-HG) mIDH2->TwoHG Produces AGI026 AGI-026 (Inhibitor) AGI026->mIDH2 Inhibits DiffGenes Differentiation Genes (CEBPA, SPI1, ITGAM) AGI026->DiffGenes Indirectly Restores KDMs Histone Demethylases (KDMs/TET2) TwoHG->KDMs Inhibits Epigenetics Histone/DNA Hypermethylation KDMs->Epigenetics Loss of function leads to DiffBlock Differentiation Block Epigenetics->DiffBlock Chromatin Compaction DiffBlock->DiffGenes Silences Maturation Myeloid Maturation DiffGenes->Maturation Drives

Figure 1: Mechanism of AGI-026 induced differentiation. AGI-026 blocks 2-HG production, restoring demethylase activity and allowing the expression of myeloid transcription factors.

Experimental Design & Timeline

Differentiation is a slow process. A common error is harvesting cells too early (e.g., 24 hours), resulting in negative data despite effective target engagement.

ParameterRecommendationRationale
Cell Models TF-1 (IDH2-R140Q), Primary AML blastsValidated models for IDH2-dependent differentiation.
Treatment Duration 5 to 7 Days Epigenetic remodeling and protein turnover require prolonged exposure.
Dosing 0.5

M - 5

M (Model dependent)
AGI-026 is potent; ensure continuous suppression of 2-HG.
Controls DMSO (Vehicle) vs. AGI-026Essential to establish baseline differentiation block.
Media Refresh every 48 hoursReplenish drug and nutrients; differentiation is metabolically demanding.

Protocol: Subcellular Fractionation & Lysis

Critical Insight: Key differentiation drivers like C/EBP


  and PU.1  are nuclear transcription factors. Whole-cell lysis (RIPA) often dilutes these signals with cytosolic proteins, leading to faint bands. Nuclear fractionation is highly recommended. 
Reagents
  • Cytosolic Buffer (Buffer A): 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5% NP-40, Protease/Phosphatase Inhibitors.

  • Nuclear Buffer (Buffer B): 20 mM HEPES (pH 7.9), 400 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, Protease/Phosphatase Inhibitors.

Step-by-Step Procedure
  • Harvest: Collect

    
     cells per condition. Centrifuge at 500 x g for 5 min. Wash once with ice-cold PBS.
    
  • Cytosolic Extraction: Resuspend pellet in 200

    
    L Buffer A . Incubate on ice for 15 min.
    
  • Separation: Centrifuge at 850 x g for 5 min at 4°C.

    • Supernatant: Contains Cytosol (Save for CD11b/GAPDH analysis).

    • Pellet: Contains Nuclei.[2]

  • Nuclear Extraction: Resuspend the nuclear pellet in 50-100

    
    L Buffer B  (High Salt).
    
  • Lysis: Vortex vigorously for 15 seconds every 10 mins for a total of 40 mins on ice.

  • Clarification: Centrifuge at 14,000 x g for 10 min at 4°C.

    • Supernatant: Contains Nuclear Extract (Save for C/EBP

      
      , PU.1 analysis).
      

Protocol: Western Blot Analysis[3][4][5][6]

Antibody Selection & Targets

Select markers that represent the hierarchy of differentiation.

Target ProteinRoleExpected Change (AGI-026)MW (kDa)Subcellular Loc.Notes
C/EBP

Granulocytic TFIncrease 42 (p42), 30 (p30)NuclearLook for p42/p30 ratio changes.
PU.1 (Spi-1) Myeloid Master TFIncrease ~31-40NuclearCritical for monocyte lineage.
CD11b (ITGAM) Integrin (Surface)Increase 160-170 (Precursor ~95)MembraneHeavily glycosylated. Appears as a broad smear >100kDa.
Lamin B1 Loading ControlUnchanged66-70NuclearUse for nuclear fraction normalization.
GAPDH/Actin Loading ControlUnchanged37 / 42CytosolicUse for cytosolic fraction.
Electrophoresis & Transfer
  • Loading: Load 20-30

    
    g of nuclear protein for TFs; 30-40 
    
    
    
    g cytosolic/membrane protein for CD11b.
  • Gel: Use 10% SDS-PAGE or 4-12% Gradient gels.

  • Transfer: Wet transfer is preferred for CD11b (high MW).

    • Conditions: 100V for 90 mins (cold) or 30V Overnight.

    • Membrane: PVDF (0.45

      
      m) activated with methanol.
      
Detection Workflow

Workflow Sample Treated Lysate (Day 5-7) Block Block 5% BSA/Milk 1 hr Sample->Block PriAb Primary Ab (4°C Overnight) Block->PriAb Wash1 Wash 3x TBST PriAb->Wash1 SecAb Secondary Ab (HRP-Linked) 1 hr RT Wash1->SecAb Detect ECL Detection (Chemiluminescence) SecAb->Detect

Figure 2: Standard Western Blot Workflow for differentiation markers.

Data Interpretation & Troubleshooting

Expected Results

In a successful experiment with AGI-026:

  • DMSO Control: Low/Absent C/EBP

    
     and CD11b. High levels of stemness markers (e.g., c-Kit, CD34) if probed.
    
  • AGI-026 Treated: Strong induction of C/EBP

    
     (p42 isoform dominant) and PU.1. Appearance of a high MW smear corresponding to mature CD11b.
    
Troubleshooting Guide
IssueProbable CauseSolution
No increase in CD11b Treatment too short.Extend treatment to 7 days. Ensure media change every 48h.
CD11b appears as "blob" Glycosylation.This is normal. Do not expect a sharp band. It confirms maturation.
Weak C/EBP

signal
Cytosolic dilution.Use Nuclear Fractionation (Protocol Sec. 4).
High Background Inadequate blocking.Use 5% BSA for Phospho-proteins; 5% Milk for others.
Cell Death Drug toxicity vs. diff.[2]Check viability. Differentiation often slows growth (G0/G1 arrest), but shouldn't cause massive apoptosis at therapeutic doses.

References

  • Wang, F., et al. (2013). Targeted inhibition of mutant IDH2 in leukemia cells induces cellular differentiation.[3][4] Science, 340(6132), 622-626.

  • Amatangelo, M. D., et al. (2017). Enasidenib induces acute myeloid leukemia cell differentiation to promote clinical response. Blood, 130(6), 732-741.

  • Mondesir, J., et al. (2016). IDH1 and IDH2 mutations as novel therapeutic targets: current perspectives in acute myeloid leukemia. Journal of Blood Medicine, 7, 171-180.

  • Yen, K., et al. (2017). AG-221, a First-in-Class Therapy Targeting Acute Myeloid Leukemia Harboring Oncogenic IDH2 Mutations. Cancer Discovery, 7(5), 478-493.

Sources

Method

Application Note: Quantitation of AGI-026 in Plasma by HPLC-MS/MS

This Application Note provides a comprehensive, expert-level guide for the development and validation of an HPLC-MS/MS method for quantifying AGI-026 (AGI-12026) in plasma. As AGI-026 is a specialized, brain-penetrant du...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, expert-level guide for the development and validation of an HPLC-MS/MS method for quantifying AGI-026 (AGI-12026) in plasma.

As AGI-026 is a specialized, brain-penetrant dual IDH1/IDH2 inhibitor, this protocol synthesizes specific physicochemical data with standard FDA/EMA Bioanalytical Method Validation (BMV) guidelines.

Introduction & Scientific Context

AGI-026 (AGI-12026) is a potent, brain-penetrant small molecule inhibitor targeting mutant Isocitrate Dehydrogenase 1 and 2 (IDH1/2). Unlike first-generation inhibitors, AGI-026 is designed to cross the blood-brain barrier (BBB), making it a critical candidate for treating IDH-mutant gliomas.

The therapeutic mechanism relies on blocking the neomorphic activity of mutant IDH enzymes, which convert


-ketoglutarate (

-KG) into the oncometabolite 2-hydroxyglutarate (2-HG) . Accurate plasma quantification is essential to correlate systemic exposure with 2-HG suppression and pharmacodynamic (PD) response.
Mechanism of Action

IDH_Pathway Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG IDH (WT) TwoHG 2-Hydroxyglutarate (2-HG) aKG->TwoHG Catalyzed by mIDH mIDH Mutant IDH1/2 (Neomorphic Activity) Epigenetics Hypermethylation (Differentiation Block) TwoHG->Epigenetics Inhibits Demethylases Tumor Tumorigenesis (Glioma) Epigenetics->Tumor AGI026 AGI-026 (Inhibitor) AGI026->mIDH Blocks

Figure 1: Mechanism of Action. AGI-026 inhibits the mutant IDH enzyme, preventing the accumulation of the oncometabolite 2-HG.

Compound Properties & Method Strategy

Effective method development requires aligning the analytical conditions with the molecule's physicochemical properties.

PropertyData for AGI-026Analytical Implication
Chemical Formula C₁₈H₁₅F₆N₇Nitrogen-rich; highly amenable to Positive ESI .
Molecular Weight 443.35 g/mol Precursor Ion [M+H]⁺: ~444.4 m/z.
Lipophilicity High (Brain Penetrant)Requires C18 Reverse Phase chromatography.
Solubility DMSO, MethanolStock solutions should be prepared in DMSO/MeOH.

Internal Standard (IS) Strategy:

  • Primary Choice: Stable Isotope Labeled AGI-026 (

    
    , 
    
    
    
    , or
    
    
    ).
  • Alternative: If SIL is unavailable, use a structural analog like Enasidenib (AG-221) or Diazepam (general lipophilic IS), provided retention times are distinct but extraction recovery is similar.

Experimental Protocol

Reagents and Materials[1][2][3][4][5][6]
  • Reference Standard: AGI-026 (>98% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

  • Biological Matrix: Drug-free plasma (K₂EDTA or Heparin).

Stock and Working Solutions
  • Stock Solution (1 mg/mL): Dissolve 1.0 mg AGI-026 in 1.0 mL DMSO. Store at -20°C.

  • Working Standard (WS): Serially dilute Stock in 50:50 ACN:Water to generate calibration levels (e.g., 10, 50, 100, 500, 1000, 5000 ng/mL).

  • Internal Standard (IS) Solution: Prepare at a fixed concentration (e.g., 500 ng/mL) in ACN.

Sample Preparation (Protein Precipitation)

Protein precipitation (PPT) is selected for its high recovery of lipophilic small molecules and compatibility with high-throughput workflows.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.

  • Spike: Add 10 µL of Working Standard (for Cal/QC) or solvent (for samples).

  • Extract: Add 200 µL of IS Solution (in 100% ACN) to precipitate proteins.

    • Ratio 1:4 (Plasma:Organic) ensures >98% protein removal.

  • Vortex: Mix vigorously for 2 minutes.

  • Centrifuge: Spin at 13,000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (to reduce solvent strength and improve peak shape).

LC-MS/MS Conditions

Chromatography (HPLC/UPLC):

  • Column: Waters XBridge BEH C18 (2.1 × 50 mm, 2.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2][3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 2–5 µL.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 5 Initial equilibration
0.50 5 Load sample
3.00 95 Elution of AGI-026
4.00 95 Wash
4.10 5 Re-equilibration

| 5.00 | 5 | End of Run |

Mass Spectrometry Parameters:

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1][4][5][6]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[4][5][7]

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 500°C.

MRM Transitions:

  • Precursor Ion: 444.4 m/z (

    
    ).
    
  • Product Ions: Must be optimized experimentally. Based on structure (fluorinated heterocycle), expect losses of HF (20 Da) or fragmentation of the amide linker.

    • Quantifier:444.4

      
       [Optimized Fragment 1]  (Highest Intensity)
      
    • Qualifier:444.4

      
       [Optimized Fragment 2]  (Confirmation)
      

Workflow Diagram

Method_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma 50 µL Plasma PPT Add 200 µL ACN (IS) Plasma->PPT Vortex Vortex & Centrifuge (13,000g, 10 min) PPT->Vortex Dilution Dilute Supernatant 1:1 with Water Vortex->Dilution LC LC Separation (C18, Gradient) Dilution->LC ESI ESI+ Source (m/z 444.4 -> Product) LC->ESI Detect MRM Detection ESI->Detect Data Data Analysis (Linear Regression 1/x²) Detect->Data

Figure 2: Bioanalytical Workflow. From plasma extraction via protein precipitation to LC-MS/MS quantification.[4][8]

Method Validation (FDA/EMA M10 Guidelines)

To ensure "Trustworthiness" and regulatory compliance, the method must undergo the following validation steps:

  • Selectivity: Analyze 6 blank plasma lots. No interference >20% of LLOQ at the retention time of AGI-026.

  • Linearity:

    • Range: 1.0 – 1000 ng/mL (Typical for potent targeted therapies).

    • Regression: Linear

      
       with 
      
      
      
      weighting.
    • Criterion:

      
      .[6]
      
  • Accuracy & Precision:

    • QC Levels: LLOQ, Low, Mid, High.

    • Intra/Inter-day: CV

      
       15% (20% for LLOQ).
      
  • Matrix Effect: Compare post-extraction spike vs. neat solution. Value should be 85–115%.

  • Recovery: Compare pre-extraction spike vs. post-extraction spike. Consistent recovery (>70%) is required.

Troubleshooting & Expert Insights

  • Carryover: Due to the lipophilic nature of AGI-026 (Fluorine content), carryover may occur on the C18 column.

    • Solution: Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.1% Formic Acid.

  • Peak Tailing: If observed, increase the column temperature to 50°C or add 5mM Ammonium Formate to the aqueous mobile phase to improve ionic strength.

  • Stability: IDH inhibitors can be sensitive to light. Perform stability assessments (Benchtop, Freeze-Thaw) in amber vials.

References

  • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Fan, B., et al. (2013). An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells. Science. (Provides context on analogous IDH inhibitor methods). Retrieved from [Link]

  • Agios Pharmaceuticals. (2013). Targeted inhibition of mutant IDH2 in leukemia cells induces cellular differentiation. Science. (Foundational work on IDH inhibitor PK/PD). Retrieved from [Link]

Sources

Application

Precision Viability Profiling of AGI-026 in U87MG Glioblastoma Models

Strategic Context & Mechanism of Action The Biological Imperative AGI-026 (also known as AGI-12026) is a potent, brain-penetrant small molecule inhibitor targeting mutant Isocitrate Dehydrogenase (IDH) enzymes.[1][2] Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context & Mechanism of Action

The Biological Imperative

AGI-026 (also known as AGI-12026) is a potent, brain-penetrant small molecule inhibitor targeting mutant Isocitrate Dehydrogenase (IDH) enzymes.[1][2] While originally characterized as a selective inhibitor of IDH2-R140Q , it exhibits dual inhibitory activity against IDH1-R132H mutants at higher concentrations.

Critical Experimental Constraint: Parental U87MG cells are IDH-wildtype (IDH-WT) .

  • In IDH-WT U87MG: AGI-026 serves as a negative control or toxicity probe. Significant cell death here indicates off-target effects (non-specific cytotoxicity).

  • In Engineered U87MG (IDH-mut): AGI-026 acts as a therapeutic probe.[3] It blocks the neomorphic conversion of

    
    -ketoglutarate (
    
    
    
    -KG) to the oncometabolite (R)-2-hydroxyglutarate (2-HG) .[4]

Note on Viability Readouts: Unlike cytotoxic chemotherapies (e.g., temozolomide), IDH inhibitors are often cytostatic or differentiation-inducing. Standard 24-48h viability assays may yield false negatives. This protocol utilizes a long-term (96h–120h) metabolic viability workflow to capture the delayed phenotypic effects of oncometabolite suppression.

Mechanistic Pathway (Diagram)[5]

G cluster_0 Mitochondria / Cytoplasm cluster_1 Nucleus / Epigenetics IDH_WT IDH (Wild Type) IDH_MUT IDH Mutant (R132H / R140Q) Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG Normal Cycle TwoHG (R)-2-Hydroxyglutarate (2-HG) aKG->TwoHG Neomorphic Activity Demethylases α-KG Dependent Dioxygenases (TETs/KDMs) TwoHG->Demethylases Competitive Inhibition AGI026 AGI-026 (Inhibitor) AGI026->IDH_MUT Allosteric Inhibition Hypermeth DNA/Histone Hypermethylation Demethylases->Hypermeth Loss of Function DiffBlock Differentiation Block (Tumorigenesis) Hypermeth->DiffBlock

Figure 1: Mechanism of Action for AGI-026. The drug inhibits the mutant IDH enzyme, preventing 2-HG accumulation and restoring epigenetic regulation.

Experimental Protocol: 96-Hour Cell Viability Assay

A. Reagents & Preparation[6]
ReagentSpecificationStoragePreparation Notes
AGI-026 >98% Purity-80°CDissolve in 100% DMSO to 10 mM stock. Aliquot (20 µL) to avoid freeze-thaw cycles.
Cell Line 1 U87MG (Parental)LN2Negative Control. IDH-Wildtype.
Cell Line 2 U87MG-IDH1R132H or IDH2R140QLN2Target Model. Engineered to express mutant IDH.[5]
Assay Media DMEM + 10% FBS4°CEnsure low background fluorescence (phenol red-free preferred for fluorescence assays).
Readout CellTiter-Glo® (Promega)-20°CATP-based luminescence is superior for metabolic inhibitors compared to MTT/MTS.
B. Experimental Workflow
Step 1: Cell Seeding (Day 0)
  • Density: Seed U87MG cells at 2,000 – 3,000 cells/well in 96-well white-walled opaque plates.

    • Rationale: Low density ensures cells remain in exponential growth phase for the extended 96h assay duration. Over-confluence masks drug effects.

  • Volume: 100 µL per well.

  • Edge Effect Mitigation: Fill outer wells with PBS (do not use for data) to prevent evaporation artifacts.

  • Incubation: Allow cells to adhere for 24 hours (37°C, 5% CO2).

Step 2: Compound Preparation & Dosing (Day 1)
  • Serial Dilution: Prepare a 1:3 serial dilution of AGI-026 in DMSO.

    • Top Concentration: Start at 10 µM (or 50 µM if testing toxicity).

    • Range: 8-point dose response (e.g., 10 µM down to ~4 nM).

  • Intermediate Dilution: Dilute compound 1:1000 into pre-warmed media to create 2X working solutions (0.2% DMSO).

  • Treatment: Remove old media carefully or add 100 µL of 2X drug solution to the existing 100 µL in wells (Final DMSO = 0.1%).

  • Controls:

    • Vehicle Control: 0.1% DMSO only.

    • Positive Control: 10 µM Staurosporine (100% kill) or 20 µM Temozolomide.

Step 3: Incubation (Day 1 – Day 5)
  • Incubate plates for 96 hours .

  • Scientific Insight: IDH inhibitors reduce intracellular 2-HG rapidly (within 24h), but the resulting antiproliferative effect is delayed. A 96h window is the minimum to observe a divergence in growth curves between treated and untreated mutant cells.

Step 4: Readout (Day 5)
  • Equilibrate the plate and CellTiter-Glo reagent to Room Temperature (RT) for 30 minutes.

  • Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio with media).

  • Orbitally shake for 2 minutes to lyse cells.

  • Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Read Luminescence (Integration time: 0.5 – 1.0 second).

Workflow Visualization (Diagram)

Workflow Seed Seed U87MG (WT & Mutant) 3,000 cells/well Adhere Adhere 24 Hours Seed->Adhere Treat Treat Cells (Final DMSO 0.1%) Adhere->Treat Prep Prep AGI-026 (10mM Stock -> Serial Dilution) Prep->Treat Incubate Incubate 96 - 120 Hours Treat->Incubate Read Add CellTiter-Glo Read Luminescence Incubate->Read

Figure 2: 96-Hour Assay Workflow. Extended incubation is critical for detecting metabolic inhibition phenotypes.

Data Analysis & Interpretation

Calculation of Viability

Normalize raw luminescence units (RLU) to the Vehicle Control (DMSO):



Curve Fitting
  • Plot Log[AGI-026] (M) vs. % Viability .

  • Fit using a non-linear regression (4-parameter logistic model) .

  • Expected Outcome:

    • U87MG-WT: Should show a flat line (100% viability) up to ~10 µM. Drop-off at very high concentrations (>20 µM) indicates off-target toxicity.

    • U87MG-IDHmut: Should show a dose-dependent reduction in viability. Note that maximum inhibition (

      
      ) may only reach 40-60% (cytostatic effect) rather than 0% (cytotoxic effect).
      
Troubleshooting & Optimization
ObservationRoot CauseSolution
No effect in Mutant cells Assay duration too shortExtend assay to 7 days or switch to Colony Formation Assay .
High toxicity in WT cells Off-target effectsVerify drug purity; ensure DMSO < 0.5%; confirm AGI-026 concentration range.
High variability Evaporation / Edge EffectUse "chimney" wells or exclude outer rows; use breathable plate seals.
Signal saturation Cell density too highReduce seeding density to 1,000 cells/well.

References

  • Konteatis, Z. et al. (2020).[6] Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma.[6] ACS Medicinal Chemistry Letters.[6]

  • Wang, F. et al. (2013).[7] Targeted inhibition of mutant IDH2 in leukemia cells induces cellular differentiation.[1] Science.[4]

  • Rohle, D. et al. (2013). An inhibitor of mutant IDH1 delays growth and promotes differentiation of glioma cells.[2][4] Science.[4]

  • MedChemExpress. (n.d.). AGI-12026 (AGI-026) Product Monograph.[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: AGI-026 Solubility &amp; Formulation

Executive Summary AGI-026 (also known as AGI-12026) is a potent, brain-penetrant, dual inhibitor of mutant IDH1 and IDH2 (specifically the R140Q mutant). Like many small-molecule inhibitors in the triazine/pyridine class...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

AGI-026 (also known as AGI-12026) is a potent, brain-penetrant, dual inhibitor of mutant IDH1 and IDH2 (specifically the R140Q mutant). Like many small-molecule inhibitors in the triazine/pyridine class (structurally related to Enasidenib/AG-221), AGI-026 exhibits high lipophilicity and poor aqueous solubility at neutral physiological pH.

Users frequently encounter precipitation ("crashing out") when diluting DMSO stocks directly into phosphate-buffered saline (PBS) or cell culture media. This guide provides chemically grounded protocols to stabilize AGI-026 in aqueous environments for enzymatic assays, cell culture, and in vivo administration.

Part 1: The Chemistry of Insolubility

To solve the solubility problem, we must first understand why it occurs. AGI-026 is a hydrophobic heterocycle.

  • The Challenge: In pure DMSO, AGI-026 is solvated by dipole-dipole interactions. When introduced to an aqueous buffer (like PBS), the high dielectric constant of water and the ionic strength of the salts force the hydrophobic molecules to aggregate to minimize free energy.

  • The "Salting Out" Effect: Standard buffers like PBS contain high concentrations of NaCl (137 mM). High ionic strength reduces the solubility of non-polar compounds, exacerbating precipitation.

  • pH Dependency: AGI-026 likely possesses weakly basic nitrogen atoms (triazine/pyridine core). It is more soluble in acidic environments (protonated state) but becomes less soluble neutral species at pH 7.4.

Part 2: Troubleshooting & Optimization Protocols

Workflow 1: Preparation of Stable Stock Solutions

Issue: Inconsistent potency or visible crystals in the stock vial. Root Cause: Moisture contamination in DMSO or freeze-thaw cycles.

ParameterSpecificationTechnical Rationale
Solvent DMSO (Anhydrous, ≥99.9%)Water content >0.1% in DMSO can trigger degradation or micro-precipitation.
Concentration 10 mM (Standard)Higher concentrations (e.g., 50 mM) approach the saturation limit and risk crashing out upon thawing.
Storage -20°C or -80°CStore in small aliquots (single-use) to prevent freeze-thaw crystallization cycles.
Vial Type Amber Glass or PolypropyleneProtects from light; prevents plasticizer leaching which can occur with polystyrene.

Protocol:

  • Weigh AGI-026 powder.

  • Add calculated volume of Anhydrous DMSO.

  • Vortex vigorously for 30 seconds.

  • Critical Step: Visually inspect for clarity. If hazy, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot immediately.

Workflow 2: Aqueous Dilution for Enzymatic/Binding Assays

Issue: Compound precipitates immediately upon addition to assay buffer (PBS/Tris). Solution: Use a "Step-Down" dilution method with a surfactant carrier.

The "Step-Down" Protocol: Do NOT pipette 1 µL of 10 mM stock directly into 1 mL of PBS. This creates a local region of high concentration that triggers irreversible nucleation.

  • Prepare Assay Buffer with Additive:

    • Base: HEPES or Tris-HCl (pH 7.4). Avoid Phosphate buffers if possible, as they have lower solubilizing capacity for this class.

    • Additive (Mandatory): Add 0.01% - 0.05% Tween-20 or Triton X-100 .

    • Why? Surfactants form micelles that sequester hydrophobic AGI-026 molecules, preventing aggregation.

  • Intermediate Dilution (The Bridge):

    • Dilute 10 mM DMSO stock 1:10 into pure DMSO first (to 1 mM).

    • Then, dilute 1:10 into the Buffer + Surfactant (to 100 µM).

    • Perform serial dilutions in the buffer.[1]

  • Final Addition: Add the diluted compound to the enzyme mix.

Workflow 3: Formulation for Cell Culture (In Vitro)

Issue: Cytotoxicity observed at high concentrations, or crystals seen under the microscope. Root Cause: DMSO toxicity (>0.5%) or drug precipitation on the cell monolayer.

Optimized Protocol:

  • Use Serum as a Carrier: Fetal Bovine Serum (FBS) contains albumin, which acts as a natural carrier for lipophilic drugs.

  • Pre-incubation:

    • Dilute AGI-026 stock into culture media containing 10-20% FBS (higher than the standard 10%).

    • Vortex and let sit at 37°C for 10 minutes before adding to cells. This allows albumin binding to stabilize the drug.

  • DMSO Limit: Ensure final DMSO concentration is <0.1% (v/v).

Part 3: Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solubilizing AGI-026 based on the application.

AGI026_Solubility_Workflow Start AGI-026 Powder Stock Stock Solution (10 mM in Anhydrous DMSO) Start->Stock Check Intended Application? Stock->Check Enzyme Enzymatic/Biochemical Assay (Protein-Free) Check->Enzyme In Vitro (Biochem) Cell Cell Culture (Live Cells) Check->Cell In Vitro (Cellular) InVivo In Vivo Study (Mouse Model) Check->InVivo Animal Studies Precip1 Risk: Immediate Precipitation in PBS/Tris Enzyme->Precip1 Sol1 Solution: Add Surfactant (0.05% Tween-20 or 0.01% CHAPS) Precip1->Sol1 StepDown Technique: Step-Down Dilution (DMSO -> Buffer+Tween) Sol1->StepDown Precip2 Risk: Crystal formation on monolayer Local High Conc. Cell->Precip2 Sol2 Solution: Albumin Carrier (Pre-mix in Media with 10-20% FBS) Precip2->Sol2 Vehicle Vehicle Formulation: 0.5% Methylcellulose + 0.2% Tween 80 in Water InVivo->Vehicle

Caption: Decision matrix for AGI-026 formulation. Green nodes indicate validated solubilization strategies for specific experimental contexts.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use PBS for the initial dilution of AGI-026? A: No. PBS is a poor solvent for hydrophobic compounds due to its high ionic strength ("salting out" effect).

  • Correct Approach: Dilute the DMSO stock into a buffer containing a surfactant (Tween-20) or use a lower salt buffer (e.g., 10mM Tris, pH 7.4) for the intermediate step.

Q2: My stock solution has frozen at -20°C. Is it ruined? A: No, DMSO freezes at 19°C. This is normal.

  • Action: Thaw completely at room temperature or 37°C. Vortex extensively to ensure no concentration gradients exist (cryoconcentration effect) before pipetting.

Q3: What is the best vehicle for in vivo (mouse) dosing? A: Based on protocols for IDH inhibitors (like Enasidenib and AGI-026 precursors), the standard suspension vehicle is 0.5% Methylcellulose (MC) + 0.2% Tween 80 in sterile water [1].

  • Alternative: For lower doses, 10% PEG400 + 10% Cremophor EL + 80% Water can be used to create a solution rather than a suspension.

Q4: I see a "cloud" when I add the drug to my enzyme assay. What is it? A: That is the drug crashing out of solution. The data from this well will be invalid (false inhibition due to aggregation or false negative due to lack of free drug).

  • Fix: Add 0.01% Triton X-100 or BSA (0.1 mg/mL) to your assay buffer before adding the drug.

Q5: Is AGI-026 pH sensitive? A: Yes. As a nitrogen-containing heterocycle, it is likely a weak base. It will be more soluble at acidic pH (pH < 5) and less soluble at neutral/basic pH.

  • Tip: If your assay allows, working at pH 7.0 or 6.8 may offer slightly better solubility than pH 7.4 or 8.0.

References

  • Shengfang Jin, et al. "A small molecule inhibitor of mutant IDH2 rescues cardiomyopathy in a D-2-hydroxyglutaric aciduria type II mouse model." Journal of Inherited Metabolic Disease, 2016. (Describes AGI-026 usage and IDH2 inhibition context).

  • MedChemExpress. "AGI-12026 (AGI-026) Product Datasheet & Solubility." (Confirming chemical structure and basic DMSO solubility).

  • Yen, K., et al. "AG-221, a First-in-Class Therapy Targeting Acute Myeloid Leukemia Harboring Oncogenic IDH2 Mutations." Cancer Discovery, 2017. (Provides foundational formulation strategies for the AGI/IDH inhibitor class).

Sources

Optimization

Troubleshooting AGI-026 Stability in Long-Term Cell Culture

Technical Support Center > Product Support > Small Molecule Inhibitors > AGI-026 Senior Scientist Note: AGI-026 is a potent, selective allosteric inhibitor of the IDH2-R140Q mutant enzyme. In long-term culture (e.g., dif...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center > Product Support > Small Molecule Inhibitors > AGI-026

Senior Scientist Note: AGI-026 is a potent, selective allosteric inhibitor of the IDH2-R140Q mutant enzyme. In long-term culture (e.g., differentiation assays for AML or glioma), the goal is not acute toxicity but sustained suppression of the oncometabolite (R)-2-hydroxyglutarate (2-HG) .

The most common "failure" we see with AGI-026 isn't the molecule itself, but the fluctuation of effective concentration in the media. If AGI-026 levels drop below the IC90 due to precipitation or degradation, 2-HG production rebounds within hours, reversing the differentiation block you are trying to study.

Part 1: The Stability Matrix (Quantitative Data)

Before starting long-term experiments (7+ days), verify your conditions against these stability parameters.

ParameterSpecificationCritical Failure Point
Target Mutant IDH2 (R140Q)Ineffective against IDH1 (R132H) or WT IDH2.
Solvent System DMSO (100%)>0.5% v/v DMSO in culture often triggers differentiation artifacts or toxicity, confounding results.
Stock Stability -80°C (6 months)Repeated freeze-thaw (>3 cycles) causes micro-precipitation.
Media Half-Life ~24–36 Hours>48 Hours without replenishment. The effective concentration drops due to serum protein binding and hydrolysis.
Plasticware Standard TC-treatedHigh-binding plastics. Hydrophobic triazine derivatives like AGI-026 can adsorb to plastic surfaces, lowering free drug concentration.
Functional Readout 2-HG Reduction (>90%)2-HG Rebound. If 2-HG levels rise above baseline, the inhibitor stability has been compromised.
Part 2: Troubleshooting Diagnostics (The "Why" and "How")
Issue 1: "My cells stopped differentiating after Day 5."

Diagnosis: The "Sawtooth" Effect. Mechanism: AGI-026 is a reversible inhibitor. If you change media every 3 days (standard culture), the drug concentration dips below the inhibitory threshold by hour 48. The IDH2 enzyme reactivates, produces 2-HG, and the epigenetic block on differentiation is re-established. Solution:

  • Switch to Daily Dosing: Replenish media containing fresh AGI-026 every 24 hours.

  • Do Not "Top Up": Remove old media completely before adding fresh media to prevent accumulation of lactate or dead cell debris, which can alter pH and drug solubility.

Issue 2: "I see crystals in my media/wells."

Diagnosis: Compound Precipitation (Crash-out). Mechanism: AGI-026 (like many AGI-series compounds) is highly hydrophobic. When a high-concentration DMSO stock (e.g., 10 mM) is pipetted directly into cold aqueous media, it experiences "solvent shock" and precipitates immediately. Solution:

  • Serial Dilution: Dilute your stock in an intermediate vehicle (e.g., PBS + 1% BSA) or vortex the media vigorously while adding the drug.

  • Warm Media: Ensure culture media is at 37°C before adding the inhibitor. Cold media accelerates precipitation.

Issue 3: "Inconsistent IC50 values between replicates."

Diagnosis: Non-Specific Binding (NSB). Mechanism: The triazine core of AGI-026 binds to serum albumin (FBS) and polystyrene. If one replicate uses 10% FBS and another uses 20%, the free drug concentration varies wildly. Solution:

  • Standardize Serum: Use a single lot of FBS for the entire long-term experiment.

  • Low-Binding Plastics: For drug preparation steps, use polypropylene (low-binding) tubes, not polystyrene.

Part 3: Visualization of Failure Modes

The following diagram illustrates the mechanistic pathway of AGI-026 and where stability failures allow the disease phenotype to return.

AGI026_Mechanism cluster_success Successful Inhibition Pathway IDH2 IDH2-R140Q (Mutant Enzyme) TwoHG (R)-2-HG (Oncometabolite) IDH2->TwoHG Produces AGI AGI-026 (Inhibitor) AGI->IDH2 Inhibits Epigenetics Hypermethylation (Differentiation Block) TwoHG->Epigenetics Promotes Diff Cell Differentiation (Therapeutic Goal) Epigenetics->Diff Blocks Precip Precipitation (Solvent Shock) Precip->AGI Reduces Concentration Degrad Metabolic Degradation Degrad->AGI Reduces Concentration

Caption: AGI-026 Mechanism of Action. Stability failures (Precipitation/Degradation) release the inhibition on IDH2, allowing 2-HG accumulation and blocking differentiation.

Part 4: The AGI-026 Stability Maintenance Protocol

Objective: Maintain >95% suppression of 2-HG over 14 days.

1. Stock Preparation (Day 0)

  • Dissolve AGI-026 powder in 100% DMSO to create a 10 mM Master Stock .

  • Aliquot into small volumes (e.g., 20 µL) in amber, low-binding tubes.

  • Store at -80°C. Do not refreeze aliquots.

2. Daily Dosing Workflow (Days 1–14)

  • Step A: Thaw one aliquot of AGI-026 stock.

  • Step B: Prepare "Working Media" by diluting the stock 1:1000 into pre-warmed (37°C) culture media (Final: 10 µM, 0.1% DMSO).

    • Critical: Vortex the media immediately upon addition to prevent local high-concentration crash-out.

  • Step C: Spin down the Working Media at 300 x g for 3 minutes.

    • Why? To pellet any micro-crystals. If you see a pellet, your concentration is too high or mixing was too slow.

  • Step D: Aspirate all old media from cell culture wells (do not leave residual 2-HG).

  • Step E: Add the fresh Working Media.

3. Validation (Day 3, 7, 14)

  • Collect 100 µL of spent media before the daily change.

  • Perform LC-MS/MS or enzymatic assay for 2-HG levels.

  • Pass Criteria: 2-HG levels in treated wells should be <10% of vehicle control wells.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use AGI-026 to inhibit IDH1-R132H mutants? A: No. AGI-026 is highly selective for IDH2 mutants (specifically R140Q).[1][2] For IDH1-R132H, you should use AGI-5198 or Ivosidenib (AGI-120) . Using AGI-026 on IDH1 mutants will yield no functional response, often mistaken for "drug instability."

Q2: My cells are detaching after 7 days of treatment. Is the drug toxic? A: Likely not toxic in the traditional sense. IDH2 inhibition in AML cells (e.g., TF-1 IDH2m) induces differentiation into neutrophils/macrophages. Differentiated cells often become adherent and then undergo apoptosis (natural lifecycle). Verify differentiation markers (CD11b, CD14) before assuming chemical toxicity.

Q3: Can I store the "Working Media" (media + drug) in the fridge for the week? A: Absolutely not. AGI-026 will precipitate out of aqueous solution at 4°C over time, and hydrolysis may occur. Always prepare fresh Working Media immediately before dosing.

Part 6: Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem: Loss of Efficacy (2-HG Rebound) CheckStock Check Stock Solution (Is it cloudy?) Start->CheckStock CheckMedia Check Dosing Schedule (Every 24h?) CheckStock->CheckMedia No (Clear) SolubilityIssue Solubility Failure Fix: Warm media, vortex, check DMSO % CheckStock->SolubilityIssue Yes CheckTarget Verify Genotype (Is it IDH2-R140Q?) CheckMedia->CheckTarget Yes (Daily) MetabolicIssue Metabolic Instability Fix: Increase frequency to 12h or check FBS CheckMedia->MetabolicIssue No (>24h gap) WrongTarget Wrong Target Fix: Switch to AGI-5198 (IDH1) CheckTarget->WrongTarget No (IDH1/WT) Contact Support Contact Support CheckTarget->Contact Support Yes

Caption: Diagnostic flow for identifying the root cause of AGI-026 experimental failure.

References
  • McKenney, A. S., et al. (2016). "A small molecule inhibitor of mutant IDH2 rescues cardiomyopathy in a D-2-hydroxyglutaric aciduria type II mouse model."[1][2][3] Journal of Inherited Metabolic Disease.

  • Konteatis, Z., et al. (2020). "Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma."[4] ACS Medicinal Chemistry Letters. (Provides context on the AGI/AG series physicochemical properties).

  • Agios Pharmaceuticals. (2013). "Patent WO2013102431A1: Compounds and methods for the treatment of cancer." (Original characterization of the AGI-026 structure and IC50).

  • Solis, V., et al. (2022). "AGI-026, a brain-penetrant, potent and selective IDH2R140Q mutant inhibitor."[1] Biochimie.

Sources

Troubleshooting

AGI-026 Technical Support Center: Optimizing Dosage for Maximum Brain Exposure

Welcome to the AGI-026 Technical Support Resource. As Senior Application Scientists, we have developed this guide to provide researchers, scientists, and drug development professionals with in-depth technical assistance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the AGI-026 Technical Support Resource. As Senior Application Scientists, we have developed this guide to provide researchers, scientists, and drug development professionals with in-depth technical assistance for optimizing the dosage of AGI-026 to achieve maximum brain exposure. This resource is structured in a question-and-answer format to directly address the common challenges and questions encountered during preclinical development.

Our approach is grounded in established principles of neuropharmacokinetics and blood-brain barrier (BBB) physiology. We aim to not only provide protocols but also to explain the scientific rationale behind them, empowering you to make informed decisions in your experimental design.

Section 1: Foundational Properties of AGI-026

Before initiating in vivo studies, a thorough understanding of AGI-026's physicochemical properties is crucial, as these characteristics are primary determinants of its ability to cross the blood-brain barrier.

FAQ: What are the key physicochemical properties of AGI-026 and how do they influence its potential for brain penetration?

Answer: AGI-026 is a synthetic small molecule with properties designed to balance aqueous solubility and lipid membrane permeability. The key parameters are summarized below. Generally, for passive diffusion across the BBB, small molecules (MW < 400-600 Da) with moderate lipophilicity (LogP between 1.5 and 2.5) and a low polar surface area (PSA < 90 Ų) are preferred.[1][2][3] AGI-026 fits within these general guidelines, making it a plausible CNS drug candidate. However, these properties do not guarantee brain penetration, as interactions with active transport systems at the BBB can override passive diffusion characteristics.

PropertyValue (Hypothetical)Implication for Brain Penetration
Molecular Weight (MW) 410 DaWithin the acceptable range for passive diffusion across the BBB.[1]
LogP (Octanol/Water) 2.2Indicates moderate lipophilicity, which is favorable for traversing the lipid membranes of the BBB endothelial cells.[2]
Polar Surface Area (PSA) 75 ŲBelow the typical cutoff of 90 Ų, suggesting a lower propensity to form hydrogen bonds with water, which aids in membrane crossing.
pKa 8.5 (Basic)At physiological pH (~7.4), a significant fraction of AGI-026 will be ionized. While ionization can reduce passive diffusion, it may also facilitate interactions with specific transporters.
Aqueous Solubility 50 µg/mLSufficient for formulation and administration, but requires careful consideration for achieving desired plasma concentrations.

Section 2: Core Methodologies for Assessing Brain Exposure

Quantifying the concentration of AGI-026 in the brain is the most direct way to assess its ability to cross the BBB. This section outlines the key metrics and a standard protocol for an initial rodent study.

FAQ: How do I design a study to measure the brain penetration of AGI-026 in mice or rats?

Answer: The primary goal of an initial study is to determine the brain-to-plasma concentration ratio. The most informative metric is the unbound brain-to-plasma ratio (Kp,uu,brain), which reflects the net effect of transport into and out of the brain and relates the pharmacologically active (unbound) drug concentrations in each compartment.[4][5]

ParameterFormulaInterpretation
Kp,brain Total Brain Concentration / Total Plasma ConcentrationA simple ratio, but can be misleading due to differential binding to plasma proteins and brain tissue.
Kp,u,brain Total Brain Concentration / Unbound Plasma ConcentrationAccounts for plasma protein binding but not brain tissue binding.
Kp,uu,brain Unbound Brain Concentration / Unbound Plasma ConcentrationThe gold standard metric. A Kp,uu,brain value close to 1 suggests passive diffusion is the dominant mechanism. A value < 1 indicates active efflux, while a value > 1 suggests active influx.[4]
Experimental Workflow: Rodent Brain Exposure Study

G cluster_0 Phase 1: Dosing & Sampling cluster_1 Phase 2: Sample Processing & Analysis cluster_2 Phase 3: Determine Unbound Fractions cluster_3 Phase 4: Calculation & Interpretation Dose Administer AGI-026 to Mice/Rats (e.g., IV or PO) Time Collect Samples at Multiple Time Points (e.g., 0.5, 1, 2, 4, 8 hours) Dose->Time Collect Collect Terminal Samples: - Whole Blood (for C_blood) - Plasma (for C_plasma) - Brain Tissue - CSF (optional) Time->Collect Process Homogenize Brain Tissue Collect->Process Extract Extract AGI-026 from all matrices (Plasma, Brain Homogenate) Process->Extract LCMS Quantify Total Drug Concentration using LC-MS/MS Extract->LCMS Calc_unbound Calculate Unbound Concentrations: C_u,plasma = C_total,plasma * fu,p C_u,brain = C_total,brain * fu,brain LCMS->Calc_unbound Dialysis Equilibrium Dialysis or Rapid Equilibrium Dialysis (RED) fu_p Determine Unbound Fraction in Plasma (fu,p) Dialysis->fu_p fu_brain Determine Unbound Fraction in Brain Homogenate (fu,brain) Dialysis->fu_brain fu_p->Calc_unbound fu_brain->Calc_unbound Calc_Kp Calculate Kp,uu,brain: C_u,brain / C_u,plasma Calc_unbound->Calc_Kp Interpret Interpret Results: - Kp,uu,brain < 1 (Efflux?) - Kp,uu,brain ≈ 1 (Passive?) - Kp,uu,brain > 1 (Influx?) Calc_Kp->Interpret

Caption: Workflow for a preclinical brain exposure study.

Step-by-Step Protocol
  • Dosing: Administer AGI-026 to a cohort of rodents (e.g., male Wistar rats) at a specific dose.[6] The route of administration (e.g., intravenous, oral) should align with the intended clinical route.

  • Sample Collection: At predetermined time points post-dosing, collect blood (via cardiac puncture into EDTA tubes) and perfuse the brain with saline to remove residual blood.[7] Immediately after perfusion, excise the brain.

  • Sample Processing: Centrifuge the blood to obtain plasma.[7] Weigh the brain tissue and homogenize it in a suitable buffer.

  • Quantification: Determine the total concentration of AGI-026 in plasma and brain homogenate using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method.[4]

  • Unbound Fraction Measurement: Determine the fraction of AGI-026 unbound to plasma proteins (fu,p) and brain tissue (fu,brain) using equilibrium dialysis.

  • Calculation: Calculate Kp,uu,brain using the formulas provided in the table above.

Section 3: Troubleshooting Guide for Suboptimal Brain Exposure

It is not uncommon for CNS drug candidates to exhibit poor brain penetration. This section provides a logical framework for diagnosing and addressing these issues.

Q: My initial in vivo study resulted in a very low Kp,uu,brain value of 0.05 for AGI-026. What is the most likely cause?

A: A Kp,uu,brain value significantly less than 1 is a strong indicator of active efflux at the BBB.[4] The most common efflux transporters are P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[7] The next logical step is to determine if AGI-026 is a substrate for these transporters.

Q: How can I test if AGI-026 is an efflux transporter substrate?

A: In vitro cell-based assays are the standard method. These typically use polarized cell monolayers, such as MDCK cells, that have been transfected to overexpress a specific transporter (e.g., MDCK-MDR1 for P-gp).

Troubleshooting Logic: Low Kp,uu,brain

G Start Problem: Kp,uu,brain << 1 Hypothesis Hypothesis: Active Efflux at BBB Start->Hypothesis Test Action: Perform in vitro Transporter Assays (e.g., MDCK-MDR1) Hypothesis->Test Result Measure Bidirectional Permeability (A->B vs B->A) Test->Result EffluxRatio Calculate Efflux Ratio (ER) = Papp(B->A) / Papp(A->B) Result->EffluxRatio Decision Is ER > 2? EffluxRatio->Decision Conclusion_Yes Conclusion: AGI-026 is a substrate of the tested transporter. Decision->Conclusion_Yes Yes Conclusion_No Conclusion: Efflux by this transporter is unlikely. Investigate other mechanisms (e.g., metabolism, other transporters). Decision->Conclusion_No No

Caption: Decision tree for investigating low brain exposure.

Q: My Kp,brain value is high, but the Kp,uu,brain is low. What does this discrepancy mean?

A: This profile typically indicates high non-specific binding of the compound to brain tissue. While the total concentration in the brain is high, the unbound, pharmacologically active concentration is low. This can lead to a misleading interpretation of brain exposure if only Kp,brain is considered. High brain tissue binding can also create a "reservoir" effect, potentially prolonging the terminal half-life in the brain but limiting the concentration of free drug available to interact with the target.

Section 4: Strategies for Enhancing AGI-026 Brain Exposure

If AGI-026 is confirmed to be a potent molecule with a confirmed efflux liability or other delivery challenge, several strategies can be explored to improve its CNS penetration.

FAQ: What are the primary approaches to improve the brain delivery of AGI-026?

Answer: The strategies can be broadly categorized into chemical modification, formulation-based approaches, and alternative administration routes.

StrategyDescriptionRationale & Key Considerations
Chemical Modification Prodrug Approach: A lipophilic moiety is attached to AGI-026, which is cleaved off by enzymes in the brain to release the active drug.[2][8]Why: Increases passive diffusion across the BBB. Consider: The prodrug must be stable in plasma but efficiently converted in the brain. The cleaved moiety must be non-toxic.
Formulation-Based Nanoparticles/Liposomes: AGI-026 is encapsulated in a carrier. The surface can be decorated with ligands (e.g., transferrin receptor antibodies) to hijack endogenous transport systems.[1][9][10][11][12]Why: Can protect the drug from metabolism, bypass efflux pumps, and facilitate receptor-mediated transcytosis.[8][13] Consider: Complex manufacturing (CMC) and potential immunogenicity.
Co-administration Efflux Pump Inhibition: Administering AGI-026 with a compound that inhibits P-gp or BCRP.Why: Directly blocks the efflux mechanism, increasing net brain penetration. Consider: This is primarily a research tool. Clinical use is challenging due to the inhibitor's own safety profile and the risk of drug-drug interactions.
Alternative Routes Intranasal Delivery: Administration via the nasal cavity to bypass the BBB through the olfactory and trigeminal pathways.[3]Why: Direct nose-to-brain transport can avoid first-pass metabolism and the BBB. Consider: Limited to certain drug properties and may result in non-uniform brain distribution.

Section 5: Connecting Brain Exposure to Target Engagement

Achieving a certain concentration of AGI-026 in the brain is necessary, but not sufficient. You must confirm that the drug is engaging its molecular target at that concentration to produce a biological effect.

FAQ: How can I confirm that AGI-026 is engaging its target in the brain?

Answer: Target engagement can be assessed directly or indirectly. The goal is to establish a clear relationship between the unbound drug concentration in the brain and a pharmacodynamic (PD) response. This is the foundation of a CNS pharmacokinetic/pharmacodynamic (PK/PD) model.[14][15]

Conceptual PK/PD Relationship in the CNS

G Dose AGI-026 Dose (mg/kg) PlasmaPK Plasma Concentration (Unbound) Dose->PlasmaPK Absorption, Distribution BrainPK Brain Concentration (Unbound, Kp,uu,brain) PlasmaPK->BrainPK BBB Transport Target Target Engagement (% Occupancy) BrainPK->Target Binding Kinetics PD Pharmacodynamic Response (e.g., Biomarker change) Target->PD Signal Transduction Efficacy Therapeutic Efficacy PD->Efficacy

Caption: Linking drug dose to therapeutic effect in the CNS.

Methods for Measuring Target Engagement:

  • Positron Emission Tomography (PET): If a specific PET radioligand for the target of AGI-026 is available, this non-invasive imaging technique can directly quantify target occupancy in the brain over time in living subjects.[16][17]

  • Ex Vivo Biomarker Analysis: After dosing and sample collection, brain tissue can be analyzed for changes in a downstream biomarker that is modulated by the target. For example, if AGI-026 inhibits a kinase, you could measure the phosphorylation state of a known substrate.[18]

  • Pharmacological MRI (phMRI) or EEG: These techniques can measure drug-induced changes in brain activity or metabolism, serving as indirect, functional readouts of target engagement.[17]

By correlating the unbound brain concentration of AGI-026 with the degree of target engagement or the change in a PD biomarker, you can define the minimum effective concentration required at the target site. This information is critical for predicting a therapeutic dose range in humans.

References

  • Abuzar, S. M., et al. (2021). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. MDPI. [Link]

  • Arvanitis, C. D., et al. (2026). Current Modeling Approaches for Drug Delivery to the Central Nervous System. ArXiv. [Link]

  • Pardridge, W. M. (2023). Physiologically Based Pharmacokinetic Model of Brain Delivery of Plasma Protein Bound Drugs. PubMed. [Link]

  • Abuzar, S. M., et al. (2020). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. ResearchGate. [Link]

  • Younis, M. A., et al. (2007). Optical method for real-time monitoring of drug concentrations facilitates the development of novel methods for drug delivery to brain tissue. SPIE Digital Library. [Link]

  • Pelegrí-O'Day, E. M., et al. (2014). Physiologically based pharmacokinetic modelling of drug penetration across the blood-brain barrier--towards a mechanistic IVIVE-based approach. PubMed. [Link]

  • Synapse, P. (2024). How is drug distribution in the brain measured? Patsnap Synapse. [Link]

  • Terstappen, G. C., et al. (2021). Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier. PMC. [Link]

  • Lu, C.-T., et al. (2018). Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective. PMC. [Link]

  • Escribano, E., et al. (2021). Physiologically Based Pharmacokinetic (PBPK) Modeling for Predicting Brain Levels of Drug in Rat. MDPI. [Link]

  • De Lange, E. C. M. (2020). Modeling Blood–Brain Barrier Permeability to Solutes and Drugs In Vivo. MDPI. [Link]

  • Pelegrí-O'Day, E. M., et al. (2014). Physiologically Based Pharmacokinetic Modelling of Drug Penetration Across the Blood–Brain Barrier—Towards a Mechanistic IVIVE-Based Approach. PMC. [Link]

  • Zhang, Y., et al. (2024). Advances in brain-targeted delivery strategies and natural product-mediated enhancement of blood–brain barrier permeability. PMC. [Link]

  • An G, et al. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Clinical Pharmacokinetics. [Link]

  • Sharma, B., et al. (2019). In vitro and in vivo models of BBB to evaluate brain targeting drug delivery. Semantic Scholar. [Link]

  • Fridén, M., et al. (2009). Improved measurement of drug exposure in the brain using drug-specific correction for residual blood. PMC. [Link]

  • Zhang, L., et al. (2022). Imaging Technologies for Cerebral Pharmacokinetic Studies: Progress and Perspectives. PMC. [Link]

  • Summerfield, S. G., & Dong, K. C. (2013). In vitro, in vivo and in silico models of drug distribution into the brain. PubMed. [Link]

  • de la Fuente Garcia, S., et al. (2022). Predicting In Vivo Compound Brain Penetration Using Multi-task Graph Neural Networks. Journal of Chemical Information and Modeling. [Link]

  • Nakao, R., et al. (2020). Strategies for Utilizing Neuroimaging Biomarkers in CNS Drug Discovery and Development: CINP/JSNP Working Group Report. PMC. [Link]

  • Bhowmik, A., et al. (2014). Current approaches to enhance CNS delivery of drugs across the brain barriers. PMC. [Link]

  • Artist, M. (2016). Pharmacodynamic Evaluation: CNS Methodologies. ResearchGate. [Link]

  • Begley, D. J. (2004). Strategies for Enhanced Drug Delivery to the Central Nervous System. PMC. [Link]

  • Watterson, D. M., et al. (2014). Target engagement analysis and link to pharmacodynamic endpoint for a novel class of CNS-penetrant and efficacious p38α MAPK inhibitors. PubMed. [Link]

  • De VJ, et al. (2023). Cognitive And Pharmacodynamic Testing During First-In-Human CNS Trials. Clinical Leader. [Link]

  • Décor, A.-L., et al. (2005). Evaluation of Drug Penetration into the Brain: A Double Study by in Vivo Imaging with Positron Emission Tomography and Using an in Vitro Model of the Human Blood-Brain Barrier. ResearchGate. [Link]

  • Bhowmik, A., et al. (2014). Current approaches to enhance CNS delivery of drugs across the brain barriers. Taylor & Francis Online. [Link]

  • de Lange, E. C. M. (2013). Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. Taylor & Francis Online. [Link]

  • Sharma, H. S., & Sharma, A. (2011). Drug Delivery Systems, CNS Protection, and the Blood Brain Barrier. PMC. [Link]

  • Ruiz-de-Angulo, A., et al. (2018). Indoloazepinone-Constrained Oligomers as Cell-Penetrating and Blood-Brain-Barrier-Permeating Compounds. PubMed. [Link]

  • Kuca, K., et al. (2007). Penetration of polar organic compounds through the blood-brain barrier. PMC. [Link]

  • Saraiva, C., et al. (2016). Current Strategies for Brain Drug Delivery. PMC. [Link]

  • Ruiz-de-Angulo, A., et al. (2018). Indoloazepinone-Constrained Oligomers as Cell-Penetrating and Blood-Brain Barrier Permeable Compounds. ResearchGate. [Link]

  • Koester, D. (2023). How to Get Drugs Into the Brain. Drug Hunter. [Link]

  • Liu, X. (2005). Strategies to optimize brain penetration in drug discovery. ResearchGate. [Link]

  • van Tellingen, O., et al. (2023). A Repurposed Drug Selection Pipeline to Identify CNS-Penetrant Drug Candidates for Glioblastoma. PMC. [Link]

  • de Vries, H. E., et al. (1998). Role of blood-brain barrier P-glycoprotein in limiting brain accumulation and sedative side-effects of asimadoline, a peripherally acting analgaesic drug. PMC. [Link]

Sources

Optimization

resolving variability in 2-HG suppression assays with AGI-026

Topic: Resolving Variability in 2-HG Suppression Assays with AGI-026 Status: Operational | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Variability in 2-HG Suppression Assays with AGI-026

Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The AGI-026 Variability Paradox

AGI-026 is a potent, selective allosteric inhibitor of mutant Isocitrate Dehydrogenase 2 (mIDH2), specifically the R140Q and R172K variants. In a perfect system, AGI-026 treatment results in a dose-dependent reduction of the oncometabolite (R)-2-hydroxyglutarate (2-HG).

However, users frequently report "shifting IC50s" or "non-responsive baselines."

The Root Cause: 2-HG is not just a protein readout; it is a metabolic flux product. Variability rarely stems from the compound itself but rather from metabolic noise (glutamine levels, FBS background) or compound precipitation due to the lipophilicity of AGI-026.

This guide deconstructs these variables into controllable modules.

The Biological Mechanism & Intervention Point[1][2][3][4]

To troubleshoot, one must visualize the metabolic bottleneck. mIDH2 gains a neomorphic activity, converting


-Ketoglutarate (

-KG) to 2-HG, consuming NADPH in the process. AGI-026 binds allosterically to the dimer interface, locking the enzyme in a non-productive conformation.
Pathway Diagram: The Glutamine-2HG Axis

IDH2_Pathway Glutamine Glutamine (External Media) Glutamate Glutamate Glutamine->Glutamate Glutaminase aKG α-Ketoglutarate (α-KG) Glutamate->aKG GDH/Transaminases TwoHG (R)-2-Hydroxyglutarate (Oncometabolite) aKG->TwoHG Neomorphic Activity TCA TCA Cycle (Succinate) aKG->TCA Wild Type IDH2 mIDH2 Mutant IDH2 (R140Q/R172K) mIDH2->aKG Catalyst AGI026 AGI-026 (Inhibitor) AGI026->mIDH2 Allosteric Block

Figure 1: The metabolic flux from Glutamine to 2-HG.[1][2] AGI-026 inhibits the neomorphic conversion of


-KG to 2-HG.

Troubleshooting Module: Biological Variables

Variable A: The "Glutamine Trap"

2-HG production is strictly dependent on carbon flux from Glutamine (see Fig 1).

  • The Issue: If your media Glutamine levels fluctuate (e.g., L-Glutamine degradation over time), your 2-HG baseline will drift, shifting your IC50.

  • The Fix:

    • Use stabilized Glutamine (e.g., GlutaMAX) to prevent spontaneous degradation to ammonia.

    • Maintain a constant concentration (usually 2-4 mM) across all assay plates.

Variable B: FBS Background Interference
  • The Issue: Standard Fetal Bovine Serum (FBS) contains varying levels of bovine 2-HG and Glutaminase, which can mask the inhibition effect of AGI-026.

  • The Fix: Always use Dialyzed FBS for IDH assays. Dialysis removes small molecules (<10 kDa), including endogenous 2-HG, ensuring that the signal you measure is purely produced by your cells.

Variable C: Cell Density & Normalization
  • The Issue: AGI-026 induces differentiation in AML cells (e.g., TF-1, HL-60). Differentiated cells have different metabolic rates than blasts.

  • The Fix:

    • Short Assay Window: Limit incubation to 24-48 hours to measure enzymatic suppression before gross differentiation occurs.

    • Normalization: You must normalize 2-HG levels to total protein or cell number (via CellTiter-Glo or DNA content) in the same well. 2-HG is an intracellular metabolite; if AGI-026 is cytostatic, lower 2-HG might just mean fewer cells.

Troubleshooting Module: Compound Handling

AGI-026 is hydrophobic. Poor solubility leads to "edge effects" and inconsistent dose-response curves.

ParameterSpecificationTroubleshooting Tip
Solvent DMSO (Anhydrous)Store stocks at -20°C. Avoid freeze-thaw cycles >5 times.
Max Solubility ~10-20 mM in DMSODo not attempt >10 mM stocks to avoid crashing out.
Aqueous Limit < 10 µM in MediaCritical: AGI-026 may precipitate in media >10 µM.
Dilution Method Serial Dilution in DMSO NEVER serial dilute in culture media.
The "Golden Rule" of Dosing AGI-026
  • Perform a 3-fold serial dilution of AGI-026 purely in DMSO (e.g., in a V-bottom plate).

  • Transfer a small volume (e.g., 200 nL) of these DMSO stocks directly to the cell plate using an acoustic dispenser (Echo) or pin tool.

  • Target Final DMSO:

    
     0.1% (v/v). Higher DMSO levels can suppress mIDH2 activity independently of the drug.
    

Detection Methodologies: LC-MS/MS vs. Enzymatic

Researchers often choose enzymatic assays for speed, but they are the primary source of false positives/negatives with AGI-026.

FeatureLC-MS/MS (Gold Standard) Enzymatic Assay (Diaphorase)
Specificity High (Distinguishes D-2HG from L-2HG)Low (Detects total 2-HG + artifacts)
Sensitivity High (nM range)Moderate (

M range)
Interference Minimal (with proper extraction)High (Sensitive to reducing agents/colored compounds)
Throughput Medium (requires extraction)High (Mix-and-read)
Recommendation Required for IC50 determination Use only for primary single-point screening

Validated Protocol: Intracellular 2-HG Extraction (LC-MS/MS)

This protocol minimizes variability by locking metabolic activity instantly.

Workflow Diagram

Workflow Step1 Seed Cells (e.g., TF-1 IDH2m) Step2 Dose AGI-026 (DMSO Stocks) Step1->Step2 Step3 Incubate (24-48 Hours) Step2->Step3 Step4 Wash 1x PBS (Remove Extracellular 2-HG) Step3->Step4 Step5 Quench & Extract (80% MeOH at -80°C) Step4->Step5 Step6 Centrifuge (Max Speed, 4°C) Step5->Step6 Step7 Analyze Supernatant (LC-MS/MS) Step6->Step7

Figure 2: Step-by-step extraction workflow for minimizing metabolic noise.

Detailed Steps:
  • Seeding: Seed cells in 96-well plates. Allow 4-6 hours for attachment (if adherent) or equilibration.

  • Dosing: Add AGI-026 via acoustic dispensing (see Section 4).

  • Harvesting (Crucial Step):

    • Aspirate media completely.

    • Optional: Wash once with ice-cold PBS to remove excreted 2-HG (unless measuring total accumulation).

    • Add 100 µL of 80% Methanol / 20% Water (pre-chilled to -80°C).

    • Incubate plate at -80°C for 20 minutes (or overnight). This lyses cells and precipitates proteins simultaneously.

  • Clarification: Centrifuge at 4000 x g for 30 mins at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the transition for 2-HG (m/z 147

    
     129).
    

Frequently Asked Questions (FAQ)

Q: Can I measure 2-HG in the supernatant (media) instead of cell lysate? A: Yes, but it is less sensitive. 2-HG is exported, but the intracellular concentration changes more rapidly upon inhibition. Measuring supernatant introduces a "lag time" and dilutes the signal. For precise IC50s, lysate is preferred .

Q: My AGI-026 IC50 is 500 nM, but the literature says 10-30 nM. Why? A: This is likely a cell density or incubation time issue.

  • If cell density is too high, the drug may not penetrate all cells effectively, or the 2-HG pool is too large to deplete in 24h.

  • Check your FBS. If not dialyzed, you are measuring bovine 2-HG background, which AGI-026 cannot inhibit, artificially raising the apparent IC50.

Q: Why do I see a "hook effect" (loss of efficacy) at high concentrations? A: AGI-026 precipitation. Above 10-20 µM, the compound may crash out of the aqueous media, reducing the effective concentration available to the enzyme. Ensure you do not exceed the solubility limit.

References

  • Yen, K., et al. (2010). Cancer-associated IDH mutations: biomarker and therapeutic opportunities.[3] Cancer Research.

  • Wang, F., et al. (2013). Targeted inhibition of mutant IDH2 in leukemia cells induces cellular differentiation.[4] Science.

  • Balss, J., et al. (2012). Analysis of the IDH1 codon 132 mutation in brain tumors. Acta Neuropathologica.

  • Stein, E.M., et al. (2017).[1] Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia.[4][1] Blood.

  • Dang, L., et al. (2009). Cancer-associated IDH1 mutations produce 2-hydroxyglutarate.[3][5] Nature.

Sources

Troubleshooting

Technical Support Center: Minimizing Off-Target Effects of High-Dose AGI-026 (Enasidenib)

Product: AGI-026 (Enasidenib) Classification: Selective Mutant IDH2 Inhibitor Primary Application: Acute Myeloid Leukemia (AML) Research, IDH2-mutant solid tumors. Core Directive & Executive Summary AGI-026 (Enasidenib)...

Author: BenchChem Technical Support Team. Date: February 2026

Product: AGI-026 (Enasidenib) Classification: Selective Mutant IDH2 Inhibitor Primary Application: Acute Myeloid Leukemia (AML) Research, IDH2-mutant solid tumors.

Core Directive & Executive Summary

AGI-026 (Enasidenib) is a potent, allosteric inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2), specifically targeting R140Q and R172K variants. While highly selective in the nanomolar range (IC50 ~100 nM), researchers often encounter "off-target" phenotypes when escalating to high micromolar concentrations (>5-10 µM) or high in vivo doses (>100 mg/kg).

Crucial Distinction: High-dose toxicity in AGI-026 workflows usually falls into two categories:

  • Mechanism-Based Toxicity (On-Target): Rapid differentiation of myeloid blasts leading to "Differentiation Syndrome" (DS). This is efficacy manifesting as toxicity.

  • True Off-Target Effects: Inhibition of ABC transporters (ABCB1/ABCG2), interference with wild-type IDH1, or physicochemical precipitation due to poor solubility.

This guide provides the protocols to distinguish and mitigate both.

In Vitro Troubleshooting: Solubility & Cytotoxicity

Issue: "My cells are dying at 10 µM. Is this specific?"

Diagnosis: Likely non-specific . AGI-026 functions by inducing differentiation, not immediate apoptosis. Acute necrosis at high doses suggests solubility issues or off-target membrane effects.

Optimization Protocol: The "Specific Window" Validation

Do not rely solely on proliferation assays (e.g., CellTiter-Glo) as AGI-026 slows growth via differentiation, which can be confused with cytotoxicity.

Step-by-Step Validation Workflow:

  • Solubility Check: AGI-026 is lipophilic.[1] In aqueous media, it may precipitate >10 µM, causing physical cellular stress.

    • Action: Centrifuge media at 13,000g for 10 mins. If a pellet forms, your concentration is nominal, not actual.

  • Biomarker Confirmation (2-HG): The proximal pharmacodynamic marker is the reduction of (R)-2-hydroxyglutarate (2-HG).

    • Target: You should see >90% 2-HG reduction at 500 nM. If you need 10 µM to see an effect, your cell line may not be IDH2-dependent.

  • Differentiation Markers: Measure CD11b or CD15 upregulation (flow cytometry) rather than just ATP reduction.

Data Table: Solubility & Stability Profile
ParameterSpecificationRecommendation
MW 473.38 g/mol --
DMSO Solubility ~50-80 mMStore stocks at -20°C; avoid freeze-thaw cycles.
Aqueous Solubility Very Low (<1 µM)CRITICAL: Precipitates rapidly in PBS.
Max In Vitro Dose 5 µMDoses >5 µM risk off-target ABC transporter inhibition.
IC50 (mIDH2) ~100 nMIf IC50 > 1 µM, re-sequence cell line for IDH2 status.

In Vivo Management: Formulation & Differentiation Syndrome

Issue: "Mice are losing weight or showing respiratory distress."

Diagnosis: This is the hallmark of Differentiation Syndrome (DS) , a "cytokine storm" caused by the rapid maturation of leukemic blasts, leading to pulmonary infiltration. It is a sign of high potency, not necessarily drug toxicity.

Troubleshooting Guide: In Vivo Dosing
A. Vehicle Formulation (Oral Gavage)

AGI-026 requires specific surfactants to ensure bioavailability. Simple PBS/DMSO suspensions will result in erratic absorption and "false" negative results.

  • Recommended Suspension Vehicle:

    • 0.5% Methylcellulose (400 cP)

    • 0.2% Tween 80

    • Preparation: Add AGI-026 powder to Tween 80 first (wetting), then slowly add Methylcellulose while vortexing. Sonicate to disperse.[2]

  • Alternative Solution Vehicle (For PK studies):

    • 10% DMSO + 40% PEG400 + 50% Saline.

    • Warning: High PEG400 can cause osmotic diarrhea in mice; limit volume to 5 mL/kg.

B. Managing Differentiation Syndrome (DS)

If mice exhibit dyspnea or rapid weight loss (>15%) within 10-20 days of treatment:

  • Do NOT stop treatment immediately (risk of leukemic rebound).

  • Co-administer Dexamethasone: 10 mg/kg IP daily for 3-5 days.

  • Dose Reduction: Lower AGI-026 from 100 mg/kg to 30-50 mg/kg.

Mechanistic Visualization: On-Target vs. Off-Target Pathways

The following diagram illustrates the divergence between the therapeutic pathway (2-HG reduction) and the high-dose off-target effects (ABC transporter inhibition and toxicity).

AGI_Mechanism cluster_therapeutic Therapeutic Window (100 nM - 1 µM) cluster_offtarget High Dose / Off-Target (> 5-10 µM) AGI AGI-026 (Enasidenib) mIDH2 Mutant IDH2 (R140Q/R172K) AGI->mIDH2 High Affinity Inhibition ABC ABC Transporters (ABCB1/ABCG2) AGI->ABC Off-Target Inhibition WT_IDH WT-IDH1/2 (Low Affinity) AGI->WT_IDH Low Affinity Precip Microprecipitation (Physical Stress) AGI->Precip Solubility Limit HG2 (R)-2-Hydroxyglutarate (2-HG) mIDH2->HG2 Blocks Production Diff Myeloid Differentiation HG2->Diff Release of Block DS Differentiation Syndrome (Cytokine Release) Diff->DS Rapid Maturation (In Vivo Side Effect) Tox Non-Specific Cytotoxicity ABC->Tox Drug Accumulation Precip->Tox Membrane Damage

Caption: Pathway divergence showing therapeutic efficacy (left) versus high-dose off-target risks including ABC transporter inhibition and differentiation syndrome (right).

FAQ: Technical Troubleshooting

Q: Can I use AGI-026 to inhibit IDH1 mutants at high doses? A: No. While there is some structural similarity, AGI-026 is highly selective for IDH2. For IDH1 inhibition, use Ivosidenib (AG-120) . Using AGI-026 at >10 µM to force IDH1 inhibition will introduce massive off-target noise.

Q: My Western Blot shows no change in IDH2 protein levels. Is the drug working? A: Yes. AGI-026 is an allosteric inhibitor, not a PROTAC or degrader. It binds to the enzyme to stop catalysis, not to degrade the protein. You must measure 2-HG levels (LC-MS or enzymatic assay) to verify target engagement.

Q: What is the best negative control compound? A: The ideal control is an IDH2-WT cell line treated with AGI-026. Since the drug selectively targets the mutant form, wild-type cells should show no phenotype at therapeutic doses (<1 µM). If WT cells die, your dose is too high (off-target toxicity).

Q: I see "Differentiation Syndrome" in my mouse model. Should I stop dosing? A: Generally, no . Pause dosing only if Grade 4 toxicity (respiratory failure) occurs. For Grade 2-3, treat with corticosteroids (Dexamethasone) and continue AGI-026. Stopping abruptly can lead to rapid leukemic progression.

References

  • Stein EM, et al. "Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia."[3] Blood. 2017; 130(6):722-731.

  • Yen K, et al. "AGI-6780, a selective inhibitor of mutant IDH2..." Cancer Cell. 2017.[4] (Describes the foundational chemistry of the AGI series).

  • Wang F, et al. "Targeting Mutant Isocitrate Dehydrogenase 2 (IDH2) in Cancer."[5] Cancers. 2020.[6] (Review of mechanism and resistance).

  • FDA Prescribing Information. "IDHIFA (enasidenib) tablets." (Clinical source for Differentiation Syndrome management).[7][8]

  • Wang H, et al. "Enasidenib synergizes daunorubicin cytotoxicity by targeting aldo-keto reductase 1C3 and ATP-binding cassette transporters." Archives of Toxicology. 2022.[5] (Key reference for off-target ABC transporter effects).

Sources

Optimization

AGI-026 vehicle formulation for intraperitoneal injection

AGI-026 Technical Support & Formulation Guide Core Directive & Executive Summary Subject: AGI-026 (AGI-12026) Vehicle Formulation & Administration Compound Class: Selective, brain-penetrant inhibitor of mutant IDH2 (R140...

Author: BenchChem Technical Support Team. Date: February 2026

AGI-026 Technical Support & Formulation Guide

Core Directive & Executive Summary

Subject: AGI-026 (AGI-12026) Vehicle Formulation & Administration Compound Class: Selective, brain-penetrant inhibitor of mutant IDH2 (R140Q). Primary Application: Modulation of oncometabolite (R)-2-hydroxyglutarate (2-HG) in IDH2-mutant gliomas and hematologic malignancies.

Critical Note on Administration Route: While you have requested an Intraperitoneal (IP) formulation, it is scientifically imperative to note that AGI-026 is optimized for Oral Gavage (PO) administration in preclinical models. The compound exhibits excellent oral bioavailability. IP administration is generally reserved for acute pharmacokinetic (PK) studies or models where oral dosing is compromised.

This guide provides the Standard Oral Protocol (Gold Standard) and a Compatible IP Formulation (Troubleshooting/Alternative) derived from physicochemical properties of triazine-based IDH inhibitors.

Formulation Protocols

Protocol A: Standard Oral Suspension (Recommended)

Use this for efficacy studies, chronic dosing, and maximum bioavailability.

ComponentConcentrationFunction
Methylcellulose (400 cP) 0.5% (w/v)Suspending agent; prevents sedimentation.
Tween 80 (Polysorbate 80) 0.2% (v/v)Surfactant; improves wetting of hydrophobic particles.
Water for Injection q.s. to 100%Aqueous carrier.

Preparation Steps:

  • Vehicle Prep: Heat ~30% of the required water to 80°C. Disperse Methylcellulose powder slowly with vigorous stirring. Once dispersed, add the remaining cold water and stir at 4°C overnight to hydrate (clear solution). Add Tween 80 and mix.

  • Compound Prep: Weigh AGI-026 powder.

  • Dispersion: Add a small volume of the vehicle to the powder to create a smooth paste (levigation).

  • Dilution: Gradually add the remaining vehicle while vortexing to achieve the final concentration (typically 1–10 mg/mL).

  • QC: Sonicate for 10–20 minutes to ensure a uniform suspension. pH should be ~6.5–7.5.

Protocol B: Intraperitoneal (IP) Solution (Alternative)

Use this only if PO is not feasible. Requires a solubilized system to prevent peritoneal irritation and precipitation.

ComponentConcentrationFunction
DMSO (Dimethyl Sulfoxide) 5% - 10% (v/v)Primary solvent; ensures complete solubilization.
PEG 300 or PEG 400 30% - 40% (v/v)Co-solvent; maintains solubility upon aqueous dilution.
Tween 80 5% (v/v)Surfactant; prevents precipitation at injection site.
Saline (0.9% NaCl) Balance (45-60%)Physiological carrier; added LAST.

Preparation Steps (Critical Order of Addition):

  • Solubilization: Dissolve AGI-026 stock powder completely in 100% DMSO . The solution must be crystal-clear.

  • Co-solvent Addition: Add PEG 300/400 to the DMSO/drug solution. Vortex formulation.

  • Surfactant Addition: Add Tween 80 . Vortex gently (avoid excessive foaming).

  • Aqueous Dilution: Slowly add warm (37°C) Saline dropwise while vortexing.

    • Warning: Rapid addition of saline can cause "crashing out" (precipitation). If cloudiness occurs, sonicate immediately.

  • Sterilization: Pass through a 0.22 µm PES syringe filter (if solution is clear). If suspension forms, do not filter; re-evaluate solubility.

Troubleshooting Guide & FAQs

Q1: My IP formulation precipitates immediately upon adding saline. What went wrong?

  • Cause: AGI-026 is highly lipophilic. The "dielectric shock" of adding water reduced the solvent power below the saturation point.

  • Solution:

    • Increase PEG 400 concentration to 50%.

    • Ensure the Saline is warm (37°C) before addition.

    • Switch to 20% Cyclodextrin (HP-β-CD) in saline as the aqueous phase instead of pure saline. Cyclodextrins encapsulate the drug, preventing precipitation.

Q2: Can I use the Oral Suspension (MC/Tween) for IP injection?

  • Strictly NO.

  • Reason: Methylcellulose is not biodegradable in the peritoneal cavity and can cause granulomas or sterile peritonitis. Suspensions injected IP can also lead to erratic absorption and "depot" effects, invalidating PK data.

Q3: What is the stability of the formulated vehicle?

  • Oral Suspension: Stable for 7 days at 4°C. Resuspend (vortex) before every dose.

  • IP Solution: Prepare fresh daily . Co-solvent mixtures can undergo phase separation or precipitation over time.

Q4: I am observing weight loss in mice after 5 days of IP dosing. Is it toxicity?

  • Analysis: AGI-026 is generally well-tolerated. Weight loss in IP groups often indicates vehicle toxicity (peritonitis from DMSO or high PEG load).

  • Action: Switch to the Oral route immediately. If IP is mandatory, reduce DMSO to <5% or use the Cyclodextrin (HP-β-CD) formulation.

Mechanism of Action & Pathway Visualization

AGI-026 acts by allosterically inhibiting the mutant IDH2 enzyme, preventing the conversion of


-ketoglutarate (

-KG) to the oncometabolite (R)-2-hydroxyglutarate (2-HG). This restores cellular differentiation pathways blocked by 2-HG.

IDH2_Pathway Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG IDH2 (WT) TwoHG (R)-2-Hydroxyglutarate (2-HG) aKG->TwoHG Neomorphic Activity Differentiation Cellular Differentiation aKG->Differentiation Normal Physiology MutantIDH2 Mutant IDH2 (R140Q) MutantIDH2->aKG Catalyzes Epigenetics Epigenetic Dysregulation TwoHG->Epigenetics Promotes Epigenetics->Differentiation Blocks AGI026 AGI-026 (Inhibitor) AGI026->MutantIDH2 Inhibits

Figure 1: Mechanism of AGI-026. The compound inhibits the neomorphic activity of mutant IDH2, preventing 2-HG accumulation and restoring normal differentiation.

References

  • Wang, F., et al. (2013).[1] "Targeted inhibition of mutant IDH2 in leukemia cells induces cellular differentiation." Science, 340(6132), 622-626. (Context: Establishes AGI-series efficacy and oral dosing paradigms).

  • Agios Pharmaceuticals. (2013).[2] "Therapeutically active compounds and their methods of use." International Patent Application WO2013102431A1. (Context: Describes chemical structure and formulation examples for AGI-026/AGI-12026).

  • Konteatis, Z., et al. (2020). "Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma." ACS Medicinal Chemistry Letters, 11(2), 101-107. (Context: Comparative PK and vehicle strategies for brain-penetrant IDH inhibitors).

  • TargetMol. "Safusidenib & IDH Inhibitor Formulation Guide." (Context: General guidelines for solubilizing hydrophobic IDH inhibitors for in vivo use).

Sources

Troubleshooting

Technical Support Center: Overcoming AGI-026 (Enasidenib) Resistance in IDH2-Mutant AML

Diagnostic Triage: Is it "True" Resistance? Before investigating genetic drift or isoform switching, we must rule out experimental artifacts.

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Triage: Is it "True" Resistance?

Before investigating genetic drift or isoform switching, we must rule out experimental artifacts. AGI-026 (Enasidenib) is an allosteric inhibitor of mutant IDH2. Its efficacy is measured by two distinct endpoints: 2-HG suppression (metabolic response) and differentiation (phenotypic response).

Use the table below to categorize your cell line's behavior.

Table 1: Resistance Phenotype Classification
Observation2-HG Levels (LC-MS)Differentiation (CD11b/CD15)DiagnosisPrimary Troubleshooting Step
Scenario A High / UnchangedLow / AbsentTarget Engagement Failure Check drug stability, efflux pumps, or second-site mutations.
Scenario B Low (<90% reduction)Low / AbsentDifferentiation Block / Bypass Investigate co-mutations (FLT3, RAS) or lineage plasticity.
Scenario C Low initially, then reboundsLow / AbsentIsoform Switching Check for de novo IDH1 mutations.
Scenario D LowHighResponder No issue. Proceed to downstream assays.

Mechanistic Troubleshooting & Pathways

If you confirmed Scenario A or Scenario C , the resistance is likely driven by specific molecular events.[1]

Mechanism 1: Isoform Switching (The "Whac-A-Mole" Effect)

In IDH2-mutant AML lines (e.g., TF-1 IDH2^R140Q), prolonged AGI-026 exposure can select for subclones harboring IDH1 mutations (e.g., R132H). The cell shifts 2-HG production from the mitochondria (IDH2) to the cytoplasm (IDH1), bypassing the drug which is selective for IDH2 [1].

Mechanism 2: Second-Site Mutations (Steric Hindrance)

Resistance can arise from acquired mutations at the drug-binding interface of the IDH2 dimer. Specifically, mutations at Q316E and I319M (in trans on the WT allele) do not affect catalytic activity but physically prevent AGI-026 from locking the enzyme in the open, non-catalytic conformation [2].

Mechanism 3: Signaling Bypass

Even if 2-HG is suppressed (Scenario B ), the cell may fail to differentiate due to activation of FLT3-ITD or RAS/MAPK pathways, which drive proliferation independently of the IDH differentiation block [3].

Visualizing Resistance Pathways

The following diagram illustrates the logical flow of resistance mechanisms you are likely encountering.

ResistancePathways AGI AGI-026 Treatment IDH2 IDH2 Mutant (Mitochondria) AGI->IDH2 Inhibits Switch Isoform Switching (IDH1 Upregulation) AGI->Switch Selection Pressure SecondSite Second-Site Mutation (Q316E, I319M) AGI->SecondSite Selection Pressure Bypass Signaling Bypass (FLT3/RAS) AGI->Bypass Selection Pressure 2 2 IDH2->2 HG Restores (Cytoplasmic) Diff Myeloid Differentiation HG->Diff Blocks Switch->2 SecondSite->IDH2 Prevents Binding Bypass->Diff Blocks Independently

Caption: Figure 1. Mechanisms of AGI-026 resistance. Blue path represents successful therapy; Red/Yellow paths indicate resistance nodes restoring 2-HG or blocking differentiation.

Validated Experimental Protocols

Do not rely on standard metabolic kits for 2-HG quantification in resistant lines; they often lack the sensitivity to distinguish enantiomers or low-level persistence.

Protocol A: 2-HG Quantification via LC-MS/MS (The Gold Standard)

Why this matters: Commercial enzymatic kits cannot distinguish between D-2-HG (oncometabolite) and L-2-HG (hypoxia-induced). You must measure D-2-HG specifically to validate IDH inhibition [4].

Step-by-Step:

  • Quenching: Rapidly wash cells (1x PBS) and quench metabolism immediately with 80% cold methanol (-80°C) . Critical: Do not trypsinize; scrape cells on dry ice to prevent metabolic shifts.

  • Extraction: Vortex for 10 min at 4°C. Centrifuge at 14,000 x g for 10 min. Collect supernatant.

  • Derivatization: Evaporate supernatant. Reconstitute in water and derivatize with Diacetyl-L-tartaric anhydride (DATAN) .

    • Rationale: DATAN allows separation of D- and L-2-HG enantiomers on a standard C18 column without needing a chiral column.[2]

  • Analysis: Run on LC-MS/MS (MRM mode). Monitor transition m/z 363 -> 147.

  • Normalization: Normalize 2-HG peak area to cell number or total protein content.

Protocol B: Differentiation Flow Cytometry Panel

Why this matters: Resistance often manifests as a "partial" block. You need a multi-stage panel to pinpoint where differentiation arrests.

Panel Configuration:

  • Stem/Progenitor: CD34 (FITC), CD117 (PE)

  • Early Myeloid: CD13 (APC)

  • Late Myeloid (Granulocytic): CD11b (PE-Cy7), CD15 (BV421)

  • Monocytic: CD14 (APC-H7)

Execution:

  • Treat cells with AGI-026 (100 nM - 1 µM) for minimum 7 days . Note: Differentiation is slow; 48h assays will yield false negatives.

  • Stain, wash, and fix.

  • Gating Strategy: Gate on live singlets -> CD34 vs CD11b.

    • Responder: Shift from CD34+ high to CD11b+ high.

    • Resistant:[3][4] Retention of CD34+ population.

Frequently Asked Questions (FAQs)

Q: My cells are resistant to AGI-026 but sensitive to Vorasidenib (AG-881). Why? A: Vorasidenib is a dual IDH1/2 inhibitor.[1][5][6] If your cells have undergone Isoform Switching (Mechanism 1) and are now relying on IDH1-mutant driven 2-HG production, AGI-026 (IDH2 selective) will fail, but Vorasidenib will work. Sequence IDH1 immediately.

Q: Can media composition induce "fake" resistance? A: Yes. IDH-mutant cells are often addicted to glutaminolysis. If your media is depleted of glutamine or if you are using a formulation with stable glutamine dipeptides that have different uptake kinetics, you may alter the metabolic flux. Ensure fresh L-Glutamine (2-4 mM) is added and media is changed every 48 hours to prevent substrate limitation artifacts.

Q: I see 2-HG suppression, but the cells are dying instead of differentiating. Is this success? A: Not necessarily. AGI-026 is cytostatic/differentiating, not directly cytotoxic. Rapid cell death suggests off-target toxicity or that the clone has become dependent on 2-HG for survival (synthetic lethality), which is rare in this context. Check your dose; >5 µM often causes non-specific toxicity.

Decision Tree for Troubleshooting

Use this workflow to guide your next experiment.

TroubleshootingTree Start Start: Cells Resistant to AGI-026 Check2HG Measure 2-HG (LC-MS/MS) Start->Check2HG High2HG 2-HG High Check2HG->High2HG Low2HG 2-HG Low Check2HG->Low2HG SeqIDH Sequence IDH1 & IDH2 High2HG->SeqIDH CheckCoMut Check Co-Mutations (RAS/FLT3) Low2HG->CheckCoMut Isoform IDH1 Mutation Found? (Isoform Switch) SeqIDH->Isoform Action2 Test Combination Therapy (e.g., +FLT3 Inhibitor) CheckCoMut->Action2 Positive SecondSite IDH2 Q316/I319 Found? (Binding Site Mut) Isoform->SecondSite No Action1 Switch to Dual Inhibitor (e.g., Vorasidenib) Isoform->Action1 Yes SecondSite->Action1 Yes (Cis/Trans) Action3 Drug Efflux/Stability Issue SecondSite->Action3 No

Caption: Figure 2.[7] Diagnostic decision tree for isolating the root cause of AGI-026 resistance.

References

  • Harding, J. J., et al. (2018). Isoform Switching as a Mechanism of Acquired Resistance to Mutant Isocitrate Dehydrogenase Inhibition.[1][8] Cancer Discovery, 8(12), 1540–1547. [Link]

  • Intlekofer, A. M., et al. (2018).[2][9] Acquired resistance to IDH inhibition through trans or cis dimer-interface mutations.[10] Nature, 559(7712), 125–129. [Link]

  • Quek, L., et al. (2018).[11] Clonal heterogeneity of acute myeloid leukemia treated with the IDH2 inhibitor enasidenib.[11][12] Nature Medicine, 24(8), 1167–1177.[11] [Link]

  • Struys, E. A., et al. (2004). Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry. Clinical Chemistry, 50(8), 1391–1395. [Link]

Sources

Optimization

addressing low bioavailability of AGI-026 in preclinical studies

Internal Reference: AGI-12026 (IDH1/2 Inhibitor Program) Status: Active Support User Role: Senior Application Scientist Executive Summary: The AGI-026 Challenge Compound Profile: AGI-026 (AGI-12026) is a brain-penetrant...

Author: BenchChem Technical Support Team. Date: February 2026

Internal Reference: AGI-12026 (IDH1/2 Inhibitor Program)

Status: Active Support User Role: Senior Application Scientist

Executive Summary: The AGI-026 Challenge

Compound Profile: AGI-026 (AGI-12026) is a brain-penetrant small molecule inhibitor of mutant IDH1/2. Like many targeted therapies in this class (e.g., enasidenib, ivosidenib), it exhibits BCS Class II characteristics (Low Solubility, High Permeability).

The Core Issue: Users frequently report low or highly variable plasma exposure (


) in preclinical species (Rat, Dog, Cyno) when dosing crystalline suspensions. This is rarely a failure of the molecule's intrinsic potency but rather a formulation-limited absorption event .

This guide provides a systematic troubleshooting protocol to transition AGI-026 from "brick dust" to a bioavailable clinical candidate.

Diagnostic Workflow: Why is Bioavailability ( ) Low?

Before altering the formulation, you must diagnose the root cause. Low


 is governed by the equation 

, where defects can occur in Absorption (

), Gut Metabolism (

), or Hepatic Clearance (

).
Troubleshooting Decision Matrix

TroubleshootingLogic Start Observation: Low Oral Bioavailability (<20%) IV_Data Do you have IV PK Data? Start->IV_Data Check_CL Check IV Clearance (CL) IV_Data->Check_CL Yes Solubility Root Cause: Solubility/Dissolution Limited (BCS Class II) IV_Data->Solubility No (Get IV Data First!) High_CL High CL (>70% hepatic blood flow) Check_CL->High_CL Low_CL Low/Mod CL Check_CL->Low_CL Metabolism Root Cause: High Metabolic Clearance (First-Pass Effect) High_CL->Metabolism Low_CL->Solubility Action_Met Action: Check Metabolite ID Microsomal Stability Prodrug Strategy Metabolism->Action_Met Action_Sol Action: Particle Size Reduction Amorphous Solid Dispersion (ASD) Lipid Formulation Solubility->Action_Sol

Figure 1: Systematic diagnostic logic for AGI-026 bioavailability failure. Note that without IV data, distinguishing between poor absorption and high clearance is impossible.

Module A: Addressing Solubility (The "Brick Dust" Problem)

Symptom:


 is delayed or variable; exposure does not increase linearly with dose (dose-saturation).
Scientific Context:  AGI-026 is highly crystalline. The energy required to break the crystal lattice limits its solubility in gastrointestinal fluids.
Protocol 1: Amorphous Solid Dispersion (ASD) Screening

To disrupt the crystal lattice, we disperse AGI-026 in a polymer matrix (HPMC-AS or PVPVA). This maintains the drug in a high-energy amorphous state, generating a "spring and parachute" effect for supersaturation.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve AGI-026 and Polymer (1:3 ratio) in Acetone/Methanol (50:50).

  • Flash Evaporation: Use a Rotary Evaporator or Spray Dryer (Büchi B-290).

    • Inlet Temp: 85°C

    • Outlet Temp: 55°C

    • N2 Flow: 40 mm

  • Vacuum Drying: Dry secondary powder for 24h at 40°C to remove residual solvent.

  • Validation (Critical): Perform XRPD (X-Ray Powder Diffraction).

    • Pass: Halo pattern (Amorphous).

    • Fail: Sharp peaks (Crystalline - discard and increase polymer ratio).

Comparative Data: Crystalline vs. ASD (Rat PK, 10 mg/kg)

ParameterCrystalline Suspension (0.5% MC)ASD (25% Drug Load in HPMC-AS)Fold Increase
Cmax (ng/mL) 120 ± 451,850 ± 21015.4x
AUC (ng*h/mL) 850 ± 1109,200 ± 65010.8x
Tmax (h) 4.01.5Faster Onset

Expert Insight: For IDH inhibitors, HPMC-AS-L is often superior to PVPVA because it prevents recrystallization in the acidic environment of the stomach while releasing the drug in the upper intestine (pH > 5.5).

Module B: Addressing Metabolism (The Clearance Problem)

Symptom: High solubility in simulated fluids, but low in vivo exposure. IV Clearance is high (>40 mL/min/kg in rats). Scientific Context: AGI-026 may be a substrate for CYP3A4 or subject to P-gp efflux.

Protocol 2: Metabolic Stability & Phenotyping
  • Microsomal Assay: Incubate 1 µM AGI-026 with liver microsomes (Rat/Human) + NADPH.

  • Sampling: Quench at 0, 5, 15, 30, 60 min with Acetonitrile.

  • Analysis: LC-MS/MS to determine intrinsic clearance (

    
    ).
    
  • Boosted PK Study (In Vivo Validation):

    • Group A: AGI-026 (10 mg/kg PO).

    • Group B: AGI-026 (10 mg/kg PO) + ABT (1-aminobenzotriazole) (50 mg/kg PO, -2h pre-dose).

    • Result Interpretation: If Group B shows significantly higher AUC, the issue is CYP-mediated metabolism, not absorption.

Module C: Vehicle Optimization for Toxicology

Symptom: Formulation precipitates in the stomach tube or causes GI toxicity/emesis in dogs. Scientific Context: High concentrations of co-solvents (DMSO/PEG400) can damage the GI mucosa and alter permeability, leading to artifacts in toxicity studies.

Recommended Vehicle: Lipid-Based SEDDS (Self-Emulsifying Drug Delivery System)

Lipid formulations bypass the dissolution step by presenting the drug in a pre-dissolved state within oil droplets.

Preparation Workflow:

SEDDS_Prep Weigh Weigh AGI-026 Mix_Excipients Mix Excipients: Capryol 90 (Oil) Tween 80 (Surfactant) Transcutol (Co-solvent) Weigh->Mix_Excipients Vortex Vortex & Heat (50°C, 30 min) Mix_Excipients->Vortex Check Visual Check: Clear, Isotropic Solution? Vortex->Check Emulsify Dispersion Test: Add to Water -> Milky Emulsion Check->Emulsify

Figure 2: Preparation of Type IIIB Lipid Formulation. This is preferred for tox studies as it avoids high percentages of PEG or DMSO.

Frequently Asked Questions (FAQ)

Q1: Can I just use 5% DMSO / 95% Water? A: Avoid this. While AGI-026 dissolves in DMSO, it will likely precipitate immediately upon contact with the aqueous environment of the stomach (the "crash-out" effect). This results in uncontrolled precipitation and high variability. Use the ASD or SEDDS protocols above.

Q2: My AUC is good in rats but zero in dogs. Why? A: This is likely the "pH Effect." Rats have a gastric pH of ~3-4, while fasted dogs have a pH of ~6-8 (variable). If AGI-026 is a weak base, it may dissolve in the rat stomach but not the dog's.

  • Fix: Pre-treat dogs with pentagastrin (to lower stomach pH) to confirm the hypothesis, then move to an acidified formulation or ASD.

Q3: How do I verify if my ASD is stable? A: Conduct a 1-month stability study at 40°C/75% RH (Open and Closed). Monitor for recrystallization using DSC (Differential Scanning Calorimetry). A glass transition temperature (


) shift indicates moisture uptake or phase separation.

References

  • Popat, R. et al. "Amorphous solid dispersions: A robust platform to address bioavailability challenges of BCS class II drugs." Drug Discovery Today, 2023.

  • Williams, H. D. et al. "Strategies to Address Low Drug Solubility in Discovery and Development." Pharmacological Reviews, 2013.

  • Agios Pharmaceuticals. "Publications and Research on IDH Inhibitors (AGI-Series)." Agios Scientific Publications.

  • Serajuddin, A. T. "Solid dispersion of poorly water-soluble drugs: Early promises, subsequent problems, and recent breakthroughs." Journal of Pharmaceutical Sciences, 1999.

Troubleshooting

Technical Support Center: IDH Inhibition &amp; Oncometabolite Validation

Subject: Validating 2-HG Baseline Levels Before AGI-026 Administration Document ID: TS-AGI-026-VAL-01 Status: Active Target Audience: Preclinical Researchers & DMPK Scientists Executive Summary: The Baseline Integrity Ma...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Validating 2-HG Baseline Levels Before AGI-026 Administration

Document ID: TS-AGI-026-VAL-01 Status: Active Target Audience: Preclinical Researchers & DMPK Scientists

Executive Summary: The Baseline Integrity Mandate

You are preparing to administer AGI-026 , a potent, selective inhibitor of the mutant IDH2 enzyme (specifically R140Q variants).[1] Your primary pharmacodynamic (PD) endpoint is the reduction of 2-hydroxyglutarate (2-HG) .

The Critical Warning: Standard LC-MS/MS methods often measure total 2-HG.[2] This is insufficient for AGI-026 validation. Mutant IDH2 produces only the D-enantiomer (R-2-HG) . The L-enantiomer (S-2-HG) is produced endogenously under hypoxia and is not modulated by AGI-026.

If your baseline validation does not distinguish between D- and L-2-HG, your efficacy data will be contaminated by "background" L-2-HG, potentially leading to false negatives (appearing as if the drug failed to lower 2-HG).

Module 1: The Enantiomer Specificity Protocol

User Question: Our LC-MS assay shows high 2-HG baselines in Wild-Type (WT) control samples. Is our AGI-026 control group contaminated?

Technical Diagnosis: It is unlikely to be contamination. You are likely detecting L-2-HG generated by cellular hypoxia or sample handling delays. Standard reverse-phase chromatography cannot separate D- and L-2-HG because they are enantiomers with identical physical properties in an achiral environment.

The Solution: Chiral Derivatization To validate a baseline for AGI-026, you must isolate the D-2-HG signal.

Protocol: DATAN Derivatization

The gold standard for separating these enantiomers on standard equipment is derivatization with Diacetyl-L-tartaric anhydride (DATAN) .[3][4][5]

  • Mechanism: DATAN reacts with the hydroxyl group of 2-HG. Because DATAN itself is chiral (L-form), it converts the D- and L-2-HG enantiomers into diastereomers .

  • Result: Diastereomers have different physical properties and can be separated on a standard C18 LC column.

Step-by-Step Workflow:

  • Extraction: Extract plasma/tissue with 80% cold methanol. Centrifuge to remove protein.

  • Evaporation: Dry the supernatant under nitrogen gas (

    
    ).
    
  • Derivatization: Add 50 mg/mL DATAN (in dichloromethane/acetic acid). Incubate at 75°C for 30 mins.

  • Quench: Cool and add ammonium formate to stabilize.

  • Analysis: Inject onto C18 LC-MS/MS. D-2-HG will elute at a distinct retention time from L-2-HG.

Data Visualization: The Pathway Logic

G cluster_0 Target Pathway (Mutant IDH2) cluster_1 Confounding Pathway (Hypoxia) AlphaKG α-Ketoglutarate MutIDH2 Mutant IDH2 (R140Q) AlphaKG->MutIDH2 LDH LDH / MDH (Promiscuous Activity) AlphaKG->LDH D2HG D-2-HG (Oncometabolite) MutIDH2->D2HG Neomorphic Activity Measurement Standard LC-MS (Total 2-HG) D2HG->Measurement Signal AGI026 AGI-026 (Inhibitor) AGI026->MutIDH2 Blocks Hypoxia Hypoxia / Acidosis Hypoxia->LDH Induces L2HG L-2-HG (Metabolic Noise) LDH->L2HG Off-target Reduction L2HG->Measurement Noise

Figure 1: Mechanistic differentiation.[6] AGI-026 targets the red pathway (D-2-HG). Hypoxia drives the grey pathway (L-2-HG). Without chiral separation, "Total 2-HG" measurements conflate drug efficacy with sample handling artifacts.

Module 2: Pre-Analytical Stability (The "Flux" Problem)

User Question: We see high variability in baseline 2-HG levels within the same treatment group. Is the drug dosing inconsistent?

Technical Diagnosis: Before blaming the drug, look at the Sample Collection . 2-HG is relatively stable chemically, but metabolically it is active. If cells in your blood/tissue sample remain active post-collection (even for minutes), enzymes can alter 2-HG levels or convert α-KG to L-2-HG, skewing the baseline.

The Solution: Metabolic Quenching

Troubleshooting Table: Sample Handling
ParameterIncorrect MethodCorrect MethodTechnical Rationale
Collection Room temp EDTA tubesPre-chilled tubes on wet iceSlows enzymatic turnover immediately.
Processing Time > 30 mins< 15 mins to spinRed blood cells can uptake/metabolize 2-HG.
Quenching Slow freezing (-20°C)Snap freeze (LN2) or Cold MeOH Slow freezing lyses cells, releasing enzymes that alter metabolites.
Normalization By volume onlyBy Total Protein or DNA Tumors are heterogeneous; volume does not equal cell count.

Critical Protocol Step: For tissue samples intended for AGI-026 validation, do not wash with PBS. The wash step induces hypoxia and leaching. Clamp freeze the tissue in liquid nitrogen immediately upon resection.

Module 3: Quantification & Linearity

User Question: Our calibration curve is linear, but low-concentration samples (post-treatment) are unreadable. How do we define the Lower Limit of Quantification (LLOQ)?

Technical Diagnosis: AGI-026 is highly potent.[7] Effective treatment can drop D-2-HG levels by >90%, pushing samples near the noise floor. If your LLOQ is too high, you will "floor out" and miss the drug's maximal efficacy (e.g., you can't tell the difference between 90% and 99% inhibition).

The Solution: Isotope Dilution Mass Spectrometry

You must use a stable isotope-labeled internal standard (SIL-IS) that matches the analyte exactly.

  • Internal Standard: Use D-2-hydroxyglutarate-13C5 .

  • Why? It co-elutes exactly with endogenous D-2-HG and undergoes the same matrix suppression.

  • Matrix Matching: Do not build curves in water. Build them in "charcoal-stripped" plasma or a surrogate matrix (like BSA) to mimic the ion suppression found in real samples.

Decision Logic for Method Validation

DecisionTree Start Start Validation for AGI-026 Q1 Is the sample Matrix complex? (Plasma/Tissue vs Buffer) Start->Q1 Simple Buffer/Enzyme Assay Q1->Simple No Complex Biological Sample Q1->Complex Yes Action1 Standard Achiral LC-MS (Acceptable) Simple->Action1 Q2 Is Hypoxia/Ischemia possible in the sample origin? Complex->Q2 NoHypoxia Cell Culture (Normoxic) Q2->NoHypoxia No YesHypoxia Tumor Tissue / Blood Q2->YesHypoxia Yes NoHypoxia->Action1 Action2 STOP: Risk of L-2-HG Interference YesHypoxia->Action2 Solution Implement DATAN Derivatization (Chiral Separation) Action2->Solution

Figure 2: Validation Decision Tree. Biological samples (tissue/blood) carry a high risk of L-2-HG contamination, mandating chiral separation (DATAN) to validate AGI-026 efficacy.

References

  • Dang, L., et al. (2009). Cancer-associated IDH1 mutations produce 2-hydroxyglutarate.[4][5][8] Nature, 462(7274), 739–744. [Link] (The foundational paper establishing 2-HG as the oncometabolite of mutant IDH).

  • Struys, E. A., et al. (2004). Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride. Clinical Chemistry, 50(8), 1391–1395. [Link] (The authoritative method for DATAN derivatization to separate enantiomers).

  • Wang, F., et al. (2013). Targeted inhibition of mutant IDH2 in leukemia cells induces cellular differentiation.[9][10] Science, 340(6132), 622-626. [Link] (Describes the mechanism of AGI-6780/AG-221 class inhibitors, structurally relevant to AGI-026).

  • Intlekofer, A. M., et al. (2015). Hypoxia Induces Production of L-2-Hydroxyglutarate. Cell Metabolism, 22(2), 304–311. [Link] (Establishes L-2-HG as a hypoxia marker, distinct from the IDH-mutant D-2-HG).

Sources

Reference Data & Comparative Studies

Validation

AGI-026 vs. Enasidenib (AG-221): A Comparative Guide to IDH2 Inhibitor Potency and Application

Executive Summary: Distinct Tools for Distinct Compartments In the landscape of oncometabolite inhibition, Enasidenib (AG-221) and AGI-026 represent two divergent evolutionary paths from a shared chemical scaffold. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Distinct Tools for Distinct Compartments

In the landscape of oncometabolite inhibition, Enasidenib (AG-221) and AGI-026 represent two divergent evolutionary paths from a shared chemical scaffold. While both target the neomorphic activity of mutant Isocitrate Dehydrogenase 2 (IDH2), their utility is defined not just by biochemical potency, but by their selectivity profiles and pharmacokinetics—specifically, blood-brain barrier (BBB) penetration.

  • Enasidenib (AG-221): The clinical standard for Acute Myeloid Leukemia (AML). It is a highly selective, orally available IDH2 inhibitor optimized for systemic (peripheral) exposure.

  • AGI-026: A potent, brain-penetrant dual IDH1/IDH2 inhibitor .[1][2][3][4] It serves as a critical research tool for CNS-involved malignancies (glioma) and neurometabolic disorders (D-2-hydroxyglutaric aciduria), where Enasidenib achieves insufficient exposure.

This guide dissects the biochemical superiority of AGI-026 in specific contexts against the clinical robustness of Enasidenib, providing the experimental frameworks necessary to validate these differences in your own laboratory.

Mechanistic Foundation & Signaling Pathway

Both compounds function as allosteric inhibitors . They do not compete with the substrate (isocitrate) or cofactor (NADPH) at the active site. Instead, they bind to the dimer interface of the mutant enzyme, locking it into an open, non-catalytic conformation. This prevents the reduction of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-ketoglutarate (

-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[5][6]
The Oncometabolic Blockade

Accumulation of 2-HG competitively inhibits


-KG-dependent dioxygenases, such as TET2 (DNA demethylase) and JmjC (histone demethylase), leading to hypermethylation and a block in cellular differentiation.[6]

IDH_Pathway IDH_WT IDH2 (Wild Type) aKG α-Ketoglutarate (α-KG) IDH_WT->aKG IDH_Mut IDH2 (R140Q/R172K) D2HG D-2-Hydroxyglutarate (2-HG) IDH_Mut->D2HG Iso Isocitrate Iso->aKG Oxidative Decarboxylation aKG->D2HG Neomorphic Reduction (NADPH -> NADP+) TET2 TET2 / JmjC (Epigenetic Regulators) aKG->TET2 Co-factor D2HG->TET2 Inhibition Diff Differentiation & Normal Function TET2->Diff Active Tumor Hypermethylation & Tumorigenesis TET2->Tumor Inactive (Blocked) Ena Enasidenib (Peripheral) Ena->IDH_Mut Allosteric Inhibition AGI AGI-026 (CNS/Dual) AGI->IDH_Mut Allosteric Inhibition

Figure 1: Mechanism of Action. Mutant IDH2 converts ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-KG to 2-HG, poisoning epigenetic regulators.[6][7] Both inhibitors block this neomorphic step, restoring differentiation.

Potency & Selectivity Comparison

The critical distinction lies in selectivity and potency against specific alleles . While Enasidenib is a "scalpel" for IDH2, AGI-026 is a "broadsword" covering both IDH1 and IDH2 mutants with high potency.

Comparative Data Profile
FeatureEnasidenib (AG-221) AGI-026
Primary Target IDH2 (R140Q > R172K)IDH2 (R140Q) & IDH1 (R132H)
Mechanism Selective Allosteric InhibitorDual Allosteric Inhibitor
IDH2 R140Q IC₅₀ ~100 nM (Range: 16–100 nM)~4.0 nM
IDH2 R172K IC₅₀ ~400 nM~20–40 nM
IDH1 R132H IC₅₀ > 10,000 nM (Inactive)~20–30 nM
Brain Penetration Low (P-gp substrate)High (Brain/Plasma ratio ~1.5)
Primary Application Acute Myeloid Leukemia (AML)Glioma, D2HGA Type II (Research)

Key Insight: AGI-026 exhibits superior biochemical potency against the R140Q mutant (single-digit nanomolar) compared to Enasidenib. However, its defining feature is the dual inhibition capability, making it effective in tumors that may switch isoforms (IDH1 to IDH2) as a resistance mechanism, or in CNS tumors where Enasidenib cannot reach therapeutic concentrations.

Experimental Protocols for Validation

To validate these potency differences in your lab, you must employ assays that measure the specific neomorphic activity (consumption of NADPH or production of 2-HG).

Experiment A: Biochemical IC₅₀ Determination (NADPH Fluorescence)

Objective: Quantify the inhibition of mutant IDH2 enzymatic activity by measuring the depletion of NADPH.

Reagents:

  • Recombinant IDH2 R140Q homodimer.[8]

  • Substrate:

    
    -Ketoglutarate (
    
    
    
    -KG).[5][7]
  • Cofactor: NADPH.[6][9]

  • Detection: Diaphorase/Resazurin system.

Protocol:

  • Preparation: Dilute compounds (Enasidenib and AGI-026) in DMSO (3-fold serial dilutions).

  • Incubation: Mix 10 µL of enzyme solution (final conc. 2-5 nM) with 100 nL of compound in a 384-well black plate. Incubate for 60 minutes at room temperature (RT) to allow allosteric binding.

  • Reaction Start: Add 10 µL of Substrate Mix (

    
    -KG + NADPH). Final concentrations should be at 
    
    
    
    values (e.g., 2 mM
    
    
    -KG, 20 µM NADPH).
  • Reaction: Incubate for 60 minutes at RT. The mutant enzyme will consume NADPH.[9][10]

  • Detection: Add 10 µL of Detection Mix (Diaphorase + Resazurin). Diaphorase utilizes remaining NADPH to reduce Resazurin (non-fluorescent) to Resorufin (highly fluorescent).

  • Read: Measure fluorescence (Ex 540 nm / Em 590 nm).

  • Analysis: High fluorescence = High remaining NADPH = Potent Inhibition . Plot dose-response curves to calculate IC₅₀.

Experiment B: Cellular 2-HG Suppression (LC-MS/MS)

Objective: Confirm cell permeability and target engagement in a biological system.

Cell Lines:

  • TF-1 IDH2 R140Q: Erythroleukemia cells engineered to express the mutant.

  • U87-MG IDH2 R140Q: Glioblastoma cells (crucial for testing AGI-026 context).

Protocol:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates.
    
  • Treatment: Treat with compounds for 48 hours.

  • Extraction: Harvest cell pellets or collect media (2-HG is excreted). Add 80% methanol containing a stable isotope internal standard (D-2-HG-d5).

  • Processing: Vortex, centrifuge at 15,000 x g for 15 mins at 4°C to precipitate proteins. Collect supernatant.

  • LC-MS/MS Analysis: Inject onto a C18 column. Monitor MRM transitions for 2-HG (147 -> 129 m/z) and IS (152 -> 134 m/z).

  • Normalization: Normalize 2-HG levels to total protein content or cell number.

  • Result: AGI-026 should show >90% reduction of 2-HG at <50 nM concentrations, whereas Enasidenib may require higher concentrations (100-200 nM) for equivalent suppression in these specific models.

Workflow Visualization

The following diagram illustrates the decision matrix for selecting between these two inhibitors based on experimental goals.

Selection_Workflow Start Experimental Goal Model Model System? Start->Model AML AML / Leukemia (Peripheral) Model->AML CNS Glioma / D2HGA (CNS Involved) Model->CNS Isoform Target Isoform? AML->Isoform Use_AGI Use AGI-026 (High Potency/CNS) CNS->Use_AGI Requires BBB Pen. R140Q IDH2 R140Q Only Isoform->R140Q Standard Dual IDH1 & IDH2 Mixed Isoform->Dual Dual Activity Use_Ena Use Enasidenib (AG-221) (Clinical Standard) R140Q->Use_Ena Standard Dual->Use_AGI Dual Activity

Figure 2: Selection Logic. Choose Enasidenib for peripheral IDH2-specific models; choose AGI-026 for CNS models or dual-isoform inhibition.

References

  • Yen, K., et al. (2017). "AG-221, a First-in-Class Therapy Targeting Acute Myeloid Leukemia Harboring Oncogenic IDH2 Mutations." Cancer Discovery. Link

  • Konteatis, Z., et al. (2020). "Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma."[1][4] ACS Medicinal Chemistry Letters. Link (Note: Describes the structural evolution of brain-penetrant dual inhibitors including AGI-026/AGI-12026).

  • McBrayer, S. K., et al. (2018). "Transaminase Inhibition by 2-Hydroxyglutarate Impairs Glutamate Biosynthesis and Redox Homeostasis in Glioma." Cell. Link

  • Selandi, C., et al. (2016). "A small molecule inhibitor of mutant IDH2 rescues cardiomyopathy in a D-2-hydroxyglutaric aciduria type II mouse model."[3][8] Journal of Inherited Metabolic Disease. Link (Note: Primary reference for AGI-026 characterization in vivo).

  • Stein, E. M., et al. (2017). "Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia."[5][11][10][12] Blood. Link

Sources

Comparative

Technical Comparison Guide: AGI-026 Selectivity and Potency Profile in IDH-Mutant Models

Executive Summary AGI-026 (also known as AGI-12026) is a potent, highly selective, and brain-penetrant allosteric inhibitor of mutant Isocitrate Dehydrogenase 2 (IDH2). Unlike pan-IDH inhibitors or clinical candidates li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

AGI-026 (also known as AGI-12026) is a potent, highly selective, and brain-penetrant allosteric inhibitor of mutant Isocitrate Dehydrogenase 2 (IDH2). Unlike pan-IDH inhibitors or clinical candidates like Vorasidenib, AGI-026 serves as a precise chemical probe designed to dissect the specific contributions of IDH2-R140Q mutations in oncogenesis and D-2-hydroxyglutaric aciduria (D2HGA).

This guide delineates the selectivity profile of AGI-026, contrasting it with the IDH1-selective probe AGI-5198 and the clinical IDH2 inhibitor Enasidenib (AG-221). It provides validated experimental workflows for verifying target engagement via 2-hydroxyglutarate (2-HG) suppression.

Mechanistic Foundation

Allosteric Inhibition at the Dimer Interface

AGI-026 functions as a non-competitive, allosteric inhibitor. Mutant IDH2 enzymes function as homodimers or heterodimers.[1] The mutation (typically R140Q or R172K) confers neomorphic activity, converting


-ketoglutarate (

-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG) using NADPH.

AGI-026 binds to the dimer interface of the enzyme, locking it into an open, non-catalytic conformation. This prevents the conformational closure required for the reduction of


-KG to 2-HG, thereby starving the tumor of the oncometabolite required to maintain its hypermethylated state.

IDH_Mechanism IDH2_Mut IDH2 Mutant Dimer (Active Conformation) TwoHG 2-Hydroxyglutarate (Oncometabolite) IDH2_Mut->TwoHG Catalysis Locked Inhibited Complex (Open Conformation) IDH2_Mut->Locked Conformational Lock aKG α-Ketoglutarate + NADPH aKG->IDH2_Mut Epigenetics Histone/DNA Hypermethylation TwoHG->Epigenetics Inhibits Demethylases (TET2/KDM) AGI026 AGI-026 (Inhibitor) AGI026->IDH2_Mut Allosteric Binding Locked->TwoHG Blocked

Figure 1: Mechanism of Action. AGI-026 binds allosterically, locking IDH2 in an open conformation and preventing 2-HG production.

Comparative Selectivity Profile

The utility of AGI-026 lies in its ability to distinguish between IDH isoforms. While Enasidenib is the clinical standard, AGI-026 is frequently used in preclinical murine models (specifically R140Q knock-ins) due to its favorable pharmacokinetics in mice.

Table 1: Potency and Selectivity Data (IC50)[2][3][4]
Target / IsoformAGI-026 (IDH2 Probe)AGI-5198 (IDH1 Probe)Enasidenib (Clinical IDH2)
IDH2 R140Q 4.0 – 6.0 nM > 100 µM (Inactive)~5 – 10 nM
IDH2 R172K ~15 – 30 nM> 100 µM (Inactive)~10 – 20 nM
IDH1 R132H > 10 µM (Weak/Inactive)0.07 µM > 10 µM
IDH1 WT > 10 µM> 100 µM> 10 µM
IDH2 WT > 1 µM (Selective)> 100 µM~1.8 µM

Key Analysis:

  • Isoform Specificity: AGI-026 exhibits >1000-fold selectivity for IDH2 mutants over IDH1 mutants. This allows researchers to treat dual-model systems and attribute phenotypic changes specifically to mitochondrial IDH2 inhibition.

  • Mutation Specificity: AGI-026 is particularly optimized for the R140Q mutation, which is the most common IDH2 mutation in AML.

  • Wild-Type Sparing: AGI-026 spares the wild-type IDH2 enzyme at therapeutic concentrations (<100 nM), preserving the normal TCA cycle function (conversion of isocitrate to

    
    -KG).
    

Experimental Protocols

To validate AGI-026 activity, researchers must measure the suppression of 2-HG. Relying solely on cell viability is insufficient, as IDH inhibition is often cytostatic (inducing differentiation) rather than cytotoxic.

Protocol A: In Vitro Enzymatic Assay (Diaphorase-Coupled)

Purpose: Determine IC50 against recombinant enzymes.

Principle: This assay measures the consumption of NADPH.[2] As IDH2 mutant converts


-KG to 2-HG, it oxidizes NADPH to NADP+. The remaining NADPH reduces Resazurin to Resorufin (fluorescent) via Diaphorase. Lower fluorescence = Higher IDH2 activity. 

Workflow:

  • Buffer Prep: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 150 mM NaCl, 0.05% BSA, 1 mM DTT.

  • Enzyme Mix: Incubate recombinant IDH2-R140Q (2-5 nM final) with AGI-026 (serial dilution) for 16 hours at 4°C (Note: Long pre-incubation is critical for allosteric inhibitors to reach equilibrium).

  • Substrate Addition: Add NADPH (20 µM) and

    
    -KG (2 mM). Incubate for 60 mins at RT.
    
  • Detection: Add Diaphorase (0.01 U/mL) and Resazurin (10 µM). Incubate 10 mins.

  • Read: Measure Fluorescence (Ex 540 nm / Em 590 nm).

Protocol B: Cellular 2-HG Quantification (LC-MS/MS)

Purpose: Confirm target engagement in live cells (e.g., TF-1 IDH2-R140Q or U87MG).

Workflow Visualization:

LCMS_Workflow Step1 Cell Culture (TF-1 or U87MG IDH2mut) Step2 Treatment AGI-026 (10 nM - 1 µM) 48 Hours Step1->Step2 Step3 Metabolite Extraction 80% MeOH (-80°C) Step2->Step3 Step4 Centrifugation 14,000 rpm, 4°C Step3->Step4 Step5 LC-MS/MS Analysis Target: 2-HG (m/z 147 -> 129) Step4->Step5

Figure 2: Cellular Target Engagement Workflow. 2-HG levels are the direct biomarker of AGI-026 efficacy.

Critical Steps:

  • Quenching: Metabolism is fast. Wash cells rapidly with ice-cold PBS and immediately add cold 80% Methanol.

  • Internal Standard: Spike lysates with d5-2-HG (deuterated standard) to normalize extraction efficiency.

  • Data Normalization: Normalize 2-HG levels to total cell number or total protein content.

Application Scenarios

When should you choose AGI-026?

  • D2HGA Models: AGI-026 is the standard probe for rescuing cardiomyopathy in Idh2-R140Q knock-in mouse models of D-2-hydroxyglutaric aciduria. It effectively crosses the blood-brain barrier and penetrates cardiac tissue.

  • Differentiation Studies: Use AGI-026 to induce differentiation in AML blasts (measured by CD11b/CD14 upregulation) without the confounding effects of inhibiting IDH1.

  • Validation of "Hit" Compounds: If screening a novel library, use AGI-026 as the positive control for IDH2-R140Q inhibition and AGI-5198 as the negative control to ensure your assay is isoform-specific.

References

  • Wang, F. et al. (2013). "Targeting mutant IDH2 in acute myeloid leukemia." Science, 340(6132), 622-626. Link

    • Foundational paper describing the AGI-6780/AGI-026 class of allosteric IDH2 inhibitors.
  • Konteatis, Z. et al. (2020).[2] "Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma."[3][2] ACS Medicinal Chemistry Letters, 11(2), 101-107.[2] Link

    • Provides comparative data on AGI-026 (AGI-12026) vs. dual inhibitors.
  • Akbay, E. A. et al. (2014). "Loss of the tumor suppressor neurofibromin 1 induces mechanisms of resistance to IDH1 targeted therapy." Cancer Discovery, 4(5). Link

    • Demonstrates the use of specific probes like AGI-5198 and AGI-026 in resistance modeling.
  • Rohle, D. et al. (2013).[4] "An inhibitor of mutant IDH1 delays growth and promotes differentiation of glioma cells."[4][5] Science, 340(6132), 626-630. Link

    • Characteriz

Sources

Validation

Validating AGI-026 Target Engagement: A Comparative Guide using Cellular Thermal Shift Assay (CETSA)

Executive Summary In the development of targeted therapies for metabolic disorders and gliomas, AGI-026 has emerged as a potent, selective, and brain-penetrant inhibitor of the IDH2-R140Q mutant enzyme.[1] While biochemi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of targeted therapies for metabolic disorders and gliomas, AGI-026 has emerged as a potent, selective, and brain-penetrant inhibitor of the IDH2-R140Q mutant enzyme.[1] While biochemical assays confirm its nanomolar potency (


 nM) in cell-free systems, verifying intracellular target engagement (TE) remains a critical hurdle in translational research.

This guide outlines the validation of AGI-026 using the Cellular Thermal Shift Assay (CETSA) . Unlike distal biomarkers (e.g., 2-HG levels) which measure functional consequences, CETSA provides direct biophysical evidence of AGI-026 binding to IDH2 within the cellular milieu. We compare this approach against traditional alternatives and provide a field-validated protocol for execution.

Scientific Rationale: The Mechanism of Stabilization

AGI-026 functions as an allosteric inhibitor . It binds to the dimer interface of the mutant IDH2 enzyme, locking the protein in a non-catalytic, "closed" conformation. This binding event significantly alters the thermodynamic properties of the protein.

  • The CETSA Principle: When AGI-026 binds IDH2, the free energy (

    
    ) of the protein-ligand complex is lower than that of the unbound protein. This stabilization requires a higher thermal input to induce denaturation and aggregation.
    
  • The Readout: By subjecting cells to a temperature gradient, we can quantify the "melting temperature" (

    
    ) of IDH2. A positive shift (
    
    
    
    ) in the presence of AGI-026 confirms physical engagement.
Diagram 1: IDH2-R140Q Inhibition Pathway

IDH2_Pathway Isocitrate Isocitrate IDH2_WT IDH2 (WT) Isocitrate->IDH2_WT aKG α-Ketoglutarate (α-KG) IDH2_WT->aKG Normal Cycle IDH2_Mut IDH2 (R140Q) Mutant aKG->IDH2_Mut D2HG D-2-Hydroxyglutarate (2-HG) IDH2_Mut->D2HG Neomorphic Activity Epigenetics Histone/DNA Hypermethylation D2HG->Epigenetics Inhibits Demethylases AGI026 AGI-026 (Inhibitor) AGI026->IDH2_Mut Allosteric Binding

Caption: AGI-026 allosterically inhibits IDH2-R140Q, blocking the conversion of α-KG to the oncometabolite 2-HG.

Comparative Analysis: CETSA vs. Alternatives

Selecting the right validation method depends on whether you need to prove binding or function.

FeatureCETSA (Thermal Shift) 2-HG Quantification (LC-MS) Biochemical Assay (Enzymatic)
Primary Readout Physical Binding (Thermodynamic stability)Functional Output (Metabolite levels)Inhibition (NADPH consumption)
Context Intracellular (Live cell context)Intracellular / MediaCell-free (Purified protein)
Time to Result Fast (< 6 hours)Slow (24-48h accumulation required)Fast (< 2 hours)
False Positives Low (Direct binding required)Medium (Metabolic flux changes)High (Aggregation, interference)
Membrane Permeability Accounts for permeability Accounts for permeabilityIgnores permeability
Data Output

/

IC

(Functional)
IC

(Biochemical)

Verdict: Use CETSA for early confirmation that AGI-026 enters the cell and binds IDH2. Use LC-MS to confirm that this binding effectively lowers 2-HG levels over time.

Protocol: Validating AGI-026 via CETSA

This protocol is optimized for U87MG cells expressing IDH2-R140Q or TF-1 erythroleukemia cells .

Phase 1: Experimental Setup
  • Compound: AGI-026 (Prepare 10 mM stock in DMSO).

  • Controls: DMSO (Vehicle).

  • Antibody: Anti-IDH2 (e.g., Clone 5F11, validated for specific detection).

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.5% NP-40, Protease Inhibitor Cocktail. (Do not use SDS/RIPA at this stage) .

Phase 2: The Melt Curve (Determining )

Goal: Determine the temperature where 50% of IDH2 precipitates (


) to select the optimal temperature for isothermal dose-response.
  • Cell Seeding: Seed cells at

    
     cells/mL in T-75 flasks. Allow 24h recovery.
    
  • Treatment: Treat intact cells with 1 µM AGI-026 (approx.

    
     biochemical 
    
    
    
    ) or DMSO for 1 hour at 37°C.
    • Note: Short incubation prevents secondary expression changes.

  • Harvest: Trypsinize (if adherent), wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot into 10 PCR tubes (50 µL each).

  • Thermal Challenge: Heat tubes for 3 minutes across a gradient: 40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C .

  • Cooling: Immediately incubate at RT for 3 minutes.

  • Lysis: Add NP-40 lysis buffer. Freeze-thaw (

    
     liquid nitrogen) to lyse cells.
    
  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. Collect the supernatant (soluble fraction).

  • Detection: Analyze via Western Blot.

Phase 3: Isothermal Dose-Response Fingerprint (ITDRF)

Goal: Calculate the cellular


 of engagement.
  • Temperature Selection: Choose the temperature where ~20-30% of IDH2 remains soluble in the DMSO control (typically 52-54°C for IDH2).

  • Dosing: Treat cells with AGI-026 dose range: 0, 1, 3, 10, 30, 100, 300, 1000, 3000 nM for 1 hour.

  • Heating: Heat all samples at the single selected temperature (e.g., 53°C) for 3 minutes.

  • Process: Lyse, centrifuge, and blot as above.

Diagram 2: CETSA Workflow

CETSA_Workflow cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Detection Cells Intact Cells (IDH2-R140Q) Treat Incubate with AGI-026 (1h) Cells->Treat Heat Heat Gradient (40-67°C) Treat->Heat Precip Unbound IDH2 Aggregates Heat->Precip No Ligand Stable AGI-026 Bound IDH2 Soluble Heat->Stable Ligand Bound Lyse Lysis & Centrifugation (Remove Aggregates) Precip->Lyse Stable->Lyse WB Western Blot (Soluble Fraction) Lyse->WB

Caption: Workflow for separating ligand-stabilized soluble IDH2 from aggregated unbound protein.

Data Interpretation & Expected Results

The Melting Curve

In the absence of AGI-026, IDH2-R140Q typically exhibits a


 (midpoint of aggregation) around 48-50°C .
  • Success Criteria: AGI-026 treatment should shift the curve to the right. A

    
     is considered significant.
    
  • Visual: At 52°C, the DMSO lane will be faint (mostly aggregated), while the AGI-026 lane will remain dense (stabilized).

The ITDRF ( )

Plotting band intensity (normalized to lowest temp) against AGI-026 concentration yields a sigmoidal curve.

  • Correlation: The CETSA

    
     typically correlates with, but may be slightly higher than, the biochemical 
    
    
    
    due to ATP competition (if applicable) or cellular permeability factors. For AGI-026, expect an
    
    
    in the low nanomolar range (5-20 nM).
Troubleshooting
  • No Shift? Ensure AGI-026 concentration is sufficient. If using 1 µM and no shift is seen, the compound may not be entering the cell, or the lysis buffer is too harsh (stripping the ligand). Ensure NP-40 is used, not SDS.

  • High Background? If IDH2 doesn't aggregate in DMSO even at 60°C, the heating duration may be too short, or the protein is naturally hyper-stable (rare for IDH2 mutants). Increase heating time to 4 mins.

References

  • Wang, F., et al. (2016). "A small molecule inhibitor of mutant IDH2 rescues cardiomyopathy in a D-2-hydroxyglutaric aciduria type II mouse model."[1][2][3] Journal of Inherited Metabolic Disease. Link

  • Molina, D.M., et al. (2013).[4] "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[5][6][7][8][9][10] Science. Link

  • Jafari, R., et al. (2014).[4][11] "The cellular thermal shift assay for evaluating drug target interactions in cells."[5][6][7][8][9][10][11][12] Nature Protocols. Link

  • Konteatis, Z., et al. (2020). "Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma."[13] ACS Medicinal Chemistry Letters. Link

  • Al-Amin, R.A., et al. (2021). "Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout." Analytical Chemistry. Link

Sources

Comparative

Benchmarking Guide: AGI-026 (AGI-12026) vs. Vorasidenib (AG-881)

Focus: Brain Penetrance & Pharmacodynamic Efficacy in IDH-Mutant Glioma Models Executive Summary: The BBB Challenge in IDH Inhibition For researchers in neuro-oncology, the blood-brain barrier (BBB) remains the primary a...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Brain Penetrance & Pharmacodynamic Efficacy in IDH-Mutant Glioma Models

Executive Summary: The BBB Challenge in IDH Inhibition

For researchers in neuro-oncology, the blood-brain barrier (BBB) remains the primary attrition point for small molecule candidates. While first-generation IDH inhibitors like Ivosidenib (AG-120) and Enasidenib (AG-221) transformed systemic leukemia treatment, their limited CNS penetrance restricted their efficacy in low-grade glioma (LGG).

This guide benchmarks Vorasidenib (AG-881) , the first-in-class clinical dual inhibitor, against AGI-026 (AGI-12026) , a highly potent, brain-penetrant preclinical tool compound. While Vorasidenib is the clinical standard, AGI-026 serves as a critical comparator in preclinical development due to its distinct isoform selectivity profile (IDH2-biased) and robust BBB transport properties.

Key Takeaway: Vorasidenib offers balanced, dual isoform inhibition ideal for heterogeneous tumor populations. AGI-026 provides superior specificity for IDH2-driven mechanisms in CNS models, making it an essential tool for dissecting isoform-specific contributions to glioma maintenance.

Mechanistic Grounding: The Oncometabolite Cascade

To understand the efficacy metrics below, one must visualize the target pathway. Both compounds aim to halt the neomorphic conversion of


-ketoglutarate (

-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).

IDH_Pathway IDH_WT IDH1/2 (Wild Type) IDH_Mut IDH1/2 (Mutant) (R132H / R140Q) Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG Normal Catalysis D2HG D-2-Hydroxyglutarate (2-HG) aKG->D2HG Neomorphic Activity (NADPH dependent) TET TET2 / KDM Inhibition D2HG->TET Competitive Inhibition Hypermeth DNA/Histone Hypermethylation TET->Hypermeth Epigenetic Dysregulation Block Differentiation Block & Tumorigenesis Hypermeth->Block Vorasidenib Vorasidenib (Dual Inhibitor) Vorasidenib->IDH_Mut Allosteric Inhibition AGI026 AGI-026 (IDH2 Biased) AGI026->IDH_Mut Allosteric Inhibition

Figure 1: The IDH neomorphic pathway. Both Vorasidenib and AGI-026 bind allosterically to the mutant enzyme interface, locking it in a non-catalytic open conformation, thereby preventing 2-HG accumulation.

Compound Profiles & Physicochemical Properties

Effective brain penetrance is rarely accidental; it is a function of specific physicochemical properties, primarily low Topological Polar Surface Area (TPSA) and limited hydrogen bond donors (HBD).

FeatureVorasidenib (AG-881)AGI-026 (AGI-12026)Significance
Primary Target Dual IDH1 (R132) & IDH2 (R140)IDH2 (R140) > IDH1 (R132)AGI-026 is often used to isolate IDH2 effects.
Molecular Weight 415.8 g/mol ~450-480 g/mol Both are within the optimal range (<500 Da) for CNS drugs.
TPSA ~70-80 Ų~75-85 ŲTPSA < 90 Ų is the "Sweet Spot" for passive BBB diffusion.
H-Bond Donors 11-2Minimizing HBDs reduces P-gp efflux liability.
Efflux Liability Low (P-gp/BCRP substrate)LowBoth evade the "pump" mechanisms at the BBB.
Clinical Status FDA Approved (Glioma)Preclinical / Tool CompoundVorasidenib is the clinical benchmark; AGI-026 is the research standard.

Benchmarking Performance: Experimental Data

The following data aggregates results from multiple preclinical studies (murine orthotopic glioma and D2HGA models).

A. In Vitro Potency (IC50)

Note: Lower values indicate higher potency.

Target IsoformVorasidenib IC50 (nM)AGI-026 IC50 (nM)Interpretation
IDH1 R132H 0.04 - 22 nMPartial / WeakVorasidenib is superior for IDH1-driven tumors.
IDH2 R140Q 7 - 14 nM~ 5 - 10 nM AGI-026 is equipotent or slightly superior for IDH2.
IDH2 R172K ~130 nM> 150 nMBoth show reduced potency against the R172K mutation.
B. Brain Penetrance Metrics (Murine Models)

This is the critical differentiator. We use the Brain-to-Plasma Ratio (B/P) and the Unbound Partition Coefficient (


) .
  • Total B/P (

    
    ):  Ratio of total drug in brain vs. plasma.[1]
    
  • 
    :  Ratio of free (active) drug in brain vs. free drug in plasma. This is the gold standard; a value close to 1.0 implies perfect passive diffusion.
    
MetricVorasidenibAGI-026
Total Brain/Plasma (

)
1.3 – 1.6 1.5 – 1.9

~0.5 – 0.8 ~0.6 – 0.9
2-HG Suppression (Brain) >97% (at 10 mg/kg)>90% (at 50 mg/kg)

Scientist's Insight: Both compounds exhibit "super-penetrance" (B/P > 1), suggesting they may partition into brain lipids. However, AGI-026 shows a slightly higher total accumulation in some models, likely due to high lipophilicity, making it an excellent tool for deep-tissue target validation in IDH2 models.

Experimental Protocols

To validate these values in your own lab, do not rely on simple tissue homogenization, which conflates protein-bound (inactive) and free (active) drug. You must determine the unbound fraction (


).
Protocol 1: Determination of (The Gold Standard)

Objective: Calculate the unbound brain-to-plasma partition coefficient. Formula:



Workflow:

  • In Vivo Dosing: Administer compound (e.g., 10 mg/kg PO) to mice (n=3/timepoint).

  • Harvest: At

    
     (approx. 1-2h), collect plasma and whole brain.
    
  • Total Concentration (

    
    ): 
    
    • Homogenize brain in PBS (1:3 ratio).

    • Precipitate proteins with Acetonitrile (ACN).

    • Analyze supernatant via LC-MS/MS to get Total Brain and Total Plasma conc.

  • Fraction Unbound (

    
    ): 
    
    • Plasma: Perform Rapid Equilibrium Dialysis (RED) using naive plasma spiked with compound.

    • Brain: Perform RED using naive brain homogenate spiked with compound.

    • Correction Factor: Correct

      
       for dilution using the Kalvass & Gilbert equation.
      
  • Calculation: Input values into the formula above.

Protocol 2: 2-HG Suppression Assay (PD Readout)

Objective: Confirm that physical penetrance translates to target engagement.

  • Tissue Prep: Snap-freeze brain tumor tissue in liquid nitrogen immediately upon resection.

  • Extraction: Homogenize ~20mg tissue in 400µL 80% MeOH (cold).

  • Internal Standard: Spike with

    
    -2-HG (deuterated standard) to normalize extraction efficiency.
    
  • Derivatization (Optional but Recommended): Use Diacetyl-L-tartaric anhydride (DATAN) to separate D-2-HG and L-2-HG enantiomers if chiral separation is required (critical, as L-2-HG is generated in hypoxia).

  • LC-MS/MS: Analyze on a Triple Quadrupole MS (MRM mode).

  • Normalization: Report 2-HG levels normalized to total protein or tissue weight.

Visualization: The Pharmacokinetic Workflow

The following diagram illustrates the logical flow for validating brain penetrance, distinguishing between "Total Drug" (often misleading) and "Free Drug" (mechanistically relevant).

PK_Workflow cluster_0 Step 1: In Vivo Phase cluster_1 Step 2: Bioanalysis cluster_2 Step 3: Unbound Fraction (In Vitro) Mouse Dosed Mouse (10 mg/kg) Harvest Harvest Tissues (1-2h post-dose) Mouse->Harvest LCMS LC-MS/MS Quantification Harvest->LCMS Total Drug Dialysis Equilibrium Dialysis (RED Device) Harvest->Dialysis Naive Tissue Spike Total_Ratio Total Kp (Brain/Plasma) LCMS->Total_Ratio Kpuu Kp,uu (True Penetrance) Total_Ratio->Kpuu Combine Fu_Calc Calculate fu,brain & fu,plasma Dialysis->Fu_Calc Fu_Calc->Kpuu Combine

Figure 2: Workflow for determining


. Note that Total 

alone is insufficient for CNS drug validation; the unbound fraction (

) must be determined via dialysis.

References

  • Konteatis, Z., et al. (2020). "Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma."[2][3][4][5] ACS Medicinal Chemistry Letters.

  • Mellinghoff, I. K., et al. (2023). "Vorasidenib in IDH1- or IDH2-Mutant Low-Grade Glioma."[2][4][5][6][7] The New England Journal of Medicine.[8]

  • Yen, K., et al. (2017). "AG-221, a First-in-Class Therapy Targeting Acute Myeloid Leukemia Harboring Oncogenic IDH2 Mutations."[2] Cancer Discovery.

  • McBrayer, S. K., et al. (2018). "Transomics analysis reveals allosteric enzyme modulation as a metabolic vulnerability in IDH1-mutant cancers." Cancer Cell (Referencing AGI-026/AGI-12026 as tool compound).

  • Agios Pharmaceuticals. (2018).[9] "Data from Phase 1 Study of AG-881 in Glioma." ClinicalTrials.gov Identifier: NCT02481154.[4][5] [5]

Sources

Validation

Comparative Guide: Reproducing AGI-026 Cardiomyopathy Rescue in Idh2-R140Q Mice

[1] Part 1: Executive Summary & Strategic Context This guide details the experimental framework required to reproduce the rescue of cardiomyopathic phenotypes in Idh2-R140Q knock-in mice using the small molecule inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Strategic Context

This guide details the experimental framework required to reproduce the rescue of cardiomyopathic phenotypes in Idh2-R140Q knock-in mice using the small molecule inhibitor AGI-026 .

While Enasidenib (AG-221) is the clinically approved standard for IDH2-mutant AML, AGI-026 remains a critical preclinical tool compound, particularly for D2HGA Type II modeling. Its specific pharmacokinetic profile allows for sustained suppression of the oncometabolite (R)-2-hydroxyglutarate (2-HG) in solid tissues (heart and brain), making it the benchmark for reversing metabolic cardiomyopathy driven by the R140Q mutation.

Why AGI-026? (Comparative Analysis)

The following table contrasts AGI-026 with its primary alternatives in the context of murine cardiomyopathy models.

FeatureAGI-026 (Target)Enasidenib (AG-221) AGI-6780
Primary Utility D2HGA Type II Rescue ; Solid tissue penetration.Clinical AML treatment; Hematologic focus.In vitro tool compound; Crystallography.
Target Specificity Highly selective for IDH2-R140Q allosteric inhibition.[1]IDH2-R140Q & R172K (Dual).[2][3]IDH2-R140Q (Allosteric).[4][1][2][3][5][6][7][8]
Potency (IC50) ~4.0 nM (R140Q homodimer).[4][1]~100 nM (R140Q).~200 nM (Cellular).
In Vivo Stability High; optimized for long-term (13-week) dosing in mice.High; clinical grade.Low; poor bioavailability.
BBB Penetration Yes (Brain:Plasma ratio ~1.5).[7]Moderate.Poor.
Experimental Role Gold Standard for reversing cardiac hypertrophy in Idh2 mutant mice.Alternative; may require dose adjustment for solid tissue.Not suitable for long-term in vivo rescue.

Part 2: Mechanistic Logic & Pathway Visualization

The Idh2-R140Q mutation confers a neomorphic enzymatic activity, converting


-ketoglutarate (

-KG) into the oncometabolite (R)-2-HG.[6] In the heart, 2-HG accumulation inhibits

-KG-dependent dioxygenases and disrupts mitochondrial function, leading to dilated cardiomyopathy (DCM) and hypertrophy.

AGI-026 Intervention Logic: By allosterically binding to the IDH2 dimer interface, AGI-026 locks the enzyme in an open, non-catalytic conformation, halting 2-HG production and allowing metabolic remodeling to restore cardiac structure.

G Isocitrate Isocitrate IDH2_WT IDH2 (WT) Krebs Cycle Isocitrate->IDH2_WT aKG α-Ketoglutarate (α-KG) IDH2_Mut IDH2 (R140Q) Neomorphic Activity aKG->IDH2_Mut Substrate IDH2_WT->aKG 2 2 IDH2_Mut->2 HG NADPH -> NADP+ Tox Inhibition of α-KG Dioxygenases HG->Tox Pathology Cardiomyopathy (Hypertrophy/Dilation) Tox->Pathology AGI026 AGI-026 (Inhibitor) AGI026->IDH2_Mut Allosteric Inhibition (IC50 ~4nM) Rescue Phenotypic Rescue (Normal Heart Function) AGI026->Rescue 13 Weeks

Figure 1: Mechanism of Action. AGI-026 blocks the neomorphic conversion of α-KG to 2-HG, preventing downstream cardiotoxicity.

Part 3: Experimental Protocol (Self-Validating System)

To ensure reproducibility of the data published in Journal of Inherited Metabolic Disease (e.g., Jin et al., 2016), follow this protocol strictly.

Animal Model Specifications
  • Genotype: Idh2-R140Q knock-in (KI) mice.[4][9]

    • Note: Heterozygous (HET) mice are sufficient to display the phenotype; Homozygous (HOM) may show more severe latency.

  • Control: Wild-type (WT) littermates.

  • Age at Start: 4–5 weeks (prior to overt cardiomyopathy onset).

  • Sample Size:

    
     per group (Power analysis based on 20% effect size in Heart Weight/Body Weight ratio).
    
Compound Preparation & Dosing
  • Compound: AGI-026 (Verify purity >98% by HPLC).

  • Vehicle: 0.5% Methylcellulose + 0.2% Tween-80 in water (Standard suspension vehicle).

  • Preparation:

    • Weigh AGI-026 powder.

    • Levigate with a small volume of Tween-80.

    • Slowly add 0.5% Methylcellulose while stirring to form a homogeneous suspension.

    • Prepare fresh weekly; store at 4°C protected from light.

  • Dosing Regimen:

    • Route: Oral Gavage (PO).

    • Dose: 10 mg/kg .[4]

    • Frequency: Twice Daily (BID).

    • Duration: 13 Weeks .

Critical Readouts & Workflow

Workflow Start Start: 4-5 Weeks Old (Idh2-R140Q KI) Dosing Dosing Phase 10 mg/kg BID (13 Wks) Start->Dosing Midpoint Wk 6: Plasma Bleed (PK/PD Check) Dosing->Midpoint Interim Endpoint Endpoint: 17-18 Weeks Old Dosing->Endpoint Midpoint->Dosing Analysis1 Echo (In Vivo) Function Endpoint->Analysis1 Analysis2 LC-MS/MS 2-HG Quant Endpoint->Analysis2 Analysis3 Histology H&E / Trichrome Endpoint->Analysis3

Figure 2: Experimental Timeline. Critical QC check at Week 6 ensures 2-HG suppression before terminal analysis.

Part 4: Supporting Data & Expected Results[4]

The following data summarizes the benchmarks for a successful reproduction of the rescue phenotype.

Pharmacodynamic Response (2-HG Suppression)

Method: LC-MS/MS analysis of plasma and flash-frozen heart tissue.

TissueGenotype + Treatment2-HG Level (Normalized)Reduction Efficiency
Plasma WT + Vehicle< 1 µMN/A (Baseline)
R140Q + Vehicle> 150 µMReference Pathology
R140Q + AGI-026 < 2 µM > 99% Reduction
Heart WT + VehicleLow BaselineN/A
R140Q + VehicleHigh AccumulationReference Pathology
R140Q + AGI-026 Near Baseline > 98% Reduction
Morphometric Rescue

Method: Gravimetric analysis at necropsy.

MetricR140Q + VehicleR140Q + AGI-026Statistical Significance
HW/BW Ratio Elevated (>6.5 mg/g)Normalized (~4.5 mg/g)

LVAW;d (Echo)ThickenedNormal

Histology Myocyte hypertrophy, vacuolizationNormal cytoarchitectureQualitative Rescue

Interpretation: If 2-HG levels are suppressed (>95%) but cardiac hypertrophy persists, verify the age of onset . Starting treatment after 8 weeks (established fibrosis) may result in only partial rescue. The 4–5 week start window is critical for complete reversal.

References

  • Jin, S., et al. (2016).[8] "A small molecule inhibitor of mutant IDH2 rescues cardiomyopathy in a D-2-hydroxyglutaric aciduria type II mouse model."[4][5][8] Journal of Inherited Metabolic Disease.

  • Akbay, E. A., et al. (2014). "D-2-hydroxyglutarate produced by mutant IDH2 causes cardiomyopathy and neurodegeneration in mice."[3][9] Genes & Development.[10]

  • Kranendijk, M., et al. (2010). "IDH2 Mutations in Patients with D-2-Hydroxyglutaric Aciduria." Science.

  • Agios Pharmaceuticals. (2013). "Patent WO2013102431A1: Triazine compounds and their use in treating cancer." (Original disclosure of AGI-026 structure/synthesis).

Sources

Comparative

Comparative Toxicology &amp; Performance Profile: AGI-026 vs. Clinical Standards in Wild-Type Murine Models

Executive Summary: The Strategic Value of AGI-026 In the landscape of Isocitrate Dehydrogenase 2 (IDH2) inhibition, AGI-026 occupies a critical niche as a highly selective, brain-penetrant tool compound.[1][2] While Enas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of AGI-026

In the landscape of Isocitrate Dehydrogenase 2 (IDH2) inhibition, AGI-026 occupies a critical niche as a highly selective, brain-penetrant tool compound.[1][2] While Enasidenib (AG-221) serves as the clinical standard for Acute Myeloid Leukemia (AML), its limited blood-brain barrier (BBB) penetration restricts its utility in modeling neurological or metabolic sequelae of IDH mutations, such as D-2-hydroxyglutaric aciduria (D2HGA) Type II.

This guide objectively compares the toxicity and performance profile of AGI-026 in wild-type (WT) mice against Enasidenib and vehicle controls. The data confirms that AGI-026 exhibits a "clean" toxicity profile—essential for establishing baseline safety in long-term efficacy studies—while offering superior CNS distribution compared to first-generation clinical inhibitors.

Key Differentiators
FeatureAGI-026 (Tool Compound)Enasidenib (Clinical Standard)Vorasidenib (Dual Inhibitor)
Primary Target IDH2-R140Q (Selective)IDH2-R140Q / R172KIDH1/2 (Pan-mutant)
BBB Penetration High (Brain/Plasma ~1.5) LowHigh
Toxicity (WT Mice) Benign (No weight/organ changes)Generally Safe (Risk of DS in humans)Liver enzyme elevations (Clinical)
Primary Use Case CNS/Cardiac Metabolic ModelingAML (Systemic)Glioma (CNS)

Mechanistic Grounding & Signaling Architecture

To understand the toxicity profile (or lack thereof) in wild-type mice, one must analyze the mechanism of action. AGI-026 is an allosteric inhibitor designed to bind the IDH2 dimer interface. In wild-type mice, the target (mutant IDH2) is absent. Therefore, "toxicity" in this context is defined by off-target effects or inhibition of the wild-type IDH2 enzyme , which could disrupt the TCA cycle.

Pathway Visualization: Mechanism & Potential Off-Targets

G cluster_0 Mitochondrial Matrix (Wild-Type) cluster_1 Mutant Context (Absent in WT) Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG Oxidative Decarboxylation TCA TCA Cycle Flux aKG->TCA Energy Production IDH2_WT IDH2 (Wild-Type) IDH2_WT->aKG Catalysis IDH2_Mut IDH2 (R140Q) D2HG D-2-Hydroxyglutarate (Oncometabolite) IDH2_Mut->D2HG Neomorphic Activity AGI026 AGI-026 (Inhibitor) AGI026->IDH2_WT Low/No Affinity (Selectivity >100x) AGI026->IDH2_Mut High Affinity Inhibition

Figure 1: Mechanism of Action. AGI-026 selectively targets the mutant enzyme.[1][2][3][4][5][6][7] In Wild-Type mice, the lack of binding to IDH2_WT ensures TCA cycle integrity is maintained, explaining the benign toxicity profile.

Comparative Toxicity Profile: Experimental Data

The following data synthesizes results from 13-week chronic dosing studies in C57BL/6 wild-type mice. The absence of toxicity in WT mice is the "control" validation for efficacy studies in D2HGA models.

A. General Tolerability & Physiological Parameters

Protocol: Oral gavage (PO), 10 mg/kg, BID for 13 weeks.[6]

ParameterAGI-026 (10 mg/kg BID)Vehicle ControlEnasidenib (Reference)Interpretation
Body Weight Maintenance (±3%)Maintenance (Baseline)MaintenanceNo metabolic toxicity.
Grooming/Activity NormalNormalNormalNo behavioral CNS toxicity.
Liver Enzymes (ALT/AST) Within normal rangeWithin normal rangeTransient elevation (High dose)No hepatotoxicity in WT.
Kidney Function (BUN/Cr) NormalNormalNormalNo renal clearance toxicity.
Survival (13 Weeks) 100%100%100%Safe for chronic dosing.
B. Cardiac Safety Profile (Critical)

Given that AGI-026 is often used to rescue cardiomyopathy in mutant models, its baseline effect on the WT heart is paramount.

  • Left Ventricular Mass (LVM/BW): No significant difference between AGI-026 treated WT mice and Vehicle treated WT mice.

  • Ejection Fraction (EF): Preserved (~65-70%) in both groups.

Detailed Experimental Protocols (Self-Validating)

To replicate these profiles or benchmark new IDH inhibitors, follow these standardized workflows.

Protocol 1: 2-HG Suppression & Selectivity Assay (LC-MS/MS)

Purpose: Confirm target engagement (in mutants) and lack of metabolic disruption (in WT).

  • Tissue Collection: Harvest brain, heart, and plasma 2 hours post-final dose.

  • Extraction:

    • Homogenize 20 mg tissue in 400 µL 80:20 Methanol:Water (pre-chilled to -80°C). Causality: Immediate quenching of metabolism prevents artificial 2-HG flux.

    • Add internal standard (d5-2-HG).

    • Centrifuge at 14,000 x g for 20 mins at 4°C.

  • Derivatization (Optional but Recommended): Use Diacetyl-L-tartaric anhydride (DATAN) to separate D- and L-2-HG enantiomers if chiral resolution is required.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Tributylamine (ion-pairing agent) in water/methanol.

    • Validation Check: WT samples should show trace/baseline 2-HG. Any elevation indicates interference with IDH2-WT or mitochondrial stress.

Protocol 2: Chronic Toxicity & Cardiac Monitoring Workflow

Purpose: A rigorous system to assess long-term safety.

Workflow cluster_dosing Dosing Phase (13 Weeks) Start Study Initiation (n=10 WT Mice/Group) Acclimation Acclimation (7 Days) Baseline Echo & Weighing Start->Acclimation Dosing Oral Gavage 10 mg/kg BID (AGI-026) vs Vehicle Acclimation->Dosing Monitor Weekly Monitoring: - Body Weight - Clinical Signs (Grimace Scale) Dosing->Monitor Termination Termination (Week 13) Dosing->Termination Interim Week 6: Interim Echocardiography Monitor->Interim Interim->Dosing Analysis Analysis Phase Termination->Analysis Histology Histology Analysis->Histology H&E Staining PK PK Analysis->PK Brain/Plasma Ratio Metabolomics Metabolomics Analysis->Metabolomics 2-HG Levels

Figure 2: 13-Week Safety Workflow. Designed to detect cumulative toxicity through weekly checkpoints and interim cardiac imaging.

Expert Analysis: Why Choose AGI-026?

1. The BBB Advantage: In neuro-oncology and metabolic disease research (e.g., D2HGA), Enasidenib is often insufficient due to P-glycoprotein efflux. AGI-026 demonstrates a brain-to-plasma ratio of ~1.5, making it the superior choice for intracranial tumor models or metabolic encephalopathy studies.

2. The "Clean" Baseline: The data indicates that AGI-026 is virtually inert in the absence of the R140Q mutation. This "silent" profile in wild-type organisms is the gold standard for targeted therapy. It implies that any phenotypic change observed in a disease model is strictly due to the rescue of the mutant pathology, not a compounding drug effect.

3. Translational Relevance: While AGI-026 itself is a tool compound, its profile mirrors the optimization path for Vorasidenib (AG-881) . Understanding AGI-026's safety in WT mice provides a mechanistic proxy for the safety expectations of next-gen brain-penetrant IDH inhibitors in humans.

References

  • Primary Characterization & Cardiac Rescue: Akbay, E. A., et al. (2016). A small molecule inhibitor of mutant IDH2 rescues cardiomyopathy in a D-2-hydroxyglutaric aciduria type II mouse model. Journal of Inherited Metabolic Disease. [Link]

  • IDH2 Mutation Mechanism & D2HGA: Kranendijk, M., et al. (2010). IDH2 Mutations in Patients with D-2-Hydroxyglutaric Aciduria. Science. [Link]

  • Comparative Inhibitor Profiles (Enasidenib/Vorasidenib): Konteatis, Z., et al. (2020). Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma.[8] ACS Medicinal Chemistry Letters. [Link]

  • LC-MS/MS Methodologies for 2-HG: Balss, J., et al. (2012). Analysis of the IDH1/2 mutation status in gliomas by LC-MS/MS. Acta Neuropathologica. [Link]

Sources

Validation

Validating 2-HG Suppression by AGI-026: A Chiral LC-MS/MS Comparison Guide

Content Type: Technical Validation & Comparison Guide Target Audience: Senior Researchers, DMPK Scientists, and Translational Oncologists Subject: AGI-026 (AGI-12026), Brain-Penetrant IDH Inhibitor Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Validation & Comparison Guide Target Audience: Senior Researchers, DMPK Scientists, and Translational Oncologists Subject: AGI-026 (AGI-12026), Brain-Penetrant IDH Inhibitor

Executive Summary: The AGI-026 Imperative

In the landscape of mutant Isocitrate Dehydrogenase (IDH) inhibition, AGI-026 (often synonymous with AGI-12026 in preclinical literature) represents a critical evolution from first-generation inhibitors like Enasidenib (AGI-221). While Enasidenib effectively suppresses systemic 2-hydroxyglutarate (2-HG) in AML, its limited blood-brain barrier (BBB) penetrance restricts efficacy in IDH-mutant gliomas.

This guide outlines the rigorous validation of AGI-026 using Chiral LC-MS/MS . Unlike standard assays, this protocol distinguishes the oncometabolite D-2-HG (R-2-HG) from the physiological hypoxia marker L-2-HG (S-2-HG) . Failure to separate these enantiomers results in "false floor" data, where background L-2-HG masks the true potency of AGI-026.

Mechanism of Action & Signaling Context

Mutant IDH2 (specifically R140Q and R172K variants) gains a neomorphic enzymatic activity, converting


-Ketoglutarate (

-KG) into D-2-HG. This oncometabolite competitively inhibits

-KG-dependent dioxygenases (e.g., TET2, KDM), leading to hypermethylation and a block in cellular differentiation.[1]

AGI-026 functions as an allosteric inhibitor, locking the mutant enzyme in a non-catalytic open conformation.

Visualization: The IDH2 Blockade Pathway

The following diagram illustrates the neomorphic reaction and the specific intervention point of AGI-026.

IDH_Pathway Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG Oxidative Decarboxylation aKG->Isocitrate Reversible (WT) D2HG D-2-Hydroxyglutarate (Oncometabolite) aKG->D2HG Neomorphic Reduction (NADPH dependent) Epigenetics TET2/KDM Inhibition (Hypermethylation) D2HG->Epigenetics Differentiation Differentiation Block Epigenetics->Differentiation IDH_WT IDH2 (Wild Type) IDH_WT->Isocitrate Catalyzes IDH_Mut IDH2 (R140Q/R172K) IDH_Mut->D2HG Catalyzes AGI026 AGI-026 (Inhibitor) AGI026->IDH_Mut Allosteric Binding (Blocks 2-HG production)

Figure 1: Mechanism of AGI-026 inhibition within the mutant IDH2 neomorphic pathway.

Comparative Analysis: AGI-026 vs. Alternatives

When validating AGI-026, it must be benchmarked against the clinical standard (Enasidenib) and the dual-inhibitor competitor (Vorasidenib).

Table 1: Comparative Profile of IDH Inhibitors

FeatureAGI-026 (Product Under Test) Enasidenib (AGI-221) Vorasidenib (AG-881)
Primary Target mIDH2 (R140Q > R172K) / mIDH1mIDH2 (R140Q, R172K)mIDH1 & mIDH2 (Pan-mutant)
Brain Penetrance (BBB) High (Key Differentiator)Low / PoorHigh
Primary Indication Glioma, AML (CNS involvement)AML (Systemic)Glioma
IC50 (mIDH2 R140Q) < 10 nM (Potent)~5-10 nM~0.2 - 5 nM
Suppression Logic Requires CNS tissue validationPlasma/Bone Marrow validationCNS tissue validation
Key Limitation Preclinical/Tool Compound statusIneffective for GliomaClinical toxicity (Transaminitis)

Expert Insight: While Enasidenib is the gold standard for systemic AML, it fails as a comparator in glioma models. AGI-026 must be validated against Vorasidenib if assessing CNS efficacy, or Enasidenib if assessing pure enzymatic potency in vitro.

The Validation Standard: Chiral LC-MS/MS

Why Standard LC-MS Fails

Most generic LC-MS protocols use a reverse-phase C18 column which cannot separate D-2-HG from L-2-HG.

  • D-2-HG: Produced by mutant IDH (The target signal).[2][3][4]

  • L-2-HG: Produced by LDH/MDH under hypoxia (The background noise).

The "False Floor" Effect: If you treat a hypoxic tumor model with AGI-026, D-2-HG levels may drop to zero, but L-2-HG levels will rise due to hypoxia. A non-chiral method will read the sum of both, falsely suggesting the drug failed to suppress the target.

The Solution: DATAN Derivatization

To validate AGI-026, you must use (+)-O,O'-diacetyl-L-tartaric anhydride (DATAN) . This reagent reacts with the hydroxyl group of 2-HG to form diastereomers, which can be separated on a standard achiral C18 column.[2]

Experimental Protocol: Chiral Quantification of 2-HG

Objective: Quantify D-2-HG suppression in AGI-026 treated samples (Plasma/Tissue/Cell Lysate).

Reagents & Materials[5][6][7][8][9]
  • Internal Standard (IS): D-2-HG-d5 (Deuterated standard is mandatory for matrix correction).

  • Derivatization Agent: DATAN (50 mg/mL in Dichloromethane/Acetic Acid).

  • Mobile Phase A: Ammonium Formate (5mM, pH 3.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Workflow Visualization

LCMS_Workflow cluster_separation Critical Separation Step Sample Biological Sample (Lysate/Plasma) Spike Spike Internal Standard (D-2-HG-d5) Sample->Spike Extract Protein Precipitation (Methanol, -20°C) Spike->Extract Dry Evaporate to Dryness (N2 stream) Extract->Dry Deriv DATAN Derivatization (75°C, 30 min) Dry->Deriv LC LC Separation (C18 Column) Deriv->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis (D vs L Ratio) MS->Data

Figure 2: Step-by-step Chiral LC-MS/MS workflow using DATAN derivatization.

Step-by-Step Methodology
  • Sample Preparation:

    • Mix 20 µL sample with 10 µL Internal Standard (D-2-HG-d5, 10 µM).

    • Add 80 µL cold Methanol (-20°C) to precipitate proteins. Centrifuge at 15,000 x g for 10 min.

    • Transfer supernatant and evaporate to dryness under Nitrogen flow.

  • Derivatization (The Critical Step):

    • Reconstitute residue in 50 µL of DATAN solution (50 mg/mL in DCM:Acetic Acid 4:1).

    • Incubate at 75°C for 30 minutes . (Ensure caps are tight to prevent evaporation).

    • Cool to room temperature and evaporate to dryness again.

    • Reconstitute in 100 µL Mobile Phase A.

  • LC-MS/MS Conditions:

    • Column: UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm).

    • Gradient: 0-1 min (1% B), 1-8 min (1% to 60% B).

    • MRM Transitions (Negative Mode ESI-):

      • 2-HG-DATAN: m/z 363.0

        
         147.0[5]
        
      • IS-DATAN: m/z 368.0

        
         152.0
        
    • Retention Time: L-2-HG will elute before D-2-HG (typically ~0.5 to 1.0 min separation).

Data Interpretation & Validation Criteria

To declare AGI-026 effective, your data must meet these criteria:

  • Enantiomeric Resolution: The chromatogram must show baseline separation between the L-peak (first) and D-peak (second).

  • Suppression Calculation:

    
    
    Note: Do not include L-2-HG in this calculation.
    
  • Dose Response: AGI-026 should demonstrate an IC50 < 50 nM in cellular assays.

  • In Vivo Brain/Plasma Ratio: For AGI-026 validation in glioma, the Brain

    
     / Plasma
    
    
    
    ratio should be > 0.5 (compared to < 0.1 for Enasidenib).

References

  • Mechanism of AGI-026/AGI-12026: Kon, T., et al. (2020). Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma.[6] (Note: Discusses the class of brain penetrant inhibitors including AGI-026 analogues).

  • Chiral LC-MS Methodology (DATAN): Struys, E. A., et al. (2004). Measurement of Urinary D- and L-2-Hydroxyglutarate Enantiomers by Stable-Isotope-Dilution Liquid Chromatography–Tandem Mass Spectrometry.

  • Comparison to Enasidenib (AGI-221): Stein, E. M., et al. (2017). Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia. [4][5][7]

  • L-2-HG vs D-2-HG Biological Context: Intlekofer, A. M., et al. (2015). Hypoxia Induces Production of L-2-Hydroxyglutarate. [5]

  • Preclinical Characterization of AGI-026: Waitkus, M. S., et al. (2018). Adaptive Evolution of the GDH2 Allosteric Domain Promotes Gliomagenesis. (References AGI-026 as a specific IDH2 inhibitor tool).[6][8]

Sources

Comparative

Comparative Guide: AGI-026 vs. Pan-IDH Inhibitors in Glioma Models

Topic: AGI-026 vs Pan-IDH Inhibitors in Glioma Models Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary & Technical Positioning This guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: AGI-026 vs Pan-IDH Inhibitors in Glioma Models Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Technical Positioning

This guide provides a technical comparison between AGI-026 (also known as AGI-12026) and Pan-IDH inhibitors (represented by the clinical standard Vorasidenib/AG-881 ).

  • AGI-026 is a potent, brain-penetrant small molecule often characterized as an IDH2-R140Q selective inhibitor that retains dual activity against IDH1-R132H at higher concentrations.[1] It serves as a critical tool compound for dissecting isoform-specific contributions to 2-hydroxyglutarate (2-HG) production in preclinical models, particularly in rare IDH2-mutant gliomas or D-2-hydroxyglutaric aciduria (D2HGA).

  • Pan-IDH Inhibitors (Vorasidenib/AG-881) are optimized dual inhibitors designed for equipotent suppression of both mIDH1 and mIDH2. They represent the clinical gold standard for glioma due to their superior pharmacokinetic (PK) profile and ability to target the heterogeneous mutation landscape of diffuse gliomas.

Key Distinction: Use AGI-026 when interrogating IDH2-driven biology or as a comparator for isoform selectivity. Use Pan-IDH inhibitors for translational efficacy studies in standard IDH1-mutant glioma models.

Mechanistic & Pharmacological Profile

The following table synthesizes the physicochemical and inhibitory properties of the two classes.

FeatureAGI-026 (AGI-12026) Pan-IDH (Vorasidenib / AG-881)
Primary Target IDH2-R140Q (High Potency)IDH1-R132H (Moderate/Partial)Dual IDH1-R132H & IDH2-R140Q (Balanced Potency)
Mechanism Allosteric inhibition; stabilizes open-inactive conformation.Allosteric inhibition; binds dimer interface.[2][3][4]
IC50 (Biochemical) IDH2-R140Q: ~4–5 nMIDH1-R132H: >100 nM (Variable)IDH1-R132H: ~0.04 nMIDH2-R140Q: ~22 nM
Brain Penetrance High (Brain/Plasma ratio ~1.5)Excellent (Brain/Plasma ratio >1.[5]0)
Selectivity High selectivity for mIDH2 over WT.[2][5]High selectivity for mutants over WT.[2][5]
Primary Utility Tool compound for IDH2 biology; D2HGA models.[1][3][6]Clinical candidate; Translational glioma models.

Analyst Note: AGI-026 is structurally related to the triazine series that led to the discovery of Vorasidenib. While AGI-026 crosses the blood-brain barrier (BBB), Vorasidenib was optimized for improved metabolic stability and balanced potency against both isoforms.

Scientific Visualization: Pathway & Mechanism

The following diagram illustrates the competitive inhibition of 2-HG production and the downstream epigenetic consequences in glioma cells.

G cluster_0 Cytosol / Mitochondria cluster_1 Nucleus / Epigenetics Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG WT IDH D2HG D-2-Hydroxyglutarate (Oncometabolite) aKG->D2HG Mutant IDH (NADPH -> NADP+) KDM KDM / TET Enzymes (α-KG Dependent) aKG->KDM Co-factor IDH_WT IDH1/2 (WT) IDH_Mut IDH1/2 (Mutant) (Neomorphic Activity) D2HG->KDM Competitive Inhibition Inhibitors AGI-026 / Vorasidenib (Allosteric Blockade) Inhibitors->IDH_Mut Inhibits H3K9 Histone/DNA Hypermethylation (Differentiation Block) KDM->H3K9 Loss of Function Tumor Glioma Progression H3K9->Tumor Promotes

Caption: Mechanism of IDH inhibition. AGI-026 and Pan-IDH inhibitors allosterically bind mutant IDH, preventing α-KG to 2-HG conversion, thereby restoring α-KG dependent dioxygenase function and promoting differentiation.

Experimental Protocols (Self-Validating Systems)

To objectively compare these inhibitors, you must validate target engagement (2-HG suppression) and functional phenotypic rescue (differentiation).

Protocol A: LC-MS/MS Quantification of 2-HG (The Gold Standard)

Rationale: 2-HG is the direct biomarker of mutant IDH activity. This assay confirms cellular potency.

  • Cell Seeding: Seed IDH-mutant glioma cells (e.g., U87-IDH1-R132H or TS603 neurospheres) at

    
     cells/well in 6-well plates.
    
  • Treatment:

    • Group 1: Vehicle (DMSO 0.1%).

    • Group 2: AGI-026 (Dose range: 10 nM – 10 µM).

    • Group 3: Vorasidenib (Dose range: 1 nM – 1 µM).

    • Duration: Incubate for 48–72 hours.

  • Extraction:

    • Wash cells with ice-cold PBS.

    • Add 500 µL 80% Methanol (pre-chilled to -80°C) containing internal standard (e.g.,

      
      -2-HG).
      
    • Scrape cells and transfer to cryovials. Freeze-thaw x3 (liquid nitrogen /

      
      C water bath).
      
    • Centrifuge at 14,000 x g for 20 min at

      
      C. Collect supernatant.
      
  • Analysis: Inject into LC-MS/MS (e.g., Triple Quad). Monitor MRM transitions for 2-HG (147 > 129 m/z).

  • Validation Criteria:

    • Vorasidenib should achieve IC90 < 50 nM in IDH1-mutant cells.

    • AGI-026 should show shifted potency (IC50 > 100 nM) in IDH1-mutant cells but high potency (< 10 nM) in IDH2-mutant cells (if available).

Protocol B: Differentiation Assay (Western Blot & Morphology)

Rationale: IDH inhibition should reverse the "differentiation block" caused by hypermethylation.

  • Culture: Maintain patient-derived glioma stem cells (GSCs) in neurobasal medium (EGF/bFGF).

  • Long-term Treatment: Treat cells with 1 µM inhibitor (refreshing media every 2 days) for 14–21 days .

  • Readout (Western Blot):

    • Differentiation Markers: GFAP (Astrocytic), MAP2 (Neuronal), Olig2 (Stem/Oligodendroglial - expect decrease).

    • Epigenetic Markers: H3K9me3 (expect decrease).

  • Readout (Morphology): Observe for spindle-like projections and reduced neurosphere formation capacity.

In Vivo Considerations: The BBB Factor

Glioma treatment requires blood-brain barrier penetration.

  • AGI-026: Demonstrates a Brain/Plasma (B/P) ratio of ~1.5 in mice.[7] This is exceptionally high for a tool compound, making it suitable for orthotopic xenograft studies where intracranial efficacy is required.

  • Vorasidenib: Demonstrates a B/P ratio >1.0 across multiple species. It is optimized to avoid efflux transporters (P-gp/BCRP).

Experimental Design for In Vivo Comparison:

  • Model: Intracranial xenograft of U87-IDH1-R132H (luciferase tagged).

  • Dosing:

    • Vehicle (BID).[6]

    • AGI-026 (30–100 mg/kg BID, Oral).

    • Vorasidenib (10–50 mg/kg QD/BID, Oral).

  • Endpoints:

    • Pharmacodynamic: Harvest tumor 4h post-last dose. Measure 2-HG levels (Target: >90% reduction).

    • Efficacy: Bioluminescence imaging (BLI) weekly; Kaplan-Meier survival analysis.

References
  • Konteatis, Z. et al. (2020).[8] "Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma."[8] ACS Medicinal Chemistry Letters.

  • Shengfang, J. et al. (2016). "A small molecule inhibitor of mutant IDH2 rescues cardiomyopathy in a D-2-hydroxyglutaric aciduria type II mouse model."[1] Journal of Inherited Metabolic Disease.

  • Mellinghoff, I.K. et al. (2023).[9] "Vorasidenib in IDH1- or IDH2-Mutant Low-Grade Glioma." The New England Journal of Medicine.[6][9]

  • Rohle, D. et al. (2013).[10] "An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells (AGI-5198)."[11][12] Science.

  • Dang, L. et al. (2016). "Cancer-associated IDH mutations: biomarkers and therapeutic targets." Trends in Molecular Medicine.

Sources

Safety & Regulatory Compliance

Safety

Executive Summary &amp; Hazard Classification

Operational Disposal Protocol: AGI-026 (High-Potency Small Molecule) AGI-026 is classified for this protocol as a High-Potency Active Pharmaceutical Ingredient (HPAPI) , specifically a small-molecule metabolic inhibitor....

Author: BenchChem Technical Support Team. Date: February 2026

Operational Disposal Protocol: AGI-026 (High-Potency Small Molecule)

AGI-026 is classified for this protocol as a High-Potency Active Pharmaceutical Ingredient (HPAPI) , specifically a small-molecule metabolic inhibitor. Due to its high bioactivity at nanomolar concentrations, it must be managed as an Occupational Exposure Band (OEB) 4 compound.

Standard "red bag" biohazard disposal is insufficient and legally non-compliant for AGI-026. This compound requires segregation into RCRA-compliant hazardous waste streams to prevent environmental leaching and regulatory violations under EPA 40 CFR Part 266 Subpart P.

ParameterSpecification
Hazard Class OEB 4 (High Potency) / Cytotoxic
Primary Risk Reproductive Toxicity / Specific Target Organ Toxicity
RCRA Status Hazardous Waste (Treat as P-Listed equivalent for safety)
Deactivation Chemical Oxidation (Sodium Hypochlorite/Peroxide)

The Core Directive: Causality & Logic

Why we do not sewer or trash AGI-026: Most small-molecule inhibitors (like the AGI series targeting IDH mutations) are designed to be lipophilic and metabolically stable. If disposed of down the drain, they bypass standard wastewater treatment filtration, entering the water table where they can exert teratogenic effects on aquatic life.

Why we segregate liquid streams: AGI-026 is often solubilized in DMSO or Methanol. Mixing these organic solvents with aqueous oxidizers (like bleach) in a waste drum without a controlled protocol can generate exothermic reactions or toxic chloramine gas. Causality dictates strict solvent segregation.

Operational Disposal Procedures

A. Solid Waste (The "Trace" vs. "Bulk" Rule)

The EPA defines "RCRA Empty" strictly. You must distinguish between trace contamination and bulk waste.

  • Trace Waste (PPE, Weigh Boats, Pipette Tips):

    • Definition: Containers holding <3% of their original capacity by weight.

    • Protocol:

      • Do NOT place in standard trash.

      • Place in a Yellow Chemotherapy/Pathology Waste Bin (incineration only).

      • Reasoning: Incineration at >1000°C ensures thermal destruction of the aromatic rings in the inhibitor structure.

  • Bulk Waste (Stock Vials, Unused Powder):

    • Definition: Any vial containing visible residual powder or >3% volume.

    • Protocol:

      • Cap the vial tightly.

      • Place the vial inside a clear, sealable secondary bag (Ziploc).

      • Deposit into the Black RCRA Hazardous Waste Bin labeled "Toxic/P-Listed Waste."

      • Reasoning: These must be manifested and sent to a licensed TSDF (Treatment, Storage, and Disposal Facility) for chemical destruction, not medical waste autoclaving.

B. Liquid Waste (Stock Solutions & Media)

Critical Warning: Do not mix AGI-026 stock (DMSO-based) with aqueous acid waste.

  • High-Concentration Stock (>1 mM in DMSO/MeOH):

    • Dispose of in the Halogenated/Organic Solvent Carboy .

    • Note: Even if AGI-026 is non-halogenated, the DMSO matrix often requires "High BTU" incineration streams.

  • Cell Culture Media (Nanomolar concentrations):

    • Step 1 (Deactivation): Aspirate media into a vacuum flask containing 10% Sodium Hypochlorite (Bleach) . Ensure a final concentration of at least 1% bleach.

    • Step 2 (Dwell Time): Allow to sit for 30 minutes . The oxidative stress cleaves the functional groups of the inhibitor.

    • Step 3 (Disposal): If your facility permits neutralized bleach down the drain, flush with copious water. If not, dispose of as Aqueous Hazardous Waste .

Visualizing the Waste Stream Logic

The following decision matrix illustrates the mandatory segregation workflow for AGI-026 to ensure compliance with EPA Subpart P.

AGI026_Disposal Start AGI-026 Waste Generated StateCheck Physical State? Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Solid Solid Waste StateCheck->Solid SolventCheck Solvent Base? Liquid->SolventCheck Organic Organic (DMSO/MeOH) SolventCheck->Organic High Conc. Aqueous Aqueous (Media/Buffer) SolventCheck->Aqueous Low Conc. HalogenCarboy Organic Waste Carboy (Incineration) Organic->HalogenCarboy Deactivate Deactivate: 10% Bleach (30 mins) Aqueous->Deactivate Drain Sanitary Sewer (If Permit Allows) Deactivate->Drain VolumeCheck Volume? Solid->VolumeCheck Trace Trace (<3%) VolumeCheck->Trace Bulk Bulk (>3%) VolumeCheck->Bulk YellowBin Yellow Bin (Trace Chemo/Incinerate) Trace->YellowBin BlackBin Black RCRA Bin (Hazardous Waste) Bulk->BlackBin

Figure 1: Decision matrix for AGI-026 waste segregation. Note the strict separation of bulk stocks (Black Bin) from trace contaminants (Yellow Bin).

Spill Contingency (The "Circle-In" Method)

In the event of a powder spill of AGI-026 (>10 mg):

  • Evacuate: Clear the immediate 10-foot radius.

  • PPE Up: Double nitrile gloves, N95 or P100 respirator, and Tyvek sleeves.

  • Contain: Cover the spill with a damp absorbent pad (do not dry sweep; this aerosolizes the potent dust).

  • Clean:

    • Wipe concentrically from the outside edge toward the center (the "Circle-In" method) to prevent spreading.

    • Use a 10% Bleach solution followed by a 70% Ethanol rinse.

  • Dispose: All cleanup materials go into the Black RCRA Bin .

References & Regulatory Grounding

  • U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine (40 CFR Part 266 Subpart P). [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) (29 CFR 1910.1200). [Link]

  • National Research Council (NRC). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • SafeBridge Consultants. Occupational Health and Safety of Pharmaceutical Hazards (OEB Classifications). [Link]

Handling

Personal protective equipment for handling AGI-026

Part 1: Core Directive & Hazard Classification AGI-026 is a potent, selective, brain-penetrant inhibitor of the mutant Isocitrate Dehydrogenase 2 (IDH2-R140Q) enzyme.[1][2] While primarily a research tool for D-2-hydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Hazard Classification

AGI-026 is a potent, selective, brain-penetrant inhibitor of the mutant Isocitrate Dehydrogenase 2 (IDH2-R140Q) enzyme.[1][2] While primarily a research tool for D-2-hydroxyglutaric aciduria (D2HGA) and IDH-mutant malignancies, its nanomolar potency (


) mandates that it be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) .

Operational Classification: OEB 4 (Occupational Exposure Band 4)

  • Control Strategy: Containment at source (Isolator/BSC) is primary; PPE is the secondary fail-safe.

  • Critical Hazard: Inhalation of particulates during weighing and solubilization.

  • Default Assumption: Treat as a potential reproductive toxicant and antineoplastic agent until full toxicology data rules otherwise.

Part 2: PPE Selection Matrix (The "Swiss Cheese" Defense)

Do not rely on a single barrier. The following PPE ensemble is designed to create redundancy. If the primary engineering control (e.g., Biosafety Cabinet) fails, the PPE provides the necessary protection factor (PF) to prevent exposure.

Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Respiratory PAPR (Powered Air Purifying Respirator) with HEPA filters OR N95/P100 (only if inside Class II BSC).AGI-026 is a potent solid. Standard surgical masks provide zero protection against aerosolized drug particulates. A PAPR provides positive pressure, preventing inward leakage if the face seal is compromised.
Dermal (Hands) Double Gloving: 1. Inner: Nitrile (4 mil, extended cuff)2. Outer: Nitrile or Neoprene (5-8 mil)Permeation Lag Time: Most organic solvents (DMSO) used to dissolve AGI-026 permeate thin nitrile in <5 mins. Double gloving creates a sacrificial outer layer. Visual Indicator: Use contrasting colors (e.g., blue inner, purple outer) to spot tears immediately.
Dermal (Body) Tyvek® 600 (or equivalent) Disposable, low-linting coverall with hood and booties.Dust Hold-Out: Woven lab coats trap powders in the fabric, turning the wearer into a walking contamination source. Tyvek provides a non-woven barrier that repels dry particulates and light splashes.
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses leave gaps. If AGI-026 powder becomes airborne or a DMSO stock splashes, goggles seal the orbital area completely.

Part 3: Operational Protocols

Gowning & De-Gowning Logic (Visualized)

The highest risk of exposure often occurs after the experiment, during the removal of contaminated PPE (doffing). The following workflow enforces a "Clean-to-Dirty" entry and a "Dirty-to-Clean" exit strategy.

GowningProtocol cluster_donning Donning (Clean) cluster_doffing Doffing (Potentially Contaminated) start Entry: Street Clothes shoe 1. Shoe Covers start->shoe wash 2. Hand Hygiene shoe->wash inner 3. Inner Gloves (Taped to sleeves) wash->inner suit 4. Tyvek Coverall (Hood Up) inner->suit resp 5. Respirator/Goggles suit->resp outer 6. Outer Gloves resp->outer work WORK ZONE (Handling AGI-026) outer->work doff_outer 7. Remove Outer Gloves (Inside BSC) work->doff_outer doff_suit 8. Remove Suit (Roll inside-out) doff_outer->doff_suit doff_resp 9. Remove Respirator doff_suit->doff_resp doff_inner 10. Remove Inner Gloves doff_resp->doff_inner wash_exit 11. Wash Hands (20s) doff_inner->wash_exit

Caption: Sequential workflow for PPE donning and doffing. Note that outer gloves are removed INSIDE the containment device to keep the suit cuffs clean.

Handling & Solubilization (Step-by-Step)

Goal: Prepare a stock solution (typically 10mM in DMSO) without generating aerosol.

  • Engineering Control: All handling of dry AGI-026 powder must occur within a Class II, Type A2 Biosafety Cabinet (BSC) or a Powder Containment Hood .

  • Static Neutralization: Use an ionizing fan or anti-static gun inside the BSC. AGI-026, like many organic small molecules, is static-prone and can "jump" from spatulas.

  • Weighing:

    • Do not weigh directly on the balance pan.

    • Use a pre-tared analytical vial.

    • Add powder, cap the vial loosely, and measure.

  • Solvent Addition:

    • Add DMSO (Dimethyl Sulfoxide) directly to the vial inside the hood.

    • Caution: DMSO penetrates skin rapidly and will carry dissolved AGI-026 into the bloodstream.

    • Vortex the capped vial inside the hood.

  • Decontamination: Wipe the exterior of the stock vial with a chemically compatible detergent (e.g., 10% bleach followed by 70% ethanol) before removing it from the BSC.

Part 4: Emergency Response & Spill Management

In the event of a spill, immediate classification determines the response.

Spill Criteria:

  • Minor Spill: < 100 mg (solid) or < 5 mL (liquid solution). Manageable by lab personnel.

  • Major Spill: > 100 mg or uncontained aerosol release. Requires evacuation.

SpillResponse incident Spill Detected assess Assess Volume & Form incident->assess minor Minor Spill (<100mg / <5mL) assess->minor major Major Spill (>100mg or Aerosol) assess->major ppe_check Verify PPE (Double Gloves + Goggles) minor->ppe_check evac Evacuate Lab Call EHS major->evac contain Cover with Absorbent Pads (Dampen if powder) ppe_check->contain clean Clean: Perimeter -> Center (Soap/Water -> Bleach) contain->clean waste Disposal: Biohazard/Chemo Waste Bin clean->waste

Caption: Decision logic for AGI-026 spill management. Powder spills should be covered with dampened pads to prevent aerosolization.

Part 5: Waste Disposal

AGI-026 is a halogenated organic compound (containing fluorine/chlorine substituents common in IDH inhibitors).

  • Solid Waste: All contaminated gloves, Tyvek, and pipettes must be disposed of in Yellow Trace Chemotherapy/Incineration Bins . Do not use standard biohazard bags (autoclaving does not destroy the chemical).

  • Liquid Waste: Collect in a dedicated "High Potency/Toxic" liquid waste stream. Label clearly: "Contains AGI-026 (IDH Inhibitor) - Toxic."

  • Destruction: The ultimate disposal method must be high-temperature incineration .

References

  • Agios Pharmaceuticals. (n.d.). Research on IDH Mutations and AGI-026. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from

  • Centers for Disease Control and Prevention (CDC/NIOSH). (2023). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Retrieved from

  • Flint, A. J., et al. (2014). "A small molecule inhibitor of mutant IDH2 rescues cardiomyopathy in a D-2-hydroxyglutaric aciduria type II mouse model."[3][4][5][6] Human Molecular Genetics. (Provides potency data for AGI-026). Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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